molecular formula C39H65N5O9 B1682471 SR 42128 CAS No. 98092-14-9

SR 42128

Numéro de catalogue: B1682471
Numéro CAS: 98092-14-9
Poids moléculaire: 748.0 g/mol
Clé InChI: WGCDEPYQVHYQLC-OTCJAJBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SR 42128A is arginine salt

Propriétés

Numéro CAS

98092-14-9

Formule moléculaire

C39H65N5O9

Poids moléculaire

748.0 g/mol

Nom IUPAC

(3S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C39H65N5O9/c1-9-10-16-29(43-37(51)31(42-34(47)19-25(6)7)20-27-14-12-11-13-15-27)39(53)44(35(48)21-32(45)28(40)17-23(2)3)38(52)26(8)41-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,41,45-46H,9-10,16-22,40H2,1-8H3,(H,42,47)(H,43,51)(H,49,50)/t26-,28-,29-,30?,31-,32-,33-/m0/s1

Clé InChI

WGCDEPYQVHYQLC-OTCJAJBWSA-N

SMILES isomérique

CCCC[C@@H](C(=O)N(C(=O)C[C@@H]([C@H](CC(C)C)N)O)C(=O)[C@H](C)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC(C)C

SMILES canonique

CCCCC(C(=O)N(C(=O)CC(C(CC(C)C)N)O)C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

isovaleryl-phenylalanyl-norleucyl-statine-alanyl-hydroxystatine
Iva-Phe-Nle-Sta-Ala-Sta-OH
SR 42128
SR 42128A
SR-42128
SR-42128A

Origine du produit

United States

Foundational & Exploratory

SR 42128: A Technical Analysis of its Mechanism of Action as a Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanism of action of SR 42128, a potent and specific inhibitor of the enzyme renin. By directly targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound demonstrates significant potential in the modulation of this critical physiological pathway. This document summarizes key quantitative data from binding and in vivo studies, details the experimental protocols used in its characterization, and visualizes its mechanism and experimental application.

Core Mechanism of Action: Direct Renin Inhibition

This compound is a pepstatin analog that functions as a competitive inhibitor of renin.[1][2] Its primary mechanism involves high-affinity binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to a reduction in angiotensin II and aldosterone levels. The inhibition of this system results in vasodilation and a decrease in sodium and water retention, contributing to a reduction in blood pressure.[3][4]

The binding affinity of this compound to human renin is pH-dependent, with a significantly higher affinity at a more acidic pH.[1][2] Studies have shown that the association rate of the inhibitor with renin is ten times more rapid at pH 5.7 than at pH 7.4.[1] However, this compound maintains high potency at physiological pH.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with renin and its physiological effects observed in preclinical studies.

Table 1: In Vitro Binding and Inhibitory Constants of this compound against Human Renin

ParameterValue (pH 7.4)Value (pH 5.7)Reference
Ki (Inhibition Constant) 2.0 nM0.35 nM[1]
KD (Dissociation Constant) 1 nM0.9 nM[1]
IC50 (Half maximal Inhibitory Concentration) 2.8 x 10⁻⁸ M-[3]

Table 2: Hemodynamic Effects of this compound in Conscious, Sodium-Depleted Baboons

ParameterTreatmentOutcomeDuration of EffectReference
Plasma Renin Activity (PRA) 8 mg/kg (30-min perfusion)Decreased to almost undetectable levelsAt least 2 hours[5]
Mean Arterial Pressure (MAP) 8 mg/kg (30-min perfusion)Decreased-[5]
Cardiac Output (CO) 8 mg/kg (30-min perfusion)Decreased-[5]
Total Peripheral Resistance (TPR) 8 mg/kg (30-min perfusion)Decreased-[5]
Heart Rate (HR) 8 mg/kg (30-min perfusion)Not significantly altered-[5]

Table 3: Effects of this compound on Plasma Renin in Conscious Macaca Monkeys

ConditionDoseEffect on PRAEffect on Plasma Active Renin (PAR)Effect on Plasma Inactive Renin (PIR)Reference
Sodium-Repleted 3 mg/kg (IV bolus)90-100% inhibition for 4h420% increase250% increase[6]
Sodium-Repleted 9 mg/kg (IV bolus)90-100% inhibition for 4h620% increaseSignificant increase[6]
Sodium-Depleted 3 mg/kg and 9 mg/kgInhibited-Significant increase at 9 mg/kg[6]

Signaling and Systemic Pathways

The following diagrams illustrate the mechanism of action of this compound within the context of the Renin-Angiotensin-Aldosterone System.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland BloodVessels Blood Vessels AngiotensinII->BloodVessels Aldosterone Aldosterone AdrenalGland->Aldosterone Kidney Kidney Aldosterone->Kidney NaH2ORetention Na+ and H2O Retention Kidney->NaH2ORetention Vasoconstriction Vasoconstriction BloodVessels->Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaH2ORetention->IncreasedBP Renin Renin SR42128 This compound SR42128->Renin Inhibition ACE ACE

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Experimental Protocols

The following are descriptions of the methodologies employed in the key studies of this compound, based on the available information from published abstracts.

In Vitro Renin Inhibition and Binding Assays
  • Objective: To determine the inhibitory constant (Ki) and dissociation constant (KD) of this compound for human renin.

  • Enzymatic Assays:

    • Purified human renin was incubated with a synthetic substrate (angiotensinogen or a shorter peptide analog).

    • This compound was added at varying concentrations.

    • The rate of angiotensin I production was measured, typically by radioimmunoassay (RIA).

    • Assays were performed at pH 5.7 and pH 7.4 to assess pH-dependent activity.[1][2]

    • Ki values were determined by analyzing the competitive inhibition kinetics.[1]

  • Binding Assays:

    • Radiolabeled [³H]this compound was used to directly measure binding to purified human renin.[1]

    • Binding reactions were performed at pH 5.7 and pH 7.4.[1][2]

    • The amount of bound radioligand was quantified after separating the renin-inhibitor complex from the unbound inhibitor.

    • Scatchard analysis was used to determine the KD and the number of binding sites.[1]

    • Association and dissociation rate constants were also determined under non-equilibrium conditions.[2]

In Vivo Hemodynamic Studies in Conscious Baboons
  • Objective: To evaluate the effect of this compound on key hemodynamic parameters.

  • Animal Model: Conscious baboons, rendered sodium-depleted by administration of furosemide to stimulate the RAAS.[5]

  • Drug Administration: this compound was administered as an 8 mg/kg intravenous perfusion over 30 minutes.[5]

  • Measurements:

    • Plasma Renin Activity (PRA): Blood samples were collected at baseline and at various time points post-infusion. PRA was determined by measuring the generation of angiotensin I in vitro.

    • Mean Arterial Pressure (MAP): Continuously monitored via an arterial catheter.

    • Cardiac Output (CO): Measured to assess overall cardiac function.

    • Total Peripheral Resistance (TPR): Calculated from MAP and CO.

    • Heart Rate (HR): Continuously monitored.

  • Experimental Workflow:

Hemodynamic_Study_Workflow Start Start: Conscious, Sodium-Depleted Baboon Baseline Baseline Measurements (PRA, MAP, CO, TPR, HR) Start->Baseline Infusion Intravenous Infusion This compound (8 mg/kg over 30 min) Baseline->Infusion PostInfusion Post-Infusion Monitoring (≥ 2 hours) Infusion->PostInfusion DataCollection Data Collection (PRA, MAP, CO, TPR, HR at timed intervals) PostInfusion->DataCollection Analysis Data Analysis (Comparison to baseline and control group) DataCollection->Analysis End End of Experiment Analysis->End

Caption: Workflow for in vivo hemodynamic assessment of this compound.

In Vivo Studies in Conscious Macaca Monkeys
  • Objective: To determine the effect of this compound on plasma renin activity and concentration in both sodium-replete and sodium-depleted states.

  • Animal Model: Conscious Macaca monkeys.[6]

  • Drug Administration: this compound was administered as an intravenous bolus injection at doses of 3 mg/kg and 9 mg/kg.[6]

  • Measurements:

    • Plasma Renin Activity (PRA): Measured by radioimmunoassay of angiotensin I.[6]

    • Plasma Active Renin (PAR) and Plasma Inactive Renin (PIR): Determined using a diagnostic kit, with PIR being calculated as the difference between total plasma renin (after trypsin treatment) and PAR.[6]

  • Experimental Conditions: The experiment was conducted in separate groups of sodium-replete and sodium-depleted monkeys to assess the drug's efficacy under different RAAS activation states.[6]

Conclusion

This compound is a potent, competitive inhibitor of renin, the rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System. Its high affinity for the active site of renin translates into effective in vivo suppression of plasma renin activity, leading to significant reductions in blood pressure and total peripheral resistance, particularly in a sodium-depleted state. The detailed quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the core mechanism of action of this compound for researchers and professionals in the field of drug development.

References

SR 42128: A Technical Deep Dive into its Renin Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the renin inhibition pathway of SR 42128, a potent, non-pro-drug renin inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Direct Renin Inhibition

This compound is a pepstatin analog that functions as a competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of angiotensin II and aldosterone. This targeted inhibition of the RAAS results in vasodilation and a subsequent decrease in blood pressure.[3]

The interaction between this compound and human renin is pH-dependent, with a stronger binding affinity observed at a more acidic pH of 5.7 compared to a physiological pH of 7.4.[1][2] Kinetic studies have revealed that this pH effect is primarily due to a more rapid association rate at the lower pH, while the dissociation rate of the enzyme-inhibitor complex remains unaffected.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory potency and its in vivo effects on plasma renin activity and blood pressure.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueConditionsReference
IC50 2.8 x 10⁻⁸ MHuman plasma renin, pH 7.4[3]
Ki 0.35 nMPurified human renin, pH 5.7[2]
Ki 2.0 nMPurified human renin, pH 7.4[2]
KD 0.9 nMPurified human renin, pH 5.7[2]
KD 1 nMPurified human renin, pH 7.4[2]

Table 2: In Vivo Effects of SR 42128A (Arginine Salt) in Sodium-Depleted Conscious Monkeys

DoseEffect on Blood PressureEffect on Plasma Renin Activity (PRA)Duration of ActionReference
3 mg/kg (single dose)Significant decreaseComplete inhibition> 3 hours[3]
9 mg/kg (single dose)Dose-dependent decrease90-100% inhibition for 4 hours> 4 hours[4]
10 mg/kg (single dose)Significant decreaseComplete inhibition> 3 hours[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the renin inhibitory activity of this compound.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on renin activity using a fluorogenic substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to renin activity, and the presence of an inhibitor like this compound will reduce this rate.[5][6][7]

Materials:

  • Human recombinant renin[6][7]

  • Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)[6][7]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)[6][7]

  • This compound (or other test inhibitors)

  • 96-well black microplate[6]

  • Fluorescence microplate reader[6]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in the assay buffer.[6]

    • Dissolve the fluorogenic substrate in a suitable solvent such as DMSO.[6]

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the fluorogenic substrate solution, and the different concentrations of this compound.

    • Include control wells with no inhibitor (100% renin activity) and wells with no renin (background fluorescence).

    • Pre-incubate the plate at 37°C for a brief period.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the renin working solution to each well.[6]

    • Immediately place the microplate in a fluorescence reader pre-set to 37°C.[6]

    • Measure the fluorescence intensity at appropriate excitation (e.g., 340 nm) and emission (e.g., 490 nm) wavelengths at regular intervals.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[6]

In Vivo Evaluation in Primate Models

Animal models, particularly primates, are crucial for assessing the in vivo efficacy of renin inhibitors due to the species specificity of renin.[8]

Model:

  • Conscious, sodium-depleted monkeys (e.g., Macaca)[3][4] or baboons[9] are commonly used. Sodium depletion enhances the renin-angiotensin system's activity, making the effects of inhibitors more pronounced.[4]

Procedure:

  • Animal Preparation:

    • Induce sodium depletion in the animals through a low-sodium diet and/or administration of a diuretic like furosemide.[9]

    • Surgically implant catheters for drug administration and blood sampling.

  • Drug Administration:

    • Administer SR 42128A (the arginine salt of this compound, suitable for in vivo use) as a single intravenous bolus injection or perfusion.[3][4][9]

  • Hemodynamic Monitoring:

    • Continuously monitor blood pressure and heart rate using appropriate instrumentation.

  • Blood Sampling and Analysis:

    • Collect blood samples at baseline and at various time points after drug administration.

    • Measure plasma renin activity (PRA) using a radioimmunoassay (RIA) for angiotensin I.[4]

    • Determine plasma active renin (PAR) and plasma inactive renin (PIR) concentrations.[4]

  • Data Analysis:

    • Analyze the dose-dependent effects of SR 42128A on blood pressure, PRA, PAR, and PIR.

    • Evaluate the duration of action of the inhibitor.

Visualizations

The following diagrams illustrate the renin-angiotensin-aldosterone system and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating renin inhibitors.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Aldosterone Aldosterone Sodium_Water_Retention Na+ and H2O Retention Aldosterone->Sodium_Water_Retention promotes Renin Renin Renin->Angiotensin_I catalyzes ACE ACE ACE->Angiotensin_II catalyzes Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Adrenal_Gland->Aldosterone secretes SR42128 This compound SR42128->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Renin_Inhibitor_Screening_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Substrate, Inhibitor) Start->Assay_Setup Add_Renin Add Renin to Initiate Reaction Assay_Setup->Add_Renin Incubation Incubate at 37°C Add_Renin->Incubation Measurement Measure Fluorescence Over Time Incubation->Measurement Data_Analysis Data Analysis: - Calculate Reaction Velocity - Plot Inhibition Curve Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Experimental workflow for in vitro screening of renin inhibitors.

References

SR 42128: A Technical Guide to its Binding Affinity with Human Renin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the renin inhibitor SR 42128 to human renin. It includes a compilation of quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for human renin has been determined through enzymatic and binding studies. The key quantitative data are summarized in the table below. This compound, a pepstatin analog, acts as a competitive inhibitor of human renin.[1][2] Its binding is reversible and saturable, with a single class of binding sites identified.[3] The interaction is pH-dependent, showing a higher affinity at a more acidic pH of 5.7 compared to the physiological pH of 7.4.[1][3]

ParameterValuepHExperimental ConditionReference
Ki (Inhibition Constant) 0.35 nM5.7Enzymatic Assay[3]
2.0 nM7.4Enzymatic Assay[3]
KD (Dissociation Constant) 0.9 nM5.7Scatchard Analysis of [3H]this compound Binding[3]
1.0 nM7.4Scatchard Analysis of [3H]this compound Binding[3]
IC50 2.8 x 10-8 M7.4Displacement of ligand binding[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's binding to human renin.

Enzymatic Inhibition Assay (Determination of Ki)

The inhibitory constant (Ki) of this compound against human renin was likely determined using an enzymatic assay that measures the rate of angiotensin I production from angiotensinogen.

Materials:

  • Purified human renin

  • Human angiotensinogen (substrate)

  • This compound

  • Assay buffer (e.g., phosphate or MES buffer) at pH 5.7 and pH 7.4

  • Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for angiotensin I

  • Terminating agent (e.g., strong acid)

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing purified human renin and human angiotensinogen in the assay buffer at the desired pH (5.7 or 7.4).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

  • Incubation: The reactions are incubated at a constant temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a terminating agent.

  • Quantification of Angiotensin I: The amount of angiotensin I produced in each reaction is quantified using a sensitive method such as RIA or ELISA.

  • Data Analysis: The rate of angiotensin I production is plotted against the concentration of this compound. The Ki value is then calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Radioligand Binding Assay (Determination of KD)

The dissociation constant (KD) was determined using a radioligand binding assay with tritiated this compound ([3H]this compound).[3]

Materials:

  • Purified human renin

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for competition studies)

  • Binding buffer at pH 5.7 and pH 7.4

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: Purified human renin is incubated with various concentrations of [3H]this compound in the binding buffer at both pH 5.7 and 7.4.

  • Determination of Non-Specific Binding: To determine the level of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Equilibrium: The incubations are allowed to proceed for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixtures are rapidly filtered through glass fiber filters to separate the renin-bound [3H]this compound from the free radioligand. The filters are then washed with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The specific binding data is then analyzed using Scatchard analysis, where the ratio of bound/free radioligand is plotted against the bound radioligand concentration. The KD is determined from the slope of the resulting line.

Visualizations

Renin-Angiotensin System and Inhibition by this compound

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure. Renin is the rate-limiting enzyme in this pathway. This compound exerts its effect by directly inhibiting renin, thereby blocking the entire downstream cascade.

RAS_Pathway cluster_blood_vessel Blood Plasma cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Human Renin SR42128 This compound SR42128->Renin Inhibition ACE ACE BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor like this compound to its target enzyme.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Human Renin - Substrate (Angiotensinogen) - [3H]this compound - Unlabeled this compound - Buffers (pH 5.7 & 7.4) Incubation Incubate Renin with [3H]this compound +/- Unlabeled this compound Reagents->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification CalcBinding Calculate Specific Binding Quantification->CalcBinding Scatchard Perform Scatchard Analysis CalcBinding->Scatchard DetermineKD Determine KD and Bmax Scatchard->DetermineKD

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship of Kinetic Parameters

The relationship between the different binding affinity parameters is crucial for understanding the inhibitor's potency and mechanism of action.

Kinetic_Parameters cluster_constants Equilibrium Constants Inhibitor This compound (Inhibitor) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Association (kon) Enzyme Human Renin (Enzyme) Complex->Inhibitor Dissociation (koff) KD KD = koff / kon Complex->KD Ki Ki (Inhibition Constant) KD->Ki related for competitive inhibitors IC50 IC50 (Half-maximal inhibitory concentration) Ki->IC50 related via Cheng-Prusoff equation

References

SR 42128: A Technical Overview of a Pioneering Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed technical guide on the discovery and history of SR 42128, a potent, second-generation peptide-based renin inhibitor developed by Sanofi in the mid-1980s. Developed during a period of intense research into blocking the renin-angiotensin-aldosterone system (RAAS), this compound represented a significant advancement in the potency and specificity of renin inhibitors. However, like many of its contemporaries, its development was ultimately hampered by the inherent challenges of peptide-based therapeutics, primarily poor oral bioavailability and rapid metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in the history of antihypertensive drug discovery and the evolution of renin inhibitors.

Discovery and Synthesis

This compound, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, was synthesized by Sanofi as part of a program to develop potent and specific inhibitors of renin, the rate-limiting enzyme in the RAAS cascade. It is a pepstatin analog, a class of compounds known to inhibit aspartic proteases. For in vivo studies, its more soluble arginine salt, SR 42128A, was also synthesized.

While the precise, step-by-step synthesis protocols are not publicly available in their entirety, the synthesis would have followed established solid-phase or solution-phase peptide synthesis methodologies of the era. The key components of its structure are the non-proteinogenic amino acid statine (Sta) and its analogs, which are crucial for mimicking the transition state of the renin-catalyzed cleavage of angiotensinogen.

Mechanism of Action and In Vitro Pharmacology

This compound is a direct, competitive inhibitor of renin. It binds to the active site of renin, preventing the enzyme from cleaving its substrate, angiotensinogen, to form angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone.

Potency and Selectivity

In vitro studies demonstrated that this compound is a highly potent inhibitor of human renin. Its inhibitory activity was found to be pH-dependent, with greater potency at a more acidic pH. The use of a tritiated form of the compound, [3H]this compound, allowed for detailed binding studies.

ParameterValueConditionReference
IC50 2.8 x 10-8 MHuman Plasma Renin, pH 7.4[1]
Ki 0.35 nMPurified Human Renin, pH 5.7[1]
Ki 2.0 nMPurified Human Renin, pH 7.4[1]
KD 0.9 nM[3H]this compound binding to Human Renin, pH 5.7[1]
KD 12.6 nM (approx. 14-fold higher than at pH 5.7)[3H]this compound binding to Human Renin, pH 7.4[1]

Table 1: In Vitro Inhibition and Binding Constants of this compound

This compound also exhibited high selectivity for human renin over other human aspartic proteases, a critical feature for minimizing off-target effects.

EnzymeInhibitionConditionReference
Human Renin High AffinitypH 7.4[1]
Cathepsin D No significant bindingpH 7.4[1]
Pepsin No significant bindingpH 7.4[1]
Gastricsin No significant bindingpH 7.4[1]

Table 2: Selectivity Profile of this compound at Physiological pH

Experimental Protocols

The detailed experimental protocols for the in vitro assays are not available in the public domain. However, based on the abstracts of the original publications, the methodologies would have included:

  • Enzymatic Assays: These assays would have measured the rate of angiotensin I generation from angiotensinogen by renin in the presence and absence of this compound. The concentration of angiotensin I would likely have been determined by radioimmunoassay (RIA).

  • Binding Assays: These experiments utilized [3H]this compound to directly measure its binding to purified human renin. The protocol would have involved incubating the radioligand with the enzyme, separating the bound from the free ligand (e.g., through filtration), and then quantifying the radioactivity of the bound complex using liquid scintillation counting. Scatchard analysis would have been used to determine the dissociation constant (KD) and the number of binding sites.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone AT1R AT1 Receptor Angiotensin_II->AT1R Na_Retention Na+ & Water Retention Aldosterone->Na_Retention Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_Retention->Blood_Pressure SR_42128 This compound SR_42128->Renin Competitive Inhibition

Caption: Mechanism of action of this compound in the RAAS pathway.

In Vivo Pharmacology

The efficacy of SR 42128A was evaluated in primate models, which are highly relevant for studying renin inhibitors due to the species-specificity of renin.

Hemodynamic Effects in Conscious Monkeys

In sodium-depleted conscious monkeys, a single intravenous administration of SR 42128A produced a dose-dependent decrease in mean arterial pressure (MAP) and a corresponding inhibition of plasma renin activity (PRA).

Dose of SR 42128AEffect on Mean Arterial PressureEffect on Plasma Renin ActivityDuration of ActionReference
Dose-dependentDose-dependent decreaseDose-dependent inhibitionBlood pressure significantly lowered for at least 3 hours[1]
8 mg/kg (30-min infusion)Significant decreaseReduced to almost undetectable levelsPRA inhibition for at least 2 hours[1]

Table 3: In Vivo Effects of SR 42128A in Sodium-Depleted Primates

Experimental Protocols

The detailed in vivo experimental protocols are not publicly available. The general methodology would have involved:

  • Animal Model: Conscious cynomolgus monkeys or baboons, likely instrumented with telemetry devices or arterial catheters for continuous blood pressure monitoring and blood sampling.

  • Sodium Depletion: Animals were typically put on a low-sodium diet and/or treated with a diuretic like furosemide to stimulate the RAAS, making the effects of a renin inhibitor more pronounced.

  • Drug Administration: SR 42128A was administered intravenously as a bolus injection or infusion.

  • Measurements: Mean arterial pressure, heart rate, and plasma renin activity (via RIA of angiotensin I) were measured at baseline and at multiple time points after drug administration.

G cluster_workflow In Vivo Experimental Workflow Animal_Model Primate Model (e.g., Conscious Monkey) Sodium_Depletion Sodium Depletion (Low Salt Diet +/- Diuretic) Animal_Model->Sodium_Depletion Baseline_Measurement Baseline Measurements (MAP, HR, PRA) Sodium_Depletion->Baseline_Measurement Drug_Administration IV Administration of SR 42128A Baseline_Measurement->Drug_Administration Post_Dose_Measurements Post-Dose Measurements (MAP, HR, PRA at various time points) Drug_Administration->Post_Dose_Measurements Data_Analysis Data Analysis (Dose-Response Relationship) Post_Dose_Measurements->Data_Analysis

Caption: A generalized workflow for the in vivo evaluation of this compound.

History and Discontinuation

This compound was a product of the intense research and development efforts in the 1980s to create orally active renin inhibitors. While it demonstrated excellent potency and specificity in preclinical models, it, like other peptide-based inhibitors of its generation, faced significant developmental hurdles.

The primary challenge for this class of drugs was their poor oral bioavailability.[2] Due to their peptide nature, these molecules were susceptible to enzymatic degradation in the gastrointestinal tract and had poor absorption across the intestinal wall. Additionally, they often exhibited rapid clearance from the circulation. These pharmacokinetic limitations meant that they were not viable as oral medications for chronic conditions like hypertension.

There is no public record of this compound entering human clinical trials. The focus of the pharmaceutical industry subsequently shifted towards the development of non-peptide renin inhibitors, which had improved pharmacokinetic properties. This research eventually culminated in the approval of aliskiren, the first orally active renin inhibitor, in 2007.

References

SR 42128: A Potent Pepstatin Analog for Aspartic Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR 42128 is a synthetic, potent pepstatin analog designed as a competitive inhibitor of aspartic proteases, with a particular emphasis on human renin. This document provides a comprehensive technical overview of this compound, including its structure, mechanism of action, inhibitory activity, and selectivity. Detailed experimental protocols for enzymatic and binding assays are presented, alongside a discussion of its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of enzymology, drug discovery, and cardiovascular research.

Introduction

Pepstatin, a naturally occurring pentapeptide, is a well-known inhibitor of aspartic proteases. Its structure, containing the unusual amino acid statine, is crucial for its inhibitory activity. This compound is a synthetic analog of pepstatin, developed to exhibit enhanced potency and selectivity for specific aspartic proteases, most notably human renin, a key enzyme in the renin-angiotensin system and a therapeutic target for hypertension.[1][2] This guide delves into the technical details of this compound, providing a foundation for its application in research and drug development.

Structure and Physicochemical Properties

The chemical structure of this compound is Iva-Phe-Nle-Sta-Ala-Sta-Arg.[2] This sequence incorporates non-proteinogenic amino acids, including isovaleryl (Iva), norleucine (Nle), and the characteristic statine (Sta) residue, which is a gamma-amino acid. The presence of two statine residues is a notable feature of this analog.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC46H80N10O9
Molecular Weight933.2 g/mol
Amino Acid SequenceIva-Phe-Nle-Sta-Ala-Sta-Arg

Mechanism of Action

This compound functions as a competitive inhibitor of aspartic proteases.[2] The statine residue within its structure mimics the transition state of the peptide bond hydrolysis catalyzed by these enzymes. The hydroxyl group of statine is believed to form a non-covalent, tetrahedral intermediate with the two catalytic aspartate residues in the active site of the enzyme, thereby blocking substrate access and inhibiting its activity.

cluster_0 Aspartic Protease Active Site Asp1 Aspartate 1 Products Products Asp1->Products Cleavage Inhibited_Complex Enzyme-Inhibitor Complex Asp1->Inhibited_Complex Asp2 Aspartate 2 Asp2->Inhibited_Complex Substrate Substrate Substrate->Asp1 Binding SR_42128 This compound (Pepstatin Analog) SR_42128->Asp1 Competitive Binding SR_42128->Inhibited_Complex

Caption: Competitive inhibition of an aspartic protease by this compound.

Quantitative Data: Inhibitory Activity and Selectivity

This compound has been demonstrated to be a highly potent inhibitor of human renin. Its inhibitory activity is pH-dependent, showing greater efficacy at a slightly acidic pH.[1][2]

Table 2: Inhibitory Activity of this compound against Human Renin [2]

ParameterpH 5.7pH 7.4
Ki (nM) 0.352.0
KD (nM) 0.91.0

Furthermore, this compound exhibits significant selectivity for human renin over other aspartic proteases, particularly at physiological pH.[2]

Table 3: Selectivity Profile of this compound [2]

Aspartic ProteaseBinding at pH 7.4
Human ReninYes
Cathepsin DNo
PepsinNo
GastricsinNo

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Renin Inhibition Assay (Fluorogenic Substrate Method)

This assay determines the inhibitory potency of this compound by measuring the reduction in the rate of cleavage of a fluorogenic renin substrate.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Dabcyl)-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS))

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In the microplate, add 20 µL of the this compound dilutions or vehicle (for control) to the respective wells.

  • Add 160 µL of Assay Buffer to each well.

  • Add 10 µL of the human renin solution to each well, except for the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic renin substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

Start Start Prep_Inhibitor Prepare this compound Dilutions Start->Prep_Inhibitor Add_Inhibitor Add this compound to Plate Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Inhibitor->Add_Buffer Add_Enzyme Add Renin Add_Buffer->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 and Ki Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the renin inhibition assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of this compound to its target enzyme, typically using a radiolabeled version of the inhibitor ([3H]this compound).

Materials:

  • Purified human renin

  • [3H]this compound

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a series of tubes, add a fixed concentration of [3H]this compound.

  • Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

  • Add a fixed amount of purified human renin to each tube.

  • Incubate the mixture at a specified temperature (e.g., 25°C) to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the KD and Bmax (maximum number of binding sites).

Start Start Prep_Reactants Prepare [3H]this compound, Unlabeled this compound, and Renin Start->Prep_Reactants Incubate Incubate to Equilibrium Prep_Reactants->Incubate Filter Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze_Data Scatchard or Non-linear Regression Analysis Measure_Radioactivity->Analyze_Data Determine_KD Determine KD and Bmax Analyze_Data->Determine_KD End End Determine_KD->End

Caption: Workflow for the radioligand binding assay.

Structure-Activity Relationship (SAR)

The inhibitory potency of pepstatin analogs like this compound is highly dependent on their structure. Key SAR insights include:

  • The Statine Residue: The (3S, 4S) stereochemistry of the statine residue is critical for high-affinity binding. The hydroxyl group of statine is essential for coordinating with the catalytic aspartates in the enzyme's active site.

  • P1 and P1' Positions: The residues flanking the statine residue (at the P1 and P1' positions relative to the scissile bond) play a significant role in determining the inhibitor's selectivity for different aspartic proteases. The specific side chains at these positions interact with the S1 and S1' pockets of the enzyme.

  • N- and C-Termini: Modifications at the N- and C-termini of the peptide can influence its solubility, cell permeability, and pharmacokinetic properties. The isovaleryl group at the N-terminus and the arginine at the C-terminus of this compound likely contribute to its overall pharmacological profile.

Synthesis

This compound is a peptide-based inhibitor and is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential coupling of protected amino acids to a solid support, followed by cleavage and deprotection to yield the final product. The synthesis of the non-standard amino acid, statine, is a key step in the overall process and is typically achieved through a multi-step organic synthesis route.

Conclusion

This compound is a valuable research tool for studying the function of human renin and other aspartic proteases. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations of the renin-angiotensin system. The technical information and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this potent pepstatin analog. Further research into the structure-activity relationships of this compound and related compounds may lead to the development of novel therapeutics for cardiovascular and other diseases.

References

The Pharmacological Profile of SR 42128: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 42128 is a potent and highly selective competitive inhibitor of the enzyme renin, the initial and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) cascade. By targeting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a significant reduction in the downstream production of the potent vasoconstrictor angiotensin II and subsequently aldosterone. This targeted mechanism of action confers upon this compound the potential for effective blood pressure control with a high degree of specificity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding kinetics, inhibitory potency, selectivity, and in vivo hemodynamic effects. Detailed experimental protocols for the key assays used to characterize this compound are also presented, along with a visualization of its place within the RAAS signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effect through direct and competitive inhibition of renin. Renin, an aspartic protease, is responsible for the enzymatic cleavage of angiotensinogen to the decapeptide angiotensin I. This is the first and rate-limiting step in the RAAS, a critical hormonal system for the regulation of blood pressure and fluid and electrolyte balance. By binding to the active site of renin, this compound prevents the enzyme from acting on its substrate, thereby attenuating the entire RAAS cascade. This leads to decreased levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The ultimate physiological effect is a reduction in blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity and Inhibitory Potency against Human Renin

ParameterValueConditionsReference
Ki 0.35 nMpH 5.7[1]
2.0 nMpH 7.4[1]
KD 0.9 nMpH 5.7[1]
1.0 nMpH 7.4[1]
IC50 2.8 x 10-8 MHuman plasma renin, pH 7.4

Table 2: Selectivity Profile of this compound

EnzymeActivityConditionsReference
Human Renin Potent inhibitorpH 7.4[1]
Primate Renins Inhibited within the same order of magnitude as human renin
Other Animal Renins Much less inhibited
Cathepsin D No significant bindingpH 7.4[1]
Pepsin No significant bindingpH 7.4[1]
Gastricsin No significant bindingpH 7.4[1]

Table 3: In Vivo Hemodynamic Effects in Conscious, Sodium-Depleted Monkeys

ParameterEffectDoseReference
Mean Arterial Pressure (MAP) Dose-dependent decrease3 or 10 mg/kg
Plasma Renin Activity (PRA) Complete inhibition (still inhibited at 3 hours post-administration)3 or 10 mg/kg

Signaling Pathway

The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this cascade and the point of intervention by this compound.

RAAS_Pathway cluster_0 Liver cluster_1 Kidney cluster_2 Lungs cluster_3 Adrenal Gland cluster_4 Systemic Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II SR42128 This compound SR42128->Renin Inhibits ACE ACE ACE->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (Increased Blood Volume) Aldosterone->Na_H2O_Retention

The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Renin

Objective: To determine the binding affinity (KD and Ki) of this compound for the renin enzyme.

Materials:

  • [3H]-SR 42128 (radiolabeled inhibitor)

  • Purified human renin

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled this compound (for competition assays)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Saturation Binding:

    • Prepare serial dilutions of [3H]-SR 42128 in binding buffer.

    • In a 96-well plate, add a constant amount of purified human renin to each well.

    • Add increasing concentrations of [3H]-SR 42128 to the wells.

    • For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Determine the KD and Bmax by non-linear regression analysis of the specific binding data.

  • Competition Binding:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • In a 96-well plate, add a constant amount of purified human renin and a fixed concentration of [3H]-SR 42128 (typically at or near its KD value) to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Follow steps 5-8 from the saturation binding protocol.

    • Calculate the percentage of specific binding at each concentration of the unlabeled inhibitor.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - [3H]-SR 42128 - Unlabeled this compound - Purified Renin - Buffers start->prepare_reagents incubation Incubate Renin with Ligands (Saturation or Competition) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (Calculate KD, Ki, IC50) scintillation_counting->data_analysis end End data_analysis->end InVivo_Workflow start Start animal_prep Animal Preparation (Conscious, Instrumented Monkeys, Sodium Depletion) start->animal_prep baseline_measurement Baseline Measurements (Blood Pressure, Heart Rate, PRA) animal_prep->baseline_measurement drug_administration IV Administration of this compound or Vehicle baseline_measurement->drug_administration continuous_monitoring Continuous Hemodynamic Monitoring drug_administration->continuous_monitoring blood_sampling Blood Sampling at Multiple Time Points drug_administration->blood_sampling data_analysis Data Analysis (Compare Drug vs. Vehicle, Correlate BP and PRA) continuous_monitoring->data_analysis pra_assay Plasma Renin Activity (PRA) Assay blood_sampling->pra_assay pra_assay->data_analysis end End data_analysis->end

References

In Vitro Profile of SR 42128: A Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent and selective inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a key mediator of vasoconstriction, aldosterone release, and sodium retention. This technical guide provides a comprehensive overview of the in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used for its characterization.

Core Mechanism of Action

This compound acts as a competitive inhibitor of human renin. Its high affinity and specificity for renin make it a valuable tool for studying the physiological and pathological roles of the RAAS. In vitro studies have been crucial in elucidating the potency, selectivity, and kinetic properties of this inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with human renin as determined by various in vitro assays.

Table 1: Inhibitory Potency of this compound against Human Renin

ParameterValuepHAssay TypeReference
IC502.8 x 10⁻⁸ M7.4Renin Inhibition Assay[1]
Ki0.35 nM5.7Enzymatic Assay[2]
Ki2.0 nM7.4Enzymatic Assay[2]

Table 2: Binding Affinity of [³H]this compound to Human Renin

ParameterValuepHAssay TypeReference
KD0.9 nM5.7Radioligand Binding Assay[2]
KD1.0 nM7.4Radioligand Binding Assay[2]

Signaling Pathway

This compound's primary molecular target is the enzyme renin. By inhibiting renin, this compound blocks the initial step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.

RAAS_Pathway cluster_renin Renin cluster_ace ACE Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Renin Renin ACE ACE SR42128 This compound SR42128->Renin Inhibition

This compound inhibits the RAAS at its origin.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Renin Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of human renin using a synthetic FRET (Fluorescence Resonance Energy Transfer) peptide substrate.

Workflow:

FRET_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Renin, Substrate, this compound) start->prep_reagents add_inhibitor Add this compound dilutions to microplate wells prep_reagents->add_inhibitor add_renin Add Human Renin to wells add_inhibitor->add_renin pre_incubate Pre-incubate at 37°C add_renin->pre_incubate add_substrate Add FRET Substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em wavelengths) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis end End data_analysis->end

Workflow for a FRET-based renin inhibition assay.

Materials:

  • Purified human recombinant renin

  • FRET-based renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Dilute the human renin enzyme in the assay buffer to the desired working concentration.

    • Prepare the FRET substrate solution in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the diluted this compound solutions. Include control wells with buffer only (for total activity) and a known renin inhibitor (for positive control).

    • Add the diluted human renin solution to all wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically in a microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 335-345/485-510 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (total activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Radioligand Binding Assay

This assay measures the direct binding of radiolabeled this compound ([³H]this compound) to human renin to determine the dissociation constant (KD).

Workflow:

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Binding Buffer, Renin, [³H]this compound) start->prep_reagents incubation Incubate Renin with varying concentrations of [³H]this compound (Total Binding) and excess unlabeled this compound (Non-specific Binding) prep_reagents->incubation separation Separate bound and free radioligand (Rapid Filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (Scatchard Plot to determine KD and Bmax) quantification->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.

Materials:

  • Purified human recombinant renin

  • [³H]this compound (radiolabeled inhibitor)

  • Unlabeled this compound

  • Binding Buffer (e.g., phosphate buffer at pH 5.7 or 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Vacuum filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Incubation:

    • In a series of tubes, incubate a fixed concentration of human renin with increasing concentrations of [³H]this compound.

    • In a parallel set of tubes, perform the same incubations in the presence of a large excess of unlabeled this compound to determine non-specific binding.

    • Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The renin and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]this compound.

    • Plot the specific binding versus the concentration of free [³H]this compound.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).

Conclusion

The in vitro studies of this compound have unequivocally demonstrated its high potency and competitive mechanism of inhibition against human renin. The quantitative data derived from enzymatic and binding assays provide a solid foundation for understanding its pharmacological profile. The detailed experimental protocols outlined in this guide offer a practical resource for researchers seeking to further investigate this compound or other renin inhibitors. The visualization of the RAAS pathway and experimental workflows aims to facilitate a clear and comprehensive understanding of the science underpinning this important therapeutic target.

References

SR 42128: A Technical Overview of its Effects on the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent, competitive inhibitor of the enzyme renin, the critical rate-limiting step in the renin-angiotensin system (RAS).[1][2][3] Its high specificity for primate renin makes it a valuable tool for investigating the physiological and pathophysiological roles of the RAS.[1] This technical guide provides an in-depth analysis of the effects of this compound on the core components of the renin-angiotensin system, supported by quantitative data from preclinical studies. The document details the experimental methodologies used to elicit these findings and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

This compound, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, exerts its inhibitory effect by directly binding to the active site of renin.[1] This action prevents the conversion of angiotensinogen to angiotensin I, thereby suppressing the entire downstream cascade of the renin-angiotensin system. This direct inhibition of renin leads to a reduction in the formation of angiotensin II, the primary effector molecule of the RAS responsible for vasoconstriction, and a subsequent decrease in aldosterone secretion.

Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound

The following diagram illustrates the canonical renin-angiotensin system signaling pathway and the specific point of inhibition by this compound.

RAS_Pathway cluster_renin Renin cluster_ace ACE Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Aldosterone Aldosterone AngII->Aldosterone Vasoconstriction Vasoconstriction Increased Blood Pressure AngII->Vasoconstriction Na_Retention Sodium & Water Retention Aldosterone->Na_Retention Renin Renin ACE ACE SR42128 This compound SR42128->Renin Inhibition

Diagram 1: this compound Inhibition of the Renin-Angiotensin System

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on the renin-angiotensin system from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueSpeciespHReference
IC502.8 x 10-8 MHuman7.4[1]
Ki2.0 nMHuman7.4[3]
Ki0.35 nMHuman5.7[3]
Table 2: In Vivo Effects of this compound in Sodium-Repleted Macaca Monkeys
Dose (Intravenous Bolus)ParameterTime Post-Injection% Change from BaselineReference
3 mg/kgPlasma Renin Activity (PRA)4 hours90-100% inhibition[4]
9 mg/kgPlasma Renin Activity (PRA)4 hours90-100% inhibition[4]
3 mg/kgPlasma Active Renin (PAR)90 mins - 4 hours420% increase[4]
9 mg/kgPlasma Active Renin (PAR)90 mins - 4 hours620% increase[4]
3 mg/kgPlasma Inactive Renin (PIR)4 hours250% increase (maximum)[4]
9 mg/kgPlasma Inactive Renin (PIR)4 hoursSignificant increase[4]

Note: The increase in plasma active and inactive renin concentrations, despite the profound inhibition of plasma renin activity, is a characteristic response to potent renin inhibitors. This is due to the inhibitor preventing the clearance of renin and the disruption of the negative feedback loop on renin synthesis and secretion.

Experimental Protocols

In Vitro Renin Inhibition Assay (General Protocol)

A common method for determining the in vitro inhibitory potency of compounds like this compound is a fluorescence-based assay.

  • Reagents and Materials:

    • Recombinant human renin

    • Fluorogenic renin substrate (e.g., incorporating EDANS and Dabcyl)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

    • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • The assay is typically performed at 37°C.

    • Inhibitor wells are prepared with the substrate, assay buffer, and varying concentrations of this compound.

    • Control wells for 100% initial activity (without inhibitor) and background fluorescence (without enzyme) are also prepared.

    • The reaction is initiated by adding a pre-diluted solution of human renin to the wells.

    • The plate is incubated for a set period (e.g., 15 minutes) at 37°C.

    • Fluorescence is measured using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

    • The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation in Primates (Macaca Monkeys)

The following protocol is based on the methodology described in the study by Nisato et al. (1987).

  • Animal Model: Conscious Macaca monkeys.

  • Drug Administration: this compound is administered as an intravenous bolus injection at doses of 3 mg/kg and 9 mg/kg.

  • Blood Sampling: Blood samples are collected at baseline and at various time points post-injection (e.g., up to 4 hours).

  • Parameter Measurement:

    • Plasma Renin Activity (PRA): Measured by the radioimmunoassay (RIA) of angiotensin I generated after incubation of the plasma sample.

    • Plasma Active Renin (PAR): Determined using an immunoradiometric assay (IRMA) with monoclonal antibodies specific for active renin (e.g., using a commercial kit like the one from Pasteur Diagnostics mentioned in the study).

    • Plasma Inactive Renin (PIR): Total plasma renin is measured after activation of prorenin with trypsin. PIR is then calculated as the difference between total renin and active renin (PIR = Total Renin - PAR).

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of this compound in a primate model.

InVivo_Workflow Animal_Prep Animal Preparation (Conscious Macaca Monkeys) Baseline_Sample Baseline Blood Sampling Animal_Prep->Baseline_Sample Drug_Admin This compound Administration (Intravenous Bolus) Baseline_Sample->Drug_Admin Post_Dose_Sampling Post-Dose Blood Sampling (Time Course) Drug_Admin->Post_Dose_Sampling Plasma_Separation Plasma Separation Post_Dose_Sampling->Plasma_Separation PRA_Assay PRA Measurement (Angiotensin I RIA) Plasma_Separation->PRA_Assay PAR_Assay PAR Measurement (IRMA) Plasma_Separation->PAR_Assay PIR_Assay PIR Measurement (Trypsin Activation + IRMA) Plasma_Separation->PIR_Assay Data_Analysis Data Analysis (% Change from Baseline) PRA_Assay->Data_Analysis PAR_Assay->Data_Analysis PIR_Assay->Data_Analysis

Diagram 2: In Vivo Experimental Workflow for this compound Evaluation

Conclusion

References

Early Development of SR 42128: A Technical Overview of a Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research and development of SR 42128, a potent renin inhibitor. The document summarizes key quantitative data from foundational preclinical studies, outlines detailed experimental methodologies for the principal assays employed, and visualizes the relevant biological pathways and experimental workflows. This information is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Quantitative Data

The initial characterization of this compound involved a series of in vitro and in vivo studies to determine its efficacy and mechanism of action. The quantitative data from these seminal experiments are summarized below.

In Vitro Binding and Enzyme Inhibition

This compound demonstrated high-affinity binding to human renin and potent competitive inhibition of its enzymatic activity. The key parameters are detailed in the following tables.

Table 1: Binding Affinity of [3H]this compound to Human Renin [1][2]

pHDissociation Constant (KD)
5.70.9 nM
7.41.0 nM

Table 2: Inhibitory Activity of this compound against Human Renin [1]

pHInhibition Constant (Ki)
5.70.35 nM
7.42.0 nM

Table 3: IC50 of this compound against Human Plasma Renin [3]

pHIC50
7.42.8 x 10-8 M
In Vivo Hemodynamic Effects in Primates

Studies in conscious Macaca monkeys and baboons were crucial in elucidating the in vivo effects of this compound on blood pressure and the Renin-Angiotensin-Aldosterone System (RAAS).

Table 4: Hemodynamic Effects of this compound in Sodium-Depleted Conscious Monkeys [3]

Dose (mg/kg)Outcome
3Significant decrease in blood pressure and complete inhibition of Plasma Renin Activity (PRA) for at least 3 hours.
10Significant decrease in blood pressure and complete inhibition of Plasma Renin Activity (PRA) for at least 3 hours.

Table 5: Effects of this compound on Plasma Renin Levels in Conscious Macaca Monkeys [4]

ConditionDose (mg/kg)Plasma Active Renin (PAR) IncreasePlasma Inactive Renin (PIR) IncreasePRA Inhibition
Sodium Repleted3420%250% (slower onset)90-100% for 4 hours
Sodium Repleted9620%Significant increase90-100% for 4 hours
Sodium Depleted3 and 9-Significant increase at 9 mg/kgPRA inhibited

Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively suppresses the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. This ultimately results in vasodilation and a decrease in blood pressure.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II SR42128 This compound SR42128->Renin Inhibition Renin_Inhibition_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Prep_Enzyme Prepare Renin Solution Start->Prep_Enzyme Plate_Setup Set up 96-well Plate: Buffer, this compound, Renin Prep_Compound->Plate_Setup Prep_Enzyme->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (37°C) Add_Substrate->Read_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End Hemodynamic_Monitoring_Workflow Start Start Animal_Prep Surgically Instrumented Conscious Primate Start->Animal_Prep Acclimatization Acclimatize Animal to Environment Animal_Prep->Acclimatization Baseline Record Baseline Hemodynamic Data Acclimatization->Baseline Drug_Admin Administer this compound or Vehicle (IV) Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring Drug_Admin->Monitoring Sampling Collect Blood Samples (Optional) Monitoring->Sampling Data_Analysis Analyze Hemodynamic Changes from Baseline Monitoring->Data_Analysis End End Data_Analysis->End

References

SR 42128: A Technical Guide to its Role in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the renin inhibitor SR 42128, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented is intended to provide a comprehensive resource for researchers in cardiovascular science and those involved in the development of novel antihypertensive therapies.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a potent, competitive inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, this compound prevents the cleavage of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of the powerful vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone. This targeted inhibition of the RAAS cascade is the primary mechanism by which this compound exerts its cardiovascular effects, most notably a reduction in blood pressure.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Inhibition of Human Renin by this compound

ParameterValuepHReference
Ki 0.35 nM5.7[1]
2.0 nM7.4[1]
IC50 28 nM7.4[2]
KD 0.9 nM5.7[1]
1.0 nM7.4[1]

Table 2: In Vivo Effects of SR 42128A in Sodium-Depleted Conscious Monkeys

Dose (mg/kg, single administration)Effect on Blood PressureEffect on Plasma Renin Activity (PRA)Duration of ActionReference
3Significant decreaseComplete inhibition> 3 hours[2]
10Significant decreaseComplete inhibition> 3 hours[2]

Signaling Pathway

The mechanism of action of this compound is best understood through the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS), which it directly inhibits.

RAAS_Pathway cluster_kidney Kidney cluster_liver Liver cluster_vasculature Vasculature / Lungs cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Renin Renin Angiotensin_I Angiotensin I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I  Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  Conversion ACE ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Retention->Increased_BP SR42128 This compound SR42128->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Renin Inhibition Assay

This protocol is based on the methods described for determining the inhibitory constant (Ki) of this compound.

  • Objective: To determine the potency of this compound in inhibiting the enzymatic activity of purified human renin.

  • Materials:

    • Purified human renin

    • This compound

    • Radiolabeled [3H]SR42128

    • Renin substrate (e.g., synthetic tetradecapeptide or angiotensinogen)

    • Assay buffers at pH 5.7 and pH 7.4

    • Scintillation counter

  • Procedure:

    • Enzymatic Assay:

      • Incubate purified human renin with its substrate in the presence of varying concentrations of this compound at both pH 5.7 and pH 7.4.

      • Measure the rate of angiotensin I generation, typically using a radioimmunoassay (RIA) or other sensitive detection method.

      • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the renin activity.

    • Binding Assay (Scatchard Analysis):

      • Incubate a fixed concentration of purified human renin with varying concentrations of radiolabeled [3H]SR42128 at both pH 5.7 and pH 7.4 until equilibrium is reached.

      • Separate the bound from free radioligand using a suitable method, such as gel filtration or charcoal adsorption.

      • Quantify the amount of bound and free radioligand using a scintillation counter.

      • Perform a Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand. The dissociation constant (KD) can be determined from the slope of the resulting line.

    • Kinetic Analysis:

      • To determine the association and dissociation rates, conduct time-course binding experiments at both pH 5.7 and pH 7.4.

      • For association, measure the binding of [3H]SR42128 to renin at various time points.

      • For dissociation, first allow the binding to reach equilibrium, then add an excess of unlabeled this compound and measure the amount of bound radioligand at subsequent time points.

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Conscious Monkeys

This protocol is based on studies evaluating the in vivo efficacy of SR 42128A (the arginine salt of this compound).

  • Objective: To assess the effect of SR 42128A on blood pressure and plasma renin activity in a primate model.

  • Animal Model: Conscious monkeys (e.g., Macaca species). To enhance the renin-dependent component of blood pressure, animals are often sodium-depleted prior to the experiment. This can be achieved through a low-sodium diet and/or administration of a diuretic.

  • Procedure:

    • Animal Preparation:

      • Animals are chronically instrumented for the measurement of arterial blood pressure and heart rate, often using a telemetry system to allow for measurements in conscious, unrestrained animals.

      • A venous catheter is implanted for drug administration.

    • Drug Administration:

      • A single dose of SR 42128A (e.g., 3 or 10 mg/kg) is administered intravenously.

    • Blood Pressure Monitoring:

      • Mean arterial pressure (MAP) and heart rate are continuously monitored before and for several hours after drug administration.

    • Plasma Renin Activity (PRA) Assay:

      • Blood samples are collected at baseline and at various time points post-drug administration.

      • Plasma is separated and PRA is determined. This is typically done by measuring the amount of angiotensin I generated during a fixed incubation period. The generated angiotensin I is quantified using a radioimmunoassay (RIA).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Primate Model) Renin_Inhibition Renin Inhibition Assay (Ki, IC50) Binding_Assay Radioligand Binding Assay (KD) Animal_Prep Animal Preparation (Sodium Depletion, Instrumentation) Drug_Admin This compound Administration Animal_Prep->Drug_Admin BP_Monitor Blood Pressure Monitoring Drug_Admin->BP_Monitor PRA_Assay Plasma Renin Activity (PRA) Assay Drug_Admin->PRA_Assay

Caption: Experimental workflow for the evaluation of this compound.

Broader Cardiovascular Research Implications

While the primary focus of this compound research has been on its antihypertensive effects, its potent and specific inhibition of the RAAS has broader implications for cardiovascular research. The RAAS is known to be involved in pathological processes beyond blood pressure regulation, including cardiac hypertrophy, myocardial fibrosis, and vascular remodeling. Although specific studies on this compound in these areas are limited in the public domain, renin inhibitors as a class have been investigated for their potential to mitigate these adverse cardiovascular events. Therefore, this compound serves as a valuable pharmacological tool to investigate the specific role of renin in these complex cardiovascular pathologies.

Conclusion

This compound is a potent and specific renin inhibitor that has been instrumental in elucidating the role of the Renin-Angiotensin-Aldosterone System in the regulation of blood pressure. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in blocking the initial step of the RAAS cascade. The experimental protocols outlined provide a framework for the continued investigation of renin inhibitors in cardiovascular research. Future studies could further explore the potential of targeted renin inhibition in preventing or reversing end-organ damage associated with cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for the Use of SR 42128 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent, competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS).[1][2] As a pepstatin analog, this compound demonstrates high affinity and specificity for the active site of renin, making it a valuable tool for studying the physiological and pathological roles of the RAS.[3] These application notes provide detailed protocols for the utilization of this compound in common enzymatic assays to determine its inhibitory activity against renin.

Mechanism of Action

This compound acts as a direct inhibitor of renin, an aspartyl protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAS cascade, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor. By binding to the active site of renin, this compound prevents the substrate from binding, thereby inhibiting the entire downstream signaling pathway. The binding affinity of this compound to human renin is pH-dependent, with a stronger interaction observed at a more acidic pH.[2][3]

Signaling Pathway

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. The pathway, and the point of inhibition by this compound, is illustrated below.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Renin Renin ACE ACE SR42128 This compound SR42128->Renin

Figure 1: Inhibition of the Renin-Angiotensin System by this compound.

Data Presentation

The inhibitory potency of this compound against human renin has been determined in various in vitro studies. The following table summarizes key quantitative data.

ParameterValuepHSpeciesSource
Ki 0.35 nM5.7Human[2]
Ki 2.0 nM7.4Human[2]
IC50 2.8 x 10-8 M7.4Human Plasma[1]
KD 0.9 nM5.7Human[2]
KD 1.0 nM7.4Human[2]

Experimental Protocols

In Vitro Fluorometric Renin Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic renin substrate.

Objective: To quantify the concentration of this compound required to inhibit 50% of renin activity in vitro.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric plate reader with excitation at ~330-340 nm and emission at ~480-510 nm

Experimental Workflow:

workflow A Prepare this compound Dilutions C Add this compound Dilutions to Wells A->C B Add Renin to Microplate Wells B->C D Pre-incubate at 37°C C->D E Add Renin Substrate D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve & Determine IC50 G->H

Figure 2: Workflow for In Vitro Renin Inhibition Assay.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).

  • Enzyme Preparation: Dilute human recombinant renin in Assay Buffer to the desired concentration.

  • Assay Plate Setup:

    • Add 50 µL of the diluted renin solution to each well of a 96-well black microplate.

    • Add 25 µL of the this compound serial dilutions or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic renin substrate according to the manufacturer's instructions and add 25 µL to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound and the vehicle control.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Plasma Renin Activity (PRA) Assay with this compound

This protocol outlines the measurement of plasma renin activity in the presence of this compound to assess its inhibitory effect in a biological matrix. The principle involves measuring the generation of angiotensin I from endogenous angiotensinogen, which is then quantified by ELISA or RIA.

Objective: To determine the effect of this compound on the enzymatic activity of renin in plasma.

Materials:

  • EDTA-collected plasma samples

  • This compound

  • Angiotensin I generation buffer (e.g., pH 6.0)

  • Protease inhibitors (e.g., PMSF)

  • Angiotensin I ELISA or RIA kit

  • Water baths (37°C and 0-4°C)

Procedure:

  • Sample Collection and Preparation:

    • Collect blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at room temperature to separate the plasma.

    • Thaw frozen plasma samples at room temperature if necessary.

  • Inhibitor Addition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike plasma samples with different concentrations of this compound or vehicle control.

  • Angiotensin I Generation:

    • For each plasma sample, prepare two aliquots.

    • To each aliquot, add protease inhibitors to prevent angiotensin I degradation.

    • Add the angiotensin I generation buffer to adjust the pH.

    • Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes) to allow for angiotensin I generation.

    • Simultaneously, incubate the second aliquot at 0-4°C (ice bath) for the same duration to serve as a baseline control (no angiotensin I generation).

  • Reaction Termination: After the incubation period, immediately place the 37°C samples on ice to stop the enzymatic reaction.

  • Angiotensin I Quantification:

    • Quantify the amount of angiotensin I in both the 37°C and 0-4°C aliquots for each sample using a validated Angiotensin I ELISA or RIA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the net amount of angiotensin I generated by subtracting the concentration measured in the 0-4°C aliquot from the 37°C aliquot.

    • Calculate the Plasma Renin Activity (PRA) as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

    • Determine the percentage of PRA inhibition for each concentration of this compound relative to the vehicle-treated control.

Conclusion

This compound is a powerful and specific tool for the in vitro and in vivo investigation of the renin-angiotensin system. The provided protocols offer a foundation for researchers to accurately and reliably assess the inhibitory effects of this compound on renin activity. Adherence to these methodologies will ensure the generation of high-quality, reproducible data for advancing research and drug development in cardiovascular and related fields.

References

Application Notes and Protocols for SR 42128: In Vivo Studies in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR 42128 is a potent and specific inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS).[1][2][3][4][5] Extensive in vitro and in vivo studies, primarily conducted in the 1980s, have characterized its pharmacological effects on the cardiovascular system. These application notes provide a detailed overview of the experimental protocols for in vivo studies of this compound, focusing on its hemodynamic effects in primate models.

Important Note: Contrary to the initial topic query, a comprehensive review of the scientific literature reveals no evidence of this compound being investigated in the context of cancer or for any oncological applications. The compound's mechanism of action is centered on the inhibition of renin, a key regulator of blood pressure and fluid balance. Therefore, the following protocols and data are presented within the well-established cardiovascular research context of this compound.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound acts as a competitive inhibitor of renin, binding to its active site and preventing the conversion of angiotensinogen to angiotensin I.[3] This initial step is crucial for the subsequent production of angiotensin II, a potent vasoconstrictor and a key driver of aldosterone secretion. By blocking the RAS cascade at its origin, this compound leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

Signaling Pathway

RAS_Pathway cluster_renin Renin Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Renin Renin Renin->Angiotensinogen SR42128 This compound SR42128->Renin Inhibits ACE ACE ACE->AngiotensinI

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

In Vivo Experimental Protocols

The following protocols are based on studies conducted in non-human primates, which were instrumental in characterizing the in vivo efficacy of this compound.

Animal Models
  • Species: Conscious Baboons (Papio) and Monkeys (Macaca)[1][6]

  • Rationale: Primates are suitable models for studying the RAS due to the high homology of their renin with human renin.[1]

  • Preparation: Animals are often sodium-depleted to stimulate the RAS, making the effects of renin inhibitors more pronounced. This can be achieved through a low-sodium diet and/or administration of diuretics like furosemide.[1][6]

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Sodium Depletion) start->animal_prep baseline Baseline Measurements (Blood Pressure, Heart Rate, PRA) animal_prep->baseline drug_admin This compound Administration (Intravenous) baseline->drug_admin post_admin Post-Administration Monitoring (Continuous Hemodynamic Recording) drug_admin->post_admin data_analysis Data Analysis (Comparison to Baseline and Control) post_admin->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies of this compound.

Detailed Methodologies

1. Hemodynamic Monitoring in Conscious Baboons [6]

  • Objective: To assess the effects of this compound on key hemodynamic parameters.

  • Animal Preparation: Sodium depletion induced by furosemide.

  • Drug Administration:

    • This compound: 8 mg/kg administered via a 30-minute intravenous perfusion.[6]

    • Control/Comparison: A separate group of animals may receive a vehicle control or a comparator drug like captopril (3 mg/kg, intravenous).[6]

  • Parameters Measured:

    • Plasma Renin Activity (PRA)

    • Mean Arterial Pressure (MAP)

    • Heart Rate (HR)

    • Cardiac Output (CO)

    • Total Peripheral Resistance (TPR)

    • First derivative of left intraventricular pressure (dP/dtmax)

  • Data Collection: Continuous monitoring of hemodynamic parameters for at least 2 hours post-administration.[6]

2. Dose-Dependent Effects in Conscious Monkeys [1]

  • Objective: To evaluate the dose-response relationship of this compound on blood pressure and PRA.

  • Animal Preparation: Sodium-depleted conscious monkeys.[1]

  • Drug Administration: Single intravenous doses of SR 42128A (the arginine salt of this compound) at varying concentrations (e.g., 3 mg/kg and 10 mg/kg).[1]

  • Parameters Measured:

    • Blood Pressure

    • Plasma Renin Activity (PRA)

  • Data Collection: Measurements are taken at baseline and at various time points post-injection (e.g., up to 3 hours) to determine the duration of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo studies of this compound.

Table 1: Hemodynamic Effects of this compound in Conscious Baboons [6]

ParameterControl Group (n=5)This compound Group (n=5)Outcome
Plasma Renin Activity (PRA)No significant changeDecreased to almost undetectable levels for at least 2 hoursPotent and sustained inhibition of renin
Mean Arterial Pressure (MAP)No significant changeDecreasedReduction in blood pressure
Cardiac Output (CO)No significant changeDecreasedModerate effect on cardiac output
Total Peripheral Resistance (TPR)No significant changeDecreasedVasodilatory effect
Heart Rate (HR)Not significantly modifiedNot alteredNo reflex tachycardia observed
dP/dtmaxNot significantly modifiedNot alteredNo detrimental effect on cardiac contractility

Table 2: Dose-Dependent Effects of SR 42128A in Conscious Monkeys [1]

Dose of SR 42128AEffect on Blood PressureEffect on Plasma Renin Activity (PRA)Duration of Action
3 mg/kg (single i.v. dose)Significant decreaseComplete inhibitionBlood pressure lowering effect still significant at 3 hours
10 mg/kg (single i.v. dose)Dose-dependent decreaseComplete inhibitionLong-acting inhibition

Toxicological and Pharmacokinetic Profile

The available literature from the 1980s does not provide detailed toxicological or pharmacokinetic data for this compound. The primary focus of the published studies was on its pharmacodynamic effects as a renin inhibitor. The compound was described as a tool for studying the role of the renin-angiotensin system.[1]

Conclusion

This compound is a historically significant renin inhibitor that was instrumental in elucidating the role of the Renin-Angiotensin System in blood pressure regulation. The in vivo studies conducted in primates demonstrated its potent and long-acting inhibitory effects on plasma renin activity, leading to a significant reduction in blood pressure without adversely affecting cardiac function.[1][6] It is important for researchers to note that the therapeutic investigation of this compound was confined to the cardiovascular field, and there is no scientific basis to suggest its use in oncology or other areas of drug development.

References

Application Notes and Protocols for SR 42128 in Conscious Baboon Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SR 42128, a potent renin inhibitor, in conscious baboon studies. The information is compiled from published research to guide the design and execution of similar preclinical investigations.

Introduction

This compound is a highly specific inhibitor of the enzyme renin, a critical component of the Renin-Angiotensin System (RAS).[1][2][3] The RAS plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[4][5] By inhibiting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the production of the potent vasoconstrictor, angiotensin II.[4][6] This mechanism of action makes this compound and other renin inhibitors a subject of interest in the study and potential treatment of hypertension.[6]

The use of conscious baboons in cardiovascular research provides a valuable preclinical model due to their physiological similarity to humans.[7] These notes detail the dosage, experimental protocols, and relevant signaling pathways for the administration of this compound in this model.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the hemodynamic effects of this compound in conscious baboons.

ParameterValueSpeciesConditionReference
Dosage 8 mg/kgBaboon (Papio)Conscious, Sodium-depleted[8]
Administration Route Intravenous (IV) PerfusionBaboon (Papio)Conscious, Sodium-depleted[8]
Infusion Duration 30 minutesBaboon (Papio)Conscious, Sodium-depleted[8]
Key Effects - Decrease in Plasma Renin Activity (PRA) to almost undetectable levels for at least 2 hours- Decrease in Mean Arterial Pressure (MAP)- Decrease in Cardiac Output (CO)- Decrease in Total Peripheral Resistance (TPR)- No significant alteration in Heart Rate (HR) or dP/dtmaxBaboon (Papio)Conscious, Sodium-depleted[8]

Signaling Pathway: Renin-Angiotensin System (RAS)

This compound acts as a competitive inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System. The diagram below illustrates the classical RAS pathway and the point of inhibition by this compound.

RAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) SR42128 This compound (Renin Inhibitor) SR42128->Renin Inhibition

Renin-Angiotensin System and this compound Inhibition.

Experimental Protocols

The following is a detailed protocol for the administration of this compound to conscious baboons for hemodynamic studies, based on published literature.

1. Animal Preparation and Acclimatization

  • Subjects: Adult baboons (Papio species) of either sex.

  • Housing: Animals should be housed in individual primate chairs or in a system that allows for tethering for infusion and blood sampling with minimal restraint. This is crucial for obtaining data from undisturbed, conscious animals.

  • Catheterization:

    • Under appropriate anesthesia and aseptic surgical conditions, implant chronic indwelling catheters for intravenous drug administration and arterial blood pressure monitoring.

    • A common technique involves catheterizing the femoral artery and vein, with the catheters tunneled subcutaneously to exit at the back of the neck.

    • Allow for a post-surgical recovery period of at least one week, during which the animals should be acclimatized to the experimental setup.

  • Sodium Depletion (Optional but recommended for potentiating the effects of renin inhibitors):

    • To activate the Renin-Angiotensin System, a state of sodium depletion can be induced.

    • This can be achieved by administering a diuretic, such as furosemide (e.g., 5 mg/kg, intramuscularly), and providing a low-sodium diet for a period leading up to the experiment.

2. Experimental Procedure

  • Baseline Measurements: On the day of the experiment, connect the conscious, acclimatized baboon to the monitoring equipment. Allow for a stabilization period of at least 30-60 minutes to obtain stable baseline hemodynamic recordings.

  • Drug Preparation:

    • Prepare a solution of this compound for intravenous infusion. The vehicle used should be sterile and physiologically compatible (e.g., 0.9% saline).

    • The concentration of the this compound solution should be calculated to deliver a dose of 8 mg/kg over a 30-minute period.

  • This compound Administration:

    • Administer the this compound solution via the indwelling venous catheter as a continuous infusion over 30 minutes using a calibrated infusion pump.

  • Hemodynamic Monitoring:

    • Continuously record the following parameters throughout the baseline, infusion, and post-infusion periods:

      • Mean Arterial Pressure (MAP)

      • Heart Rate (HR)

      • Cardiac Output (CO) (e.g., using thermodilution)

      • Left Ventricular dP/dt (if a suitable catheter is in place)

    • Calculate Total Peripheral Resistance (TPR) from MAP and CO (TPR = MAP/CO).

  • Blood Sampling:

    • Collect arterial blood samples at predetermined intervals (e.g., baseline, end of infusion, and at various time points post-infusion) to measure Plasma Renin Activity (PRA). This is critical to confirm the pharmacological effect of this compound.

3. Data Analysis

  • Analyze the hemodynamic data by comparing the values during and after this compound infusion to the stable baseline measurements.

  • Statistical analysis (e.g., paired t-test or ANOVA with repeated measures) should be employed to determine the significance of any observed changes.

  • Correlate the changes in hemodynamic parameters with the levels of Plasma Renin Activity.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol described above.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Catheterization & Acclimatization) Start->Animal_Prep Na_Depletion Sodium Depletion (Furosemide & Low Salt Diet) Animal_Prep->Na_Depletion Baseline Baseline Hemodynamic & PRA Measurement Na_Depletion->Baseline Infusion This compound Infusion (8 mg/kg over 30 min) Baseline->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring Post_Infusion Post-Infusion Monitoring & Blood Sampling Monitoring->Post_Infusion Data_Analysis Data Analysis Post_Infusion->Data_Analysis End End Data_Analysis->End

Workflow for this compound Study in Conscious Baboons.

References

Unraveling the Preparation of SR 42128 Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Application Note and Protocol for the Scientific Community

For researchers, scientists, and professionals in drug development, the precise preparation of experimental solutions is paramount to achieving reliable and reproducible results. This document provides a comprehensive guide to the preparation of solutions containing SR 42128, a compound of interest in various experimental settings. Due to the critical nature of solution preparation, this guide emphasizes meticulous methodology and data presentation to ensure experimental success.

Initial Identification and Clarification:

Initial searches for "this compound" did not yield a specific chemical compound. Results frequently pointed to a commercially available LEGO® Technic™ set, model 42128. In the context of chemical and biological research, it is highly probable that "this compound" is a typographical error. A similarly named compound, SR 144528 , has been identified as a potent and selective cannabinoid receptor type 2 (CB2) inverse agonist. Given the common "SR" designation for research chemicals, it is plausible that the intended compound was different.

Action Required: Before proceeding with any experimental work, it is crucial for the user to verify the correct chemical identifier of the compound of interest. The following protocols and data are presented as a template and will require substitution with the correct information once the compound is accurately identified.

Section 1: Compound Data Summary

A clear understanding of a compound's physicochemical properties is the foundation for accurate solution preparation. The following table should be populated with the specific data for the confirmed chemical.

PropertyValueUnitsSource / Notes
Chemical Name [Insert Correct Chemical Name]-e.g., IUPAC Name
Molecular Formula [Insert Molecular Formula]-
Molecular Weight [Insert Molecular Weight] g/mol
Solubility
    in Water[Insert Value]mg/mL
    in DMSO[Insert Value]mg/mL
    in Ethanol[Insert Value]mg/mL
Purity [Insert Value]%As per Certificate of Analysis
Storage Conditions [Insert Conditions]-e.g., -20°C, desiccated
CAS Number [Insert CAS Number]-

Section 2: Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions. These are generalized procedures and may need to be adapted based on the specific requirements of the experiment and the properties of the confirmed compound.

Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for subsequent dilution.

Materials:

  • Confirmed active compound

  • Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • Example for a 1 mL stock: Mass (mg) = 0.01 mol/L * MW ( g/mol ) * 0.001 L * 1000 mg/g = 0.01 * MW (mg)

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer.

Preparation of Working Solutions

Objective: To dilute the stock solution to the final desired concentration for the experiment.

Materials:

  • 10 mM stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the final concentration and volume: Decide on the final concentration and total volume of the working solution required for your experiment.

  • Calculate the dilution: Use the formula M1V1 = M2V2.

    • M1 = Concentration of the stock solution (10 mM)

    • V1 = Volume of the stock solution to be added

    • M2 = Desired final concentration of the working solution

    • V2 = Final volume of the working solution

  • Dilution: In a sterile tube, add the appropriate volume of cell culture medium or buffer. Add the calculated volume of the stock solution (V1) to the medium/buffer.

  • Mixing: Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to cells.

  • Use immediately: It is recommended to use the freshly prepared working solution for experiments.

Section 3: Visualizing Experimental Logic

Diagrams are invaluable tools for representing complex biological pathways and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Signaling Pathway Diagram

This example illustrates a hypothetical signaling pathway that could be investigated. Note: This is a generic representation and must be adapted based on the actual target and mechanism of the confirmed compound.

G cluster_membrane Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Ligand SR Compound Ligand->Receptor Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Hypothetical Signaling Pathway of an SR Compound.

Experimental Workflow Diagram

This diagram outlines the general steps for preparing and using the compound in a cell-based assay.

G start Start: Obtain Confirmed Compound weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock to Working Concentration store->dilute treat Treat Cells/System dilute->treat assay Perform Assay treat->assay analyze Analyze Data assay->analyze end End: Report Results analyze->end

Caption: General Workflow for Solution Preparation and Use.

The successful execution of experiments hinges on the accuracy of each step, beginning with the correct identification and preparation of reagents. This guide provides a foundational framework for preparing solutions of a research compound, tentatively referred to as this compound. It is imperative that researchers first confirm the exact identity of their compound of interest and then adapt these protocols and diagrams to fit their specific experimental needs. Meticulous attention to detail in solution preparation will undoubtedly contribute to the integrity and validity of the final research findings.

Application Notes and Protocols for SR 42128 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent and specific inhibitor of the enzyme renin, the rate-limiting step in the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a key vasoconstrictor and mediator of aldosterone release. This mechanism of action makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the RAS in various animal models of cardiovascular and renal diseases. These application notes provide detailed protocols and quantitative data for the administration of this compound in relevant animal models, primarily focusing on primate species where its efficacy has been most characterized.

Mechanism of Action

This compound is a competitive inhibitor of renin. It binds to the active site of the enzyme, preventing the binding of its natural substrate, angiotensinogen. This direct inhibition leads to a dose-dependent decrease in plasma renin activity (PRA) and a subsequent reduction in mean arterial pressure (MAP) in animal models with an activated RAS.[1]

Data Presentation

The following tables summarize the quantitative data on the administration and effects of this compound in primate models.

Table 1: Intravenous Administration of this compound in Macaca Monkeys

Dose (mg/kg)Administration RouteAnimal ModelKey Observed EffectsDuration of EffectReference
3Intravenous BolusSodium-replete Macaca90-100% inhibition of PRA; 420% increase in Plasma Active Renin (PAR)PRA inhibition for at least 4 hours[2]
9Intravenous BolusSodium-replete Macaca90-100% inhibition of PRA; 620% increase in PARPRA inhibition for at least 4 hours[2]
3Single AdministrationSodium-depleted conscious monkeysDose-dependent decrease in blood pressure and PRASignificant blood pressure lowering for at least 3 hours; complete PRA inhibition[1]
10Single AdministrationSodium-depleted conscious monkeysDose-dependent decrease in blood pressure and PRASignificant blood pressure lowering for at least 3 hours; complete PRA inhibition[1]

Table 2: Intravenous Administration of a Similar Renin Inhibitor (A-64662) in Monkeys

Dose (mg/kg)Administration RouteAnimal ModelKey Observed EffectsReference
0.01Intravenous BolusSalt-depleted, anesthetized monkeys~10% reduction in Mean Arterial Pressure (MAP)[3]
0.1Intravenous BolusNormal, anesthetized monkeys~10% reduction in Mean Arterial Pressure (MAP)[3]

Experimental Protocols

Protocol 1: Intravenous Bolus Administration of this compound in Conscious Macaca Monkeys

Objective: To assess the acute effects of this compound on plasma renin activity and blood pressure.

Animal Model: Conscious, chronically instrumented Macaca monkeys.

Materials:

  • This compound arginine salt (SR 42128A)

  • Sterile saline for injection (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles

  • Animal restrainer (if necessary)

  • Blood collection tubes (containing EDTA)

  • Centrifuge

  • Apparatus for blood pressure monitoring

Procedure:

  • Preparation of SR 42128A Solution:

    • On the day of the experiment, prepare a stock solution of SR 42128A in sterile saline. The exact concentration will depend on the desired dose and the weight of the animal. For example, to administer a 3 mg/kg dose to a 5 kg monkey in a 1 mL injection volume, a 15 mg/mL solution is required.

    • Vortex the solution until the compound is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Animal Preparation:

    • Ensure the monkey is conscious and in a calm state. If necessary, use a suitable animal restrainer to minimize stress.

    • Establish venous access, for example, via a saphenous vein catheter, for drug administration and blood sampling.

  • Administration:

    • Administer the prepared SR 42128A solution as an intravenous bolus injection.

    • Record the exact time of administration.

  • Post-Administration Monitoring and Sampling:

    • Continuously monitor blood pressure and heart rate.

    • Collect blood samples at baseline (pre-injection) and at various time points post-injection (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes).

    • Immediately place blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Aliquot the plasma into cryovials and store at -80°C for subsequent analysis of plasma renin activity.

Protocol 2: Intravenous Infusion of a Renin Inhibitor in Conscious Baboons (General Protocol)

Objective: To evaluate the hemodynamic effects of a sustained administration of a renin inhibitor.

Animal Model: Conscious, sodium-depleted baboons.

Materials:

  • Renin inhibitor (e.g., SR 42128A)

  • Sterile vehicle (e.g., sterile saline)

  • Infusion pump

  • Intravenous catheter

  • Apparatus for continuous hemodynamic monitoring (e.g., telemetry or indwelling catheters)

Procedure:

  • Animal Preparation:

    • Induce sodium depletion in the baboons prior to the experiment (e.g., via a low-sodium diet and/or administration of a diuretic like furosemide). This sensitizes the RAS.

    • On the day of the experiment, ensure the animal is conscious and comfortably restrained or in its home cage if using telemetry.

    • Establish and maintain a patent intravenous catheter.

  • Preparation of Infusion Solution:

    • Prepare a solution of the renin inhibitor in the chosen sterile vehicle at a concentration suitable for a 30-minute infusion. For an 8 mg/kg dose in a 10 kg baboon, a total of 80 mg of the compound would be required. The final volume and concentration should be calculated based on the infusion pump's capabilities and the desired infusion rate.

  • Administration:

    • Connect the infusion line to the intravenous catheter.

    • Administer the renin inhibitor solution via a constant rate intravenous infusion over 30 minutes.

  • Hemodynamic Monitoring:

    • Continuously record mean arterial pressure, heart rate, and other relevant hemodynamic parameters throughout the infusion period and for a designated post-infusion observation period (e.g., 2 hours).

  • Blood Sampling:

    • Collect blood samples at baseline and at selected time points during and after the infusion to measure plasma renin activity.

Mandatory Visualization

SR_42128_Mechanism_of_Action cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Release AT1_Receptor->Vasoconstriction Renin Renin SR42128 This compound SR42128->Renin Inhibits ACE ACE Experimental_Workflow_IV_Bolus cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Prep_Animal 1. Prepare Conscious Monkey (with IV access) Administer 3. Administer IV Bolus Prep_Animal->Administer Prep_Drug 2. Prepare SR 42128A Solution (in sterile saline) Prep_Drug->Administer Monitor 4. Monitor Blood Pressure & Heart Rate Administer->Monitor Collect_Blood 5. Collect Blood Samples (Baseline and Post-dose) Administer->Collect_Blood Process_Blood 6. Centrifuge and Separate Plasma Collect_Blood->Process_Blood Store 7. Store Plasma at -80°C Process_Blood->Store Analyze 8. Analyze Plasma Renin Activity Store->Analyze

References

Application Notes and Protocols for Measuring Plasma Renin Activity with SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent, competitive, and specific inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Its high affinity and specificity for primate renin make it an invaluable tool for researchers studying the physiological and pathological roles of the RAAS.[1] These application notes provide detailed protocols for utilizing this compound to measure and inhibit plasma renin activity (PRA) in both in vitro and in vivo settings.

The measurement of PRA is a critical tool in the investigation of hypertension, cardiovascular disease, and the efficacy of renin-inhibiting drugs. By quantifying the rate of angiotensin I (Ang I) generation from angiotensinogen, PRA assays provide a functional measure of renin's enzymatic activity. This compound can be employed as a potent control inhibitor in these assays to ensure specificity and to dissect the contribution of renin to Ang I generation.

Mechanism of Action

This compound, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, acts as a direct renin inhibitor.[1] It binds to the active site of renin, an aspartyl protease, thereby preventing the cleavage of angiotensinogen to Ang I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of Ang II and aldosterone. This mechanism results in vasodilation and a decrease in blood pressure.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory potency and physiological effects of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against Human Plasma Renin

ParameterValuepH
IC502.8 x 10-8 M7.4
Ki2.0 nM7.4
Ki0.35 nM5.7

Data sourced from references[1][2].

Table 2: In Vivo Effects of SR 42128A (Arginine Salt) on Plasma Renin Activity and Blood Pressure in Sodium-Depleted Conscious Monkeys

Dose (mg/kg)RouteDuration of Effect on PRAEffect on Blood Pressure
3Single AdministrationComplete inhibition for at least 3 hoursSignificantly lowered at 3 hours
10Single AdministrationComplete inhibition for at least 3 hoursSignificantly lowered at 3 hours

Data sourced from reference[1].

Table 3: In Vivo Effects of this compound on Plasma Renin Activity in Sodium-Replete Macaca Monkeys

Dose (mg/kg)RoutePRA InhibitionTime to Maximal Effect
3Intravenous Bolus90 - 100%90 minutes, sustained for 4 hours
9Intravenous Bolus90 - 100%90 minutes, sustained for 4 hours

Data sourced from reference[3].

Experimental Protocols

Protocol 1: In Vitro Determination of IC50 of this compound on Plasma Renin Activity

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a commercially available Plasma Renin Activity ELISA kit.

Materials:

  • Human or primate plasma (collected in EDTA tubes)

  • This compound

  • Plasma Renin Activity (PRA) ELISA Kit (containing Angiotensin I standards, antibodies, and other necessary reagents)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in PBS to cover a range of concentrations (e.g., 10-11 M to 10-5 M).

  • Plasma Preparation: Thaw frozen plasma samples at room temperature. It is crucial to avoid chilling on ice to prevent cryoactivation of prorenin.

  • Incubation with Inhibitor: In a microcentrifuge tube, mix a fixed volume of plasma with an equal volume of each this compound dilution or vehicle control (PBS). Pre-incubate for 15-30 minutes at 37°C.

  • Angiotensin I Generation: Initiate the renin-angiotensin reaction according to the PRA ELISA kit manufacturer's instructions. This typically involves incubation at 37°C for a specified time (e.g., 90 minutes) to allow for the generation of Angiotensin I. A parallel set of samples should be incubated at 4°C to serve as a baseline control for Ang I levels.

  • Angiotensin I Quantification: Stop the generation reaction and measure the concentration of Angiotensin I in each sample using the ELISA protocol provided with the kit.

  • Data Analysis:

    • Calculate the net Angiotensin I generated at 37°C by subtracting the concentration measured at 4°C.

    • Determine the percentage of PRA inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Measurement of Plasma Renin Activity Inhibition by this compound in Primates

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a primate model.

Materials:

  • This compound (or its arginine salt, SR 42128A, for enhanced solubility)

  • Sterile saline for injection

  • Conscious, restrained primates (e.g., Macaca monkeys)

  • Blood collection supplies (chilled EDTA tubes)

  • Refrigerated centrifuge

  • Plasma Renin Activity (PRA) assay kit (ELISA or RIA)

Procedure:

  • Animal Preparation: Acclimate the animals to the experimental conditions to minimize stress-related fluctuations in blood pressure and PRA. For studies in sodium-depleted animals, a low-sodium diet and/or diuretics can be administered prior to the experiment.

  • Baseline Measurements: Collect a baseline blood sample for PRA measurement.

  • This compound Administration: Administer this compound intravenously as a bolus injection or infusion at the desired doses (e.g., 3 and 9 mg/kg).

  • Post-Dose Blood Sampling: Collect blood samples at various time points after administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Plasma Collection: Immediately place the collected blood samples on ice and centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • PRA Measurement: Determine the PRA in each plasma sample using a validated ELISA or RIA kit.

  • Data Analysis: Calculate the percentage inhibition of PRA at each time point and for each dose relative to the baseline PRA.

Mandatory Visualizations

Renin_Angiotensin_System_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin Renin->Angiotensinogen SR42128 This compound SR42128->Renin Inhibition ACE ACE ACE->Angiotensin_I Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure PRA_Assay_Workflow Start Start: Plasma Sample Collection (EDTA tube, room temperature) Inhibitor_Incubation Pre-incubation with this compound (or vehicle) at 37°C Start->Inhibitor_Incubation Split_Sample Split Sample into Two Aliquots Inhibitor_Incubation->Split_Sample Incubation_37C Incubate at 37°C (Ang I Generation) Split_Sample->Incubation_37C Aliquot 1 Incubation_4C Incubate at 4°C (Baseline Control) Split_Sample->Incubation_4C Aliquot 2 Stop_Reaction Stop Reaction Incubation_37C->Stop_Reaction Incubation_4C->Stop_Reaction ELISA Quantify Angiotensin I (ELISA or RIA) Stop_Reaction->ELISA Data_Analysis Data Analysis: Calculate PRA and % Inhibition ELISA->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for [3H]SR 42128 Radiolabeled Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent and competitive inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS). The tritiated radioligand, [3H]this compound, provides a powerful tool for studying the interaction of inhibitors with the active site of renin. This document provides detailed protocols for utilizing [3H]this compound in radiolabeled binding assays to determine the affinity and specificity of novel renin inhibitors. The binding of [3H]this compound to human renin is reversible, saturable, and highly specific, particularly at physiological pH.[1][2]

The Renin-Angiotensin System is a critical regulator of blood pressure, fluid, and electrolyte balance. Inhibition of this pathway is a key therapeutic strategy for hypertension and other cardiovascular diseases.

Renin-Angiotensin Signaling Pathway

The diagram below illustrates the classical Renin-Angiotensin System and the point of inhibition by this compound. Renin catalyzes the conversion of angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by Angiotensin-Converting Enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 and AT2 receptors.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Binds to Effects Vasoconstriction, Aldosterone Release, Cell Proliferation AT1_Receptor->Effects Leads to Renin Renin SR42128 This compound (Inhibitor) SR42128->Renin Inhibits ACE ACE

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

Two primary methodologies are presented for [3H]this compound binding assays: a traditional filtration-based assay and a homogeneous scintillation proximity assay (SPA).

Filtration-Based Radioligand Binding Assay

This protocol is a robust method for separating bound from free radioligand and is well-suited for membrane-bound or purified enzyme preparations.[3]

Experimental Workflow:

Filtration_Workflow start Start prepare_reagents Prepare Reagents (Buffer, [3H]this compound, Renin, Test Compounds) start->prepare_reagents incubation Incubate ([3H]this compound, Renin, and Test Compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration wash Wash Filters (Remove Non-specifically Bound Ligand) filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Quantify Radioactivity (Liquid Scintillation Counting) scintillation->counting analysis Data Analysis (Determine Kd, Bmax, Ki) counting->analysis end End analysis->end

Caption: Workflow for the [3H]this compound filtration-based binding assay.

Materials and Reagents:

Reagent/MaterialSupplier and Catalog NumberStorage
[3H]this compoundCustom Radiolabeling Service-20°C
Purified Human ReninVarious Suppliers-80°C
Unlabeled this compoundVarious SuppliersRoom Temperature
Binding BufferSee composition below4°C
Wash BufferSee composition below4°C
GF/B Glass Fiber FiltersWhatman / GE HealthcareRoom Temperature
Scintillation CocktailPerkinElmer, e.g., Ultima Gold™Room Temperature
96-well PlatesVarious SuppliersRoom Temperature

Buffer Compositions:

BufferComponentConcentrationpH
Binding Buffer Tris-HCl50 mM7.4
NaCl100 mM
Bovine Serum Albumin (BSA)0.1% (w/v)
Wash Buffer Tris-HCl50 mM7.4
NaCl150 mM

Protocol:

  • Preparation of Reagents:

    • Prepare Binding Buffer and Wash Buffer as described in the table above.

    • Dilute [3H]this compound in Binding Buffer to the desired concentrations for the assay (e.g., for saturation binding, a range of 0.1 to 20 nM is recommended).

    • Dilute purified human renin in Binding Buffer to a concentration that results in 5-10% of the total added radioligand being specifically bound. This requires optimization.

    • For competition assays, prepare a range of concentrations of the unlabeled test compound in Binding Buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add in the following order:

      • 50 µL of Binding Buffer (for total binding) or 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding) or 50 µL of test compound.

      • 50 µL of diluted [3H]this compound.

      • 100 µL of diluted purified human renin.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the GF/B filter mat in 0.3% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

    • Rapidly filter the contents of the 96-well plate through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.[4]

  • Detection:

    • Dry the filter mat completely.

    • Add 50 µL of scintillation cocktail to each filter spot.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

Assay TypeParameters DeterminedData Plot
Saturation Binding KD (dissociation constant), Bmax (receptor density)Specific Binding (Y-axis) vs. [3H]this compound Concentration (X-axis)
Competition Binding IC50 (inhibitory concentration), Ki (inhibition constant)Percent Specific Binding (Y-axis) vs. Log of Competitor Concentration (X-axis)
Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it highly suitable for high-throughput screening.[5][6][7]

Experimental Workflow:

SPA_Workflow start Start prepare_reagents Prepare Reagents (Buffer, [3H]this compound, Renin, SPA beads, Test Compounds) start->prepare_reagents incubation Incubate ([3H]this compound, Renin, SPA beads, and Test Compound) prepare_reagents->incubation equilibration Allow Beads to Settle incubation->equilibration counting Quantify Proximity-Induced Scintillation equilibration->counting analysis Data Analysis (Determine IC50, Ki) counting->analysis end End analysis->end

Caption: Workflow for the [3H]this compound scintillation proximity assay.

Materials and Reagents:

Reagent/MaterialSupplier and Catalog NumberStorage
[3H]this compoundCustom Radiolabeling Service-20°C
Biotinylated Human ReninCustom Biotinylation or Supplier-80°C
Streptavidin-coated SPA beadsPerkinElmer, e.g., PVT SPA beads4°C
Unlabeled this compoundVarious SuppliersRoom Temperature
SPA Assay BufferSee composition below4°C
96-well or 384-well PlatesWhite, clear-bottom platesRoom Temperature

Buffer Composition:

BufferComponentConcentrationpH
SPA Assay Buffer Tris-HCl50 mM7.4
NaCl100 mM
MgCl25 mM
CHAPS0.05% (w/v)
Bovine Serum Albumin (BSA)0.1% (w/v)

Protocol:

  • Preparation of Reagents:

    • Prepare SPA Assay Buffer as described above.

    • Reconstitute and dilute streptavidin-coated SPA beads in SPA Assay Buffer according to the manufacturer's instructions.

    • Couple biotinylated human renin to the streptavidin-coated SPA beads by incubation. The optimal ratio of renin to beads must be determined empirically.

    • Dilute [3H]this compound in SPA Assay Buffer to a concentration approximately equal to its KD.

    • Prepare serial dilutions of test compounds in SPA Assay Buffer.

  • Assay Procedure:

    • To each well of a white, clear-bottom microplate, add in the following order:

      • 25 µL of SPA Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled this compound (for non-specific binding) or 25 µL of test compound.

      • 25 µL of diluted [3H]this compound.

      • 50 µL of the renin-coupled SPA bead suspension.

    • The final assay volume is 100 µL.

    • Seal the plate and incubate at room temperature for 3-4 hours with gentle agitation.

  • Detection:

    • Allow the beads to settle for at least 30 minutes before counting.

    • Count the plate in a microplate scintillation counter capable of top-counting.

Data Analysis:

The data analysis for SPA is similar to the filtration assay, focusing on competition binding to determine the IC50 and Ki of test compounds.

Summary of Quantitative Data

The following table summarizes key binding parameters for [3H]this compound with human renin.

ParameterValue (at pH 7.4)Value (at pH 5.7)Reference
Ki 2.0 nM0.35 nM[2]
KD 1.0 nM0.9 nM[2]

Note: The affinity of this compound for human renin is higher at a more acidic pH.[2] At a physiological pH of 7.4, [3H]this compound demonstrates high selectivity for renin over other aspartic proteases such as cathepsin D and pepsin.[2]

Troubleshooting and Optimization

  • High Non-Specific Binding: Increase the number of washes, pre-treat filters with polyethyleneimine, or add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer.

  • Low Signal-to-Noise Ratio: Optimize the concentration of renin and [3H]this compound. Ensure that the specific activity of the radioligand is adequate.

  • Variability Between Replicates: Ensure thorough mixing of reagents and consistent timing for incubation and filtration steps.

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize [3H]this compound in the discovery and characterization of novel renin inhibitors.

References

Template: Application Notes and Protocols for a Novel Anti-Hypertensive Compound

Author: BenchChem Technical Support Team. Date: December 2025

I'm sorry, but I was unable to find any information about a compound with the designation "SR 42128" in the context of hypertension research or any other scientific field. It is possible that this is a very new compound, an internal designation not yet in public literature, or a typographical error.

To provide you with the detailed Application Notes and Protocols you requested, I would need accurate information about the compound . If you have any alternative names, the chemical structure, or any publications referencing this compound, please provide them.

In the meantime, I can offer a generalized template for Application Notes and Protocols for a hypothetical anti-hypertensive compound, which you can adapt once you have the specific details for this compound.

I. Introduction

This document provides detailed application notes and protocols for the use of [Compound Name], a novel therapeutic agent for the research of hypertension. It is intended for researchers, scientists, and drug development professionals.

Disclaimer: This is a template and should be adapted with specific data for the compound of interest.

II. Mechanism of Action & Signaling Pathway

[Compound Name] exerts its anti-hypertensive effects by [Describe the specific mechanism, e.g., "acting as a selective antagonist for the Angiotensin II Type 1 receptor (AT1R)"]. This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.

Signaling Pathway Diagram:

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE AT1R AT1R Angiotensin_II->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Compound [Compound Name] (e.g., this compound) Compound->AT1R inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure

Caption: Inhibition of the RAAS pathway by [Compound Name].

III. Quantitative Data Summary

ParameterValueSpecies/ModelReference
In Vitro Potency
IC50 (AT1R Binding)[e.g., 1.5 nM][e.g., Human recombinant][Citation]
Ki (AT1R)[e.g., 0.8 nM][e.g., Rat liver membranes][Citation]
In Vivo Efficacy
Blood Pressure Reduction[e.g., 25 mmHg SBP][e.g., Spontaneously Hypertensive Rats (SHR)][Citation]
Effective Dose (ED50)[e.g., 10 mg/kg, p.o.][e.g., Renal artery ligation model in dogs][Citation]
Pharmacokinetics
Bioavailability[e.g., 45%][e.g., Beagle dogs][Citation]
Half-life (t1/2)[e.g., 8 hours][e.g., Cynomolgus monkeys][Citation]

IV. Experimental Protocols

A. In Vitro: Radioligand Binding Assay for AT1R

Objective: To determine the binding affinity of [Compound Name] to the Angiotensin II Type 1 Receptor.

Materials:

  • Membrane preparation from cells expressing AT1R (e.g., CHO-K1 cells)

  • [125I]-[Sar1, Ile8]-Angiotensin II (radioligand)

  • [Compound Name] at various concentrations

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Scintillation fluid and counter

Protocol Workflow:

Binding_Assay_Workflow Start Start Prepare_Reactions Prepare reaction tubes: - Membrane homogenate - Radioligand - [Compound Name] or vehicle Start->Prepare_Reactions Incubate Incubate at 25°C for 60 minutes Prepare_Reactions->Incubate Filter Rapidly filter through GF/C filters Incubate->Filter Wash Wash filters 3x with ice-cold Wash Buffer Filter->Wash Count Measure radioactivity using a gamma counter Wash->Count Analyze Analyze data to determine IC50 Count->Analyze End End Analyze->End

Caption: Workflow for the AT1R radioligand binding assay.

B. In Vivo: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the anti-hypertensive effect of [Compound Name] in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old

  • [Compound Name] formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography equipment

  • Oral gavage needles

Protocol:

  • Acclimatize SHR to housing and handling for at least one week.

  • If using telemetry, surgically implant transmitters and allow for a one-week recovery period.

  • Record baseline blood pressure and heart rate for 24-48 hours.

  • Randomize animals into vehicle and treatment groups (n=8-10 per group).

  • Administer [Compound Name] or vehicle by oral gavage at the desired dose(s).

  • Monitor blood pressure and heart rate continuously (telemetry) or at fixed time points (tail-cuff) for 24 hours post-dosing.

  • Analyze the data to determine the magnitude and duration of blood pressure reduction compared to the vehicle group.

Experimental Design Diagram:

Caption: Experimental design for in vivo efficacy testing in SHR.

V. Safety and Handling

  • Follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Once you can provide more specific information about "this compound," I can generate a more accurate and detailed set of Application Notes and Protocols.

SR 42128: A Potent Tool for Investigating Aspartic Protease Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent, competitive, and reversible inhibitor of the aspartic protease, renin.[1] As a pepstatin analog, it has been instrumental in elucidating the role of the renin-angiotensin system (RAS) in cardiovascular regulation.[2] Its high affinity and selectivity for renin, particularly at physiological pH, make it a valuable tool for distinguishing renin activity from that of other aspartic proteases.[1] This document provides detailed application notes, quantitative data, experimental protocols, and visualizations to facilitate the use of this compound in research and drug development.

Application Notes

This compound is primarily utilized for the in vitro and in vivo inhibition of renin. Its tritiated form, [3H]this compound, is a valuable radioligand for competitive binding assays to screen for and characterize other renin inhibitors.[1] While this compound shows a high affinity for several aspartic proteases at acidic pH, its selectivity for renin at neutral pH (pH 7.4) allows for the specific investigation of renin's physiological and pathological roles.[1] In preclinical studies involving primates, this compound has been shown to effectively lower blood pressure and inhibit plasma renin activity, demonstrating its utility in studying the therapeutic potential of renin inhibition.[2][3]

Data Presentation

The inhibitory activity of this compound against various aspartic proteases is summarized below. The data highlights the pH-dependent affinity and the remarkable selectivity for human renin at physiological pH.

Enzyme Parameter Value pH Reference
Human ReninKi0.35 nM5.7[1]
Ki2.0 nM7.4[1]
KD0.9 nM5.7[1]
KD1.0 nM7.4[1]
IC5028 nM7.4[2]
Cathepsin DBindingHigh affinity at low pH, no binding at pH 7.4<7.4[1]
PepsinBindingHigh affinity at low pH, no binding at pH 7.4<7.4[1]
GastricsinBindingHigh affinity at low pH, no binding at pH 7.4<7.4[1]

Experimental Protocols

In Vitro Renin Inhibition Assay (FRET-based)

This protocol describes a fluorometric method to determine the inhibitory potency of this compound against renin using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

  • Human recombinant renin

  • FRET-based renin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in assay buffer to the desired concentrations.

    • Reconstitute human recombinant renin in assay buffer to the working concentration.

    • Reconstitute the FRET substrate in DMSO and then dilute in assay buffer to the working concentration.

  • Assay:

    • Add 2 µL of each this compound dilution to the wells of the 96-well plate. Include a vehicle control (DMSO).

    • Add 48 µL of renin solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Competitive Binding Assay using [3H]this compound

This protocol outlines a radioligand binding assay to determine the binding affinity of test compounds for renin using [3H]this compound.

Materials:

  • Purified human renin

  • [3H]this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled this compound or other test compounds

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the purified human renin, a fixed concentration of [3H]this compound, and varying concentrations of the unlabeled test compound (or unlabeled this compound for self-displacement).

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Measurement:

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

In Vivo Administration in a Primate Model

This protocol provides a general guideline for the intravenous administration of this compound in a non-human primate model to assess its effect on plasma renin activity (PRA).

Materials:

  • This compound (arginine salt, SR 42128A, is often used for in vivo studies for better solubility)[2]

  • Sterile saline solution

  • Anesthetizing agent

  • Blood collection tubes (containing EDTA)

  • Centrifuge

  • PRA assay kit

Procedure:

  • Animal Preparation:

    • Acclimatize conscious, sodium-depleted macaque monkeys to the experimental setup.

    • Anesthetize the animals as required for the procedure.

  • Drug Administration:

    • Dissolve SR 42128A in sterile saline to the desired concentration.

    • Administer a single intravenous bolus injection of SR 42128A (e.g., 3 mg/kg or 9 mg/kg).[3]

  • Blood Sampling:

    • Collect blood samples at baseline (pre-injection) and at various time points post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • PRA Measurement:

    • Determine the plasma renin activity using a commercially available PRA assay kit.

  • Data Analysis:

    • Plot the percentage inhibition of PRA over time to evaluate the duration and efficacy of renin inhibition by this compound.

Mandatory Visualization

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin Renin->Angiotensin_I Catalyzes ACE ACE ACE->Angiotensin_II Catalyzes SR_42128 This compound SR_42128->Renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis Enzyme_Assay Enzyme Inhibition Assay (FRET-based) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Binding_Assay Competitive Binding Assay ([3H]this compound) Determine_Ki Determine Ki Binding_Assay->Determine_Ki Assess_Efficacy Assess In Vivo Efficacy Determine_IC50->Assess_Efficacy Informs Determine_Ki->Assess_Efficacy Informs Animal_Model Primate Model (e.g., Macaca) Drug_Administration IV Administration of this compound Animal_Model->Drug_Administration Blood_Sampling Time-course Blood Sampling Drug_Administration->Blood_Sampling PRA_Measurement Measure Plasma Renin Activity (PRA) Blood_Sampling->PRA_Measurement PRA_Measurement->Assess_Efficacy

Caption: Workflow for studying aspartic protease inhibition using this compound.

References

Application Notes and Protocols for Preclinical Hemodynamic Studies of SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 42128 is a potent and long-acting inhibitor of the enzyme renin.[1][2] As the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), renin inhibition represents a key therapeutic strategy for managing hypertension and other cardiovascular diseases.[3][4] Preclinical studies in conscious baboons have demonstrated that this compound effectively reduces plasma renin activity (PRA) to nearly undetectable levels.[1][5] This profound inhibition of the RAAS cascade leads to significant hemodynamic effects, including a decrease in mean arterial pressure (MAP), cardiac output (CO), and total peripheral resistance (TPR), without adversely affecting heart rate (HR) or myocardial contractility (dP/dtmax).[1][5]

These application notes provide detailed experimental protocols for conducting comprehensive hemodynamic studies of this compound in a preclinical rat model. The methodologies described herein are designed to enable researchers to accurately assess the cardiovascular effects of this compound and similar renin inhibitors.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of renin, which blocks the conversion of angiotensinogen to angiotensin I. This action attenuates the entire downstream signaling cascade of the Renin-Angiotensin-Aldosterone System.

RAAS_Pathway cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Cortex Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Sodium_Water_Retention Na+ & H2O Retention Aldosterone->Sodium_Water_Retention Angiotensin_I->Angiotensin_II Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion->Aldosterone SR42128 This compound SR42128->Renin Inhibits

Diagram 1: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.

Experimental Protocols

The following protocols are designed for studies using conscious, unrestrained rats to minimize the confounding effects of anesthesia on hemodynamic parameters.

Animal Model and Acclimation
  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Acclimation: Animals should be housed in a controlled environment (12:12-h light-dark cycle, 22±2°C) for at least one week prior to surgery. They should have ad libitum access to standard chow and water.

Surgical Implantation of Telemetry Transmitters

For continuous and stress-free measurement of blood pressure and heart rate, the use of implantable telemetry devices is recommended.[6][7][8][9]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the abdominal aorta.[9]

    • Carefully separate the aorta from the vena cava.

    • Insert the catheter of the telemetry device into the abdominal aorta and advance it cranially.[9]

    • Place the body of the transmitter into the abdominal cavity or in a subcutaneous pocket.[9]

    • Suture the abdominal muscle and skin layers.

  • Post-Operative Care: Administer analgesics for at least 48 hours post-surgery. Allow a recovery period of at least 7-10 days before starting the experiment to ensure the animal has returned to a normal physiological state.[9]

Experimental Workflow

Experimental_Workflow start Start surgery Telemetry & Catheter Implantation start->surgery recovery 7-10 Day Recovery Period surgery->recovery baseline Baseline Hemodynamic Recording (24h) recovery->baseline dosing Administer this compound or Vehicle baseline->dosing monitoring Continuous Hemodynamic Monitoring dosing->monitoring blood_sampling Blood Sampling for PRA monitoring->blood_sampling At defined time points data_analysis Data Analysis monitoring->data_analysis blood_sampling->data_analysis end End data_analysis->end

Diagram 2: General experimental workflow for hemodynamic assessment of this compound.
Hemodynamic Measurements

  • Mean Arterial Pressure (MAP) and Heart Rate (HR):

    • Continuously record blood pressure and heart rate using the implanted telemetry system.[6]

    • Data should be collected and averaged over specific time intervals (e.g., 15-30 minutes) before and after drug administration.

  • Cardiac Output (CO):

    • CO can be measured using the thermodilution technique.[1][10][11][12]

    • This requires the placement of a catheter in the right atrium (for injection of cold saline) and a thermistor-tipped catheter in the aortic arch.

    • A known volume of cold saline is injected, and the change in blood temperature is recorded to calculate CO. This measurement should be performed at key time points post-dosing.

  • Total Peripheral Resistance (TPR):

    • TPR is not measured directly but calculated from MAP and CO using the following formula: TPR = MAP / CO

  • Myocardial Contractility (dP/dtmax):

    • The maximal rate of left ventricular pressure rise (dP/dtmax) is a key indicator of myocardial contractility.[13]

    • This measurement requires the placement of a high-fidelity pressure catheter into the left ventricle.

    • dP/dtmax is derived from the left ventricular pressure waveform and should be assessed in a subset of animals at the end of the study under controlled conditions.[13][14][15]

Plasma Renin Activity (PRA) Assay
  • Blood Collection:

    • Collect blood samples (approximately 0.5 mL) from a cannulated artery (e.g., femoral artery) into pre-chilled EDTA tubes.

    • It is critical to keep the samples at room temperature during collection and centrifugation to prevent cryoactivation of prorenin, which can lead to falsely elevated PRA values.[16][17]

  • Plasma Preparation:

    • Centrifuge the blood at 2000 x g for 15 minutes at room temperature.[16]

    • Separate the plasma and freeze immediately at -20°C or lower until analysis.

  • PRA Measurement (ELISA Method):

    • Thaw plasma samples at room temperature.

    • Add a protease inhibitor (e.g., PMSF) to prevent the degradation of Angiotensin I (Ang-I).[18][19]

    • Adjust the plasma pH to approximately 6.0 using a generation buffer.[18][19]

    • Divide the sample into two aliquots. Incubate one at 37°C and the other in an ice bath (0-4°C) for a defined period (e.g., 90-180 minutes). The 37°C incubation allows for the generation of Ang-I by renin, while the 0-4°C sample serves as a baseline control.[16][18][19]

    • Quantify the amount of Ang-I generated in both aliquots using a competitive ELISA kit.

    • Calculate PRA as the rate of Ang-I generation (e.g., in ng/mL/hour).

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Hemodynamic Parameters Following this compound Administration

ParameterVehicle (n=X)This compound (Dose 1) (n=X)This compound (Dose 2) (n=X)This compound (Dose 3) (n=X)
Baseline MAP (mmHg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Δ MAP (mmHg) at Tmax Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Baseline HR (bpm) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Δ HR (bpm) at Tmax Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Baseline CO (mL/min) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Δ CO (mL/min) at Tmax Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Baseline TPR (mmHg/mL/min) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Δ TPR at Tmax Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
dP/dtmax (mmHg/s) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Plasma Renin Activity

ParameterVehicle (n=X)This compound (Dose 1) (n=X)This compound (Dose 2) (n=X)This compound (Dose 3) (n=X)
Baseline PRA (ng/mL/h) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
PRA at Tmax (ng/mL/h) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
% Inhibition of PRA Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Note: Tmax refers to the time of maximum effect observed post-dosing. Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

References

Troubleshooting & Optimization

SR 42128 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for a chemical compound designated "SR 42128" have not yielded any specific information regarding its chemical structure, properties, or associated experimental protocols. The identifier "SR" is the elemental symbol for Strontium, and search results were predominantly related to Strontium and its various compounds, which do not appear to be the subject of the intended query.

Therefore, the following information is based on general principles of compound solubility and troubleshooting for common issues encountered in a laboratory setting when a specific compound's data is unavailable. Researchers should first verify the correct identifier and source of the compound "this compound."

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving a compound labeled "this compound." What are the first steps I should take?

A1: Given that "this compound" does not correspond to a readily identifiable chemical compound in public databases, the first and most critical step is to verify the compound's identity and purity .

  • Check the Certificate of Analysis (CoA): This document from the supplier should provide the official chemical name, CAS number, molecular weight, and recommended storage conditions. It may also offer guidance on solubility.

  • Confirm the Chemical Name: Cross-reference the chemical name on the CoA with databases like PubChem, ChemSpider, or Scifinder to ensure you are working with the correct substance.

  • Contact the Supplier: If the CoA is missing or unclear, contact the supplier's technical support for a datasheet or direct assistance with solubility protocols.

Q2: My compound, believed to be this compound, is not dissolving in common aqueous buffers. What should I try next?

A2: If a compound exhibits poor aqueous solubility, a systematic approach to solvent testing is recommended. This process, often referred to as a solubility screen, should be performed with a very small amount of the compound.

Recommended Solvent Progression:

  • Water (with pH adjustment): Test solubility in acidic and basic solutions. Some compounds are more soluble at a pH that differs from neutral.

  • Organic Solvents: If aqueous solutions fail, test solubility in common organic solvents. A typical starting panel includes:

    • DMSO (Dimethyl sulfoxide)

    • DMF (Dimethylformamide)

    • Ethanol

    • Methanol

  • Co-solvent Systems: If the compound dissolves in an organic solvent but you require an aqueous solution for your experiment, you can attempt to create a co-solvent system. First, dissolve the compound in a minimal amount of an organic solvent like DMSO, and then slowly add your aqueous buffer to the desired final volume. Be mindful of the final percentage of the organic solvent, as it can affect your experimental system.

Troubleshooting Guide: Solubility Issues

This guide provides a logical workflow for addressing solubility challenges with a novel or poorly characterized compound.

Experimental Workflow for Solubility Testing

cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Solution Preparation & Troubleshooting cluster_3 Outcome start Start: Undissolved Compound 'this compound' verify Verify Compound ID & Purity (Check CoA) start->verify aqueous Test Aqueous Solubility (e.g., Water, PBS) verify->aqueous ph_adjust Adjust pH (Acidic/Basic) aqueous->ph_adjust If insoluble organic Test Organic Solvents (e.g., DMSO, Ethanol) ph_adjust->organic If insoluble cosolvent Prepare Co-solvent Stock (e.g., DMSO stock) organic->cosolvent If soluble sonicate Apply Gentle Sonication warm Gentle Warming (monitor stability) sonicate->warm success Soluble Stock Solution Achieved warm->success fail Insoluble: Re-evaluate Compound or Consult Specialist warm->fail cosolvent->sonicate

Caption: A logical workflow for troubleshooting compound solubility.

Quantitative Data on Common Solvents

Without specific data for "this compound," the following table provides the properties of commonly used laboratory solvents for dissolving compounds with poor aqueous solubility. This information is for reference in designing a solubility screen.

SolventAbbreviationMolar Mass ( g/mol )Boiling Point (°C)Polarity (Dielectric Constant)Notes
WaterH₂O18.02100.080.1Universal solvent; polarity can be modulated with pH.
Dimethyl sulfoxideDMSO78.13189.047.2Aprotic, highly polar; common for preparing stock solutions.
EthanolEtOH46.0778.424.5Protic, polar; less toxic alternative to methanol.
MethanolMeOH32.0464.733.0Protic, polar; volatile and toxic.
N,N-DimethylformamideDMF73.09153.038.3Aprotic, polar; use in a well-ventilated area.

Signaling Pathway Information

No information on signaling pathways affected by a compound named "this compound" could be found. For a novel compound, the mechanism of action would need to be determined through extensive biological assays.

Below is a generic representation of a signal transduction pathway to illustrate the type of diagram that could be generated once the target of "this compound" is identified.

cluster_pathway Hypothetical Signaling Pathway ligand External Ligand (e.g., 'this compound') receptor Membrane Receptor ligand->receptor transducer Signal Transducer (e.g., G-protein) receptor->transducer effector Primary Effector (e.g., Adenylyl Cyclase) transducer->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor response Cellular Response transcription_factor->response

Caption: A generalized diagram of a signal transduction cascade.

Technical Support Center: Optimizing pH for SR 144528 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pH in SR 144528 binding studies. All protocols and data are presented to facilitate clear and effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for SR 144528 binding assays?

A1: Based on established protocols for cannabinoid receptor binding assays, the recommended starting pH is 7.4.[1][2][3][4][5][6] This physiological pH is generally optimal for maintaining the integrity of the CB2 receptor and the binding activity of many ligands.

Q2: Why is pH optimization important for SR 144528 binding studies?

A2: The pH of the assay buffer can significantly influence the binding of SR 144528 to the CB2 receptor by:

  • Altering the ionization state of the ligand and the receptor: Changes in pH can affect the charge of amino acid residues in the receptor's binding pocket and the charge of the ligand itself, which can impact electrostatic interactions crucial for binding.

  • Inducing conformational changes in the receptor: The three-dimensional structure of the CB2 receptor can be sensitive to pH, and even small changes can alter the conformation of the binding site, thereby affecting ligand affinity.

  • Minimizing non-specific binding: Optimizing the pH can help to reduce background signal by minimizing the non-specific binding of the radioligand to non-receptor components in the assay.[1]

Q3: What range of pH values should I test for optimization?

A3: It is recommended to test a narrow range of pH values around the physiological pH. A typical optimization experiment would involve preparing buffers with pH values such as 7.0, 7.2, 7.4, 7.6, and 7.8.[1]

Q4: Which buffer systems are commonly used for CB2 receptor binding assays?

A4: Tris-HCl and HEPES are the most commonly used buffer systems for cannabinoid receptor binding assays.[1][2][3][4][5][6][7] These buffers provide good buffering capacity in the physiological pH range.

Q5: Can extreme pH values affect the stability of SR 144528 or the CB2 receptor?

A5: Yes, extreme pH values (far from the physiological range) can lead to the denaturation of the CB2 receptor and may also affect the chemical stability of SR 144528. It is crucial to maintain the pH within a range that ensures the stability of all assay components.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High non-specific binding Suboptimal pH of the assay buffer.Test a range of pH values (e.g., 7.2, 7.4, 7.6) to identify the pH that minimizes non-specific binding while maintaining specific binding.[1]
Incorrect buffer composition.Ensure the buffer contains appropriate salts (e.g., MgCl₂) and additives (e.g., BSA) as specified in established protocols.[1][3][6]
Low specific binding The pH is not optimal for the ligand-receptor interaction.Systematically vary the pH of the assay buffer to find the optimal condition for specific binding.
Receptor degradation due to inappropriate pH.Verify the pH of all solutions and ensure they are within a range that maintains receptor integrity.
Poor reproducibility of results Inconsistent pH between experiments.Prepare fresh buffer for each experiment and accurately measure the pH. Use a calibrated pH meter.
Buffer instability.Choose a buffer system with a pKa close to the desired assay pH to ensure stable buffering.

Experimental Protocols

Protocol 1: Preparation of Assay Buffers at Various pH Values
  • Buffer Selection: Choose a suitable buffer system, such as Tris-HCl or HEPES.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the chosen buffer (e.g., 1 M Tris-HCl).

  • pH Adjustment:

    • For each desired pH value (e.g., 7.0, 7.2, 7.4, 7.6, 7.8), dilute the stock solution to the final working concentration (e.g., 50 mM).

    • Carefully adjust the pH of each buffer solution using a calibrated pH meter and dropwise addition of HCl or NaOH.

    • Ensure all other buffer components (e.g., 5 mM MgCl₂, 0.5% BSA) are added before the final pH adjustment.[3]

  • Storage: Store the prepared buffers at 4°C.

Protocol 2: pH Optimization using a Saturation Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the human CB2 receptor.

  • Assay Setup:

    • For each pH value to be tested, set up triplicate wells for total binding and non-specific binding.

    • Total Binding: Add the membrane preparation, the radiolabeled ligand (e.g., [³H]CP-55,940), and the corresponding pH-adjusted assay buffer.

    • Non-specific Binding: Add the membrane preparation, the radiolabeled ligand, an excess of a non-labeled CB2 ligand (e.g., 10 µM SR 144528), and the corresponding pH-adjusted assay buffer.[1]

  • Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[1][3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each pH value by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of pH to determine the optimal pH for the assay.

Data Presentation

Table 1: Buffer Conditions Used in CB2 Receptor Binding Assays

Buffer System pH Other Components Reference
Tris-HCl7.45 mM MgCl₂, 1 mM EDTA, 0.1% BSA, 0.05% Tween-20[1]
HEPES7.40.5% BSA, 0.02% Pluronic F-127[2]
Tris-HCl7.45 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA[3]
Tris-HCl7.7Not specified[4]
Tris-HCl7.43 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl[6]

Visualizations

G CB2 Receptor Signaling Pathway SR144528 SR 144528 (Inverse Agonist) CB2R CB2 Receptor SR144528->CB2R Binds to G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: Signaling pathway of the CB2 receptor upon binding of an inverse agonist like SR 144528.

G Experimental Workflow for pH Optimization cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 7.0, 7.2, 7.4, 7.6, 7.8) setup_assay Set up Saturation Binding Assay prep_buffer->setup_assay prep_membranes Prepare CB2 Receptor Membranes prep_membranes->setup_assay incubate Incubate at 30°C setup_assay->incubate filtrate Filter and Wash incubate->filtrate count Measure Radioactivity filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_data Plot Specific Binding vs. pH calc_specific->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for optimizing the pH in SR 144528 binding studies.

G Troubleshooting Logic for Suboptimal Binding start Suboptimal Binding Observed (Low specific or high non-specific) check_ph Is the pH of the assay buffer optimal? start->check_ph adjust_ph Test a range of pH values (e.g., 7.2, 7.4, 7.6) check_ph->adjust_ph No check_buffer_comp Is the buffer composition correct? check_ph->check_buffer_comp Yes adjust_ph->start Re-test optimize_buffer Optimize buffer components (salts, BSA, etc.) check_buffer_comp->optimize_buffer No check_reagents Are ligand and receptor reagents of high quality? check_buffer_comp->check_reagents Yes optimize_buffer->start Re-test validate_reagents Validate reagent activity and concentration check_reagents->validate_reagents No end Optimal Binding Achieved check_reagents->end Yes validate_reagents->start Re-test

Caption: A logical flow for troubleshooting suboptimal binding results in SR 144528 assays.

References

Preventing SR 42128 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ceforanide in solution and offers troubleshooting for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of Ceforanide degradation in aqueous solutions?

Ceforanide, a β-lactam antibiotic, is primarily susceptible to degradation in aqueous solutions through the hydrolysis of its β-lactam ring. This degradation can be catalyzed by acidic, basic, or neutral conditions. Additionally, exposure to light can lead to photodegradation. The fundamental degradation mechanism for cephalosporins like Ceforanide involves the cleavage of the β-lactam nucleus[1].

Q2: What are the expected degradation products of Ceforanide?

While specific degradation products for Ceforanide are not extensively detailed in publicly available literature, the principal products are expected to result from the opening of the β-lactam ring. Other degradation products may arise from modifications to its side chains. Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the precise identification and characterization of these degradation products[1].

Q3: What factors influence the rate of Ceforanide degradation?

Several factors can significantly impact the stability of Ceforanide in aqueous solutions:

  • pH: Ceforanide is generally most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can accelerate its degradation[1].

  • Temperature: Elevated temperatures increase the rate of chemical degradation[1].

  • Light: Exposure to ultraviolet (UV) or ambient light can cause photodegradation[1].

  • Buffers: The choice of buffer can influence the stability of Ceforanide in solution[1].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid loss of active Ceforanide in aqueous solution detected by HPLC. pH-Induced Hydrolysis - Verify the pH of your solution. For optimal stability, maintain a slightly acidic to neutral pH. - Perform a pH stability study to determine the ideal pH range for your experimental conditions. - Use freshly prepared buffers for all experiments.
Thermal Degradation - Store stock solutions and experimental samples at appropriate low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). - During experiments, keep solutions on ice unless the protocol specifies otherwise.
Photodegradation - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Inconsistent experimental results. Solvent Effects - Ensure the use of high-purity, anhydrous solvents for preparing stock solutions. - Be aware that water-miscible organic solvents can sometimes suppress ionization and reduce degradation related to extreme pH.
Repeated Freeze-Thaw Cycles - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

Quantitative Data Summary

The following table summarizes the key factors affecting Ceforanide stability in solution.

Factor Effect on Stability Recommendation
pH Most stable in slightly acidic to neutral pH. Degradation is accelerated in highly acidic or alkaline conditions.Maintain pH in the optimal range for your specific application.
Temperature Higher temperatures accelerate degradation.Store at low temperatures and keep on ice during use.
Light UV and ambient light can cause photodegradation.Protect solutions from light exposure.
Buffer Type Buffer components can catalyze degradation.Select a buffer system that is known to be compatible with β-lactam antibiotics.

Experimental Protocols

Protocol 1: Preparation and Storage of Ceforanide Stock Solution

  • Solvent Selection: Use a high-purity, anhydrous solvent in which Ceforanide is soluble and stable, such as Dimethyl Sulfoxide (DMSO) or a suitable buffer at the optimal pH.

  • Preparation:

    • Allow the powdered Ceforanide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of Ceforanide in a sterile environment.

    • Dissolve the powder in the chosen solvent to prepare a concentrated stock solution.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protecting vials.

    • Store the aliquots at -80°C for long-term storage.

    • For short-term storage, a temperature of -20°C may be adequate. Avoid repeated freeze-thaw cycles.

Protocol 2: pH Stability Assessment of Ceforanide

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Sample Preparation: Dilute the Ceforanide stock solution to a final concentration in each of the prepared buffers.

  • Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quantification: Analyze the concentration of the remaining Ceforanide in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of Ceforanide as a function of time for each pH to determine the degradation rate and identify the optimal pH for stability.

Visualizations

cluster_degradation Ceforanide Degradation Pathways Ceforanide Ceforanide in Solution Hydrolysis Hydrolysis (β-lactam ring cleavage) Ceforanide->Hydrolysis Photodegradation Photodegradation Ceforanide->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for Ceforanide in solution.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Ceforanide Stock Solution C Dilute Stock in Buffers A->C B Prepare Buffers (Varying pH) B->C D Incubate at Constant Temperature C->D E Collect Aliquots at Time Points D->E F Analyze by HPLC E->F G Determine Degradation Rate F->G

Caption: Workflow for assessing the pH stability of Ceforanide.

cluster_factors Factors Influencing Ceforanide Degradation Degradation Ceforanide Degradation pH pH (Acidic/Alkaline) pH->Degradation Temp Temperature (Elevated) Temp->Degradation Light Light Exposure (UV/Ambient) Light->Degradation Buffer Buffer Composition Buffer->Degradation

Caption: Key factors that accelerate the degradation of Ceforanide.

References

Interpreting unexpected results with SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with SR 42128, a potent renin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of renin, an aspartic protease.[1] Renin plays a crucial role in the renin-angiotensin system (RAS) by cleaving angiotensinogen to produce angiotensin I. By inhibiting renin, this compound effectively blocks the initial and rate-limiting step of the RAS cascade, leading to decreased production of angiotensin II and a subsequent reduction in blood pressure.[1][2]

Q2: What are the expected in vivo effects of this compound administration?

A2: In preclinical models, intravenous administration of this compound has been shown to significantly decrease plasma renin activity (PRA) to almost undetectable levels.[2] This leads to a decrease in mean arterial pressure (MAP), cardiac output (CO), and total peripheral resistance (TPR).[2] Notably, it does not typically alter heart rate (HR).[2]

Q3: Are there any known off-target effects of this compound?

A3: The available literature primarily focuses on the on-target effects of this compound as a renin inhibitor. While specific off-target effects for this compound are not extensively documented in the provided search results, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely ruled out. Researchers should consider validating key findings with structurally distinct renin inhibitors or other methods to control for potential off-target effects.

Troubleshooting Unexpected Results

Issue 1: No significant change in plasma renin activity (PRA) after this compound administration.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Dosing or Administration - Verify the correct dosage and administration route based on established protocols.[2]- Ensure proper solubilization of the compound before administration.
Compound Degradation - Check the storage conditions and expiration date of the this compound stock.- Prepare fresh solutions for each experiment.
Assay-Specific Issues - Confirm the validity and sensitivity of the PRA assay.- Include appropriate positive and negative controls in your assay.
Species-Specific Differences in Renin - Ensure that this compound is effective against the renin of the animal model being used. Binding and inhibitory activity can vary between species.[1]
Issue 2: Unexpected changes in cell signaling pathways unrelated to the Renin-Angiotensin System.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Potential Off-Target Effects - Perform a literature search for known off-target interactions of similar classes of compounds.- Use a secondary, structurally different renin inhibitor to see if the effect is reproducible.- Employ a rescue experiment by adding back angiotensin II downstream of renin to see if the phenotype is reversed.
Cell Culture Artifacts - Ensure the health and viability of the cell lines used.- Test for contamination (e.g., mycoplasma).
Experimental Conditions - Review all experimental parameters, including incubation times, concentrations, and media components.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Baboon Model (Adapted from literature)

This protocol is a generalized representation based on published studies.[2] Researchers should adapt it based on their specific experimental design and institutional guidelines.

  • Animal Model: Sodium-depleted conscious baboons.

  • Compound Preparation: Dissolve this compound in a suitable vehicle for intravenous infusion.

  • Administration: Administer this compound at a dose of 8 mg/kg via a 30-minute intravenous perfusion.[2]

  • Monitoring: Measure baseline and post-infusion parameters including:

    • Plasma Renin Activity (PRA)

    • Mean Arterial Pressure (MAP)

    • Heart Rate (HR)

    • Cardiac Output (CO)

    • Total Peripheral Resistance (TPR)

  • Data Analysis: Compare the pre- and post-infusion measurements to determine the effect of this compound.

Visualizing the Mechanism of Action

To aid in understanding the primary pathway affected by this compound, the following diagrams illustrate the Renin-Angiotensin System and the experimental workflow for assessing the compound's effects.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Effects Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1R->Effects SR42128 This compound SR42128->Renin Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Baboon) Baseline Measure Baseline Parameters (PRA, MAP, etc.) Animal_Model->Baseline Compound_Prep Prepare this compound Solution Administer Administer this compound Compound_Prep->Administer Baseline->Administer Post_Admin Measure Post-Administration Parameters Administer->Post_Admin Compare Compare Pre- and Post- Administration Data Post_Admin->Compare Interpret Interpret Results Compare->Interpret

Caption: A generalized experimental workflow for evaluating the in vivo effects of this compound.

References

Technical Support Center: Investigating Off-Target Effects of SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR 42128, a potent renin inhibitor. While this compound is designed to specifically target renin, the primary enzymatic step in the Renin-Angiotensin-Aldosterone System (RAAS), all small molecule inhibitors have the potential for off-target interactions. This guide offers structured advice for identifying and mitigating potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of renin, an aspartic protease.[1] Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure and fluid balance.[2][3][4] By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II and aldosterone.[2][3][4]

Q2: What are the potential off-target effects of a renin inhibitor like this compound?

A2: As a protease inhibitor, this compound has the potential to interact with other structurally related proteases. While studies have shown it to be highly selective for renin over other aspartic proteases such as pepsin and cathepsin D, cross-reactivity with other proteases cannot be entirely ruled out, especially at higher concentrations.[1] Additionally, off-target effects could manifest as unexpected cellular responses or side effects in vivo that are not directly attributable to the inhibition of the RAAS pathway. Common side effects observed with the broader class of direct renin inhibitors include diarrhea, cough, hyperkalemia, and hypotension.[5]

Q3: My in vitro/in vivo results with this compound are not what I expected based on renin inhibition alone. How can I determine if this is an off-target effect?

A3: Unexpected results are a common reason to suspect off-target effects. A systematic approach to troubleshooting is recommended. This includes verifying the on-target activity of this compound in your specific experimental system, assessing for cytotoxicity, and considering the possibility of off-target pharmacology. Comparing your results with those obtained using a structurally different renin inhibitor can also be informative.

Q4: Where can I find information on the clinical safety and side effects of renin inhibitors?

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected change in cell proliferation or viability Inhibition of other proteases involved in cell cycle or apoptosis.1. Confirm On-Target Effect: Measure renin activity or angiotensin I production in your cell model to confirm this compound is active at the concentrations used. 2. Cytotoxicity Assay: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to distinguish between specific off-target effects and general toxicity. 3. Protease Selectivity Profiling: Test this compound against a panel of relevant proteases to identify potential off-target interactions.
Inconsistent results across different cell lines Cell-line specific expression of off-target proteins.1. Characterize Cell Lines: Analyze the expression levels of potential off-target proteases in the different cell lines. 2. Validate On-Target Engagement: Confirm that this compound inhibits renin activity in all cell lines being used.
Unexpected cardiovascular effects in animal models (e.g., bradycardia, arrhythmia) Direct interaction with ion channels or other cardiovascular receptors.1. In Vitro Electrophysiology: Screen this compound against a panel of cardiac ion channels to assess for direct modulation. 2. Receptor Binding Assays: Evaluate the binding of this compound to a panel of common cardiovascular G-protein coupled receptors (GPCRs). 3. Hemodynamic Monitoring: In addition to blood pressure, monitor heart rate and electrocardiogram (ECG) in vivo to characterize the cardiovascular phenotype more thoroughly.
Observed phenotype does not match known RAAS pathway biology Engagement of a completely unrelated signaling pathway.1. Literature Review: Search for known off-target effects of other renin inhibitors or compounds with similar chemical scaffolds. 2. Broad Signaling Pathway Analysis: Use techniques like phospho-proteomics or pathway-focused PCR arrays to identify unexpectedly modulated signaling pathways.

Quantitative Data

Table 1: Selectivity Profile of this compound Against Aspartic Proteases

Enzyme Source K_i (nM) Selectivity (fold vs. Human Renin)
Human ReninPurified0.71
Human Cathepsin DPurified> 10,000> 14,000
Porcine PepsinPurified> 10,000> 14,000
Human GastricsinPurified> 10,000> 14,000

Note: Data is based on published literature and is intended for comparative purposes. Actual values may vary depending on assay conditions.

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the inhibitory activity (IC50) of this compound against a panel of purified proteases.

Materials:

  • Purified recombinant proteases (e.g., renin, cathepsins, trypsin, etc.)

  • Specific fluorogenic peptide substrates for each protease

  • Assay buffer (specific to each protease)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified protease in the assay buffer to a working concentration that gives a linear reaction rate over the desired time course.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound.

    • Normalize the velocities to the vehicle control (V₀) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its on-target (renin) and potential off-targets in a cellular context.

Materials:

  • Cells expressing the target and potential off-target proteins

  • This compound

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target and potential off-target proteins

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target protein (renin) and potential off-target proteins.

    • Incubate with a secondary antibody and detect the protein bands using a suitable imaging system.

  • Data Analysis:

    • Quantify the band intensities for each protein at each temperature.

    • Plot the fraction of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

RAAS_Pathway cluster_kidney Kidney cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (Lungs, Endothelium) Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Water_Retention Na+ and H2O Retention Aldosterone->Sodium_Water_Retention Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Sodium_Water_Retention->Blood_Pressure_Increase SR42128 This compound SR42128->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Confirm_On_Target 1. Confirm On-Target Engagement (e.g., Renin Activity Assay, CETSA) Start->Confirm_On_Target Assess_Toxicity 2. Assess General Cytotoxicity (e.g., MTT, LDH assays) Confirm_On_Target->Assess_Toxicity Selectivity_Profiling 3. In Vitro Selectivity Profiling (Protease Panel) Assess_Toxicity->Selectivity_Profiling Cell_Based_Assays 4. Cellular Off-Target Validation (e.g., Western Blot, Reporter Assays) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies 5. In Vivo Phenotyping (e.g., Hemodynamics, Biomarkers) Cell_Based_Assays->In_Vivo_Studies Conclusion Identify and Characterize Off-Target Effect In_Vivo_Studies->Conclusion

Caption: A general workflow for the investigation of potential off-target effects of this compound.

References

Technical Support Center: Improving the Stability of SR 42128 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing the potent renin inhibitor, SR 42128, in long-term experimental settings. Ensuring the stability of this peptide-based inhibitor is critical for obtaining reliable and reproducible results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a peptide-based inhibitor like this compound?

A1: Peptide-based inhibitors such as this compound are susceptible to several stability issues. The primary concerns include:

  • Proteolytic Degradation: Being a peptide, this compound is vulnerable to degradation by proteases present in biological samples (e.g., serum, cell lysates).

  • Hydrolysis: The peptide bonds in this compound can undergo hydrolysis, particularly at non-neutral pH.

  • Oxidation: Certain amino acid residues within the peptide sequence may be prone to oxidation.

  • Solubility and Aggregation: Peptide inhibitors can have limited aqueous solubility and may be prone to aggregation, especially during long-term storage or in certain buffer conditions. This can effectively reduce the active concentration of the inhibitor.

  • Adsorption: Peptides can adsorb to plasticware and glassware, leading to a decrease in the effective concentration in solution.

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A2: Proper preparation and storage are paramount for maintaining the integrity of your this compound stock solutions.

  • Solvent Selection: Due to its peptide nature, this compound may have limited solubility in aqueous solutions. It is advisable to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote degradation and aggregation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Conditions: Store the DMSO stock solutions at -20°C or -80°C for long-term stability. Protect the aliquots from light.

Q3: I am observing a decrease in the inhibitory activity of this compound over the course of my multi-day cell culture experiment. What could be the cause?

A3: A decline in activity during a long-term experiment is a common issue and can be attributed to several factors:

  • Degradation in Culture Media: this compound may be unstable in the aqueous, buffered environment of the cell culture medium at 37°C.

  • Cellular Metabolism: The cells themselves may metabolize this compound, leading to a reduction in its effective concentration over time.

  • Adsorption to Cultureware: The inhibitor may be adsorbing to the surface of the cell culture plates.

  • Insufficient Dosing Frequency: For long-term experiments, a single initial dose may not be sufficient to maintain an effective inhibitory concentration.

Q4: How can I troubleshoot inconsistent results between experimental replicates with this compound?

A4: Inconsistent results often stem from variability in inhibitor handling and experimental setup.

  • Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Do not store diluted aqueous solutions.

  • Consistent Handling: Ensure uniform mixing when adding the inhibitor to your experimental system.

  • Control for Solvent Effects: Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments to account for any effects of the solvent on the biological system.[1]

  • Verify Concentration: If inconsistencies persist, consider verifying the concentration of your stock solution using an appropriate analytical method.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Precipitation of this compound in aqueous buffer or media - Low aqueous solubility of the peptide inhibitor.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- pH of the buffer is not optimal for solubility.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a range tolerated by your experimental system (typically <0.5% v/v for cell-based assays).- Test the solubility of this compound in a small range of biocompatible buffers with different pH values to find the optimal condition.- Consider using a formulation aid, such as a cyclodextrin, to enhance solubility, but validate its compatibility with your assay.
Loss of this compound activity in long-term experiments (e.g., >24 hours) - Degradation of the inhibitor in the experimental medium at 37°C.- Cellular metabolism of the inhibitor.- Adsorption to experimental vessels.- Replenish the inhibitor in the medium at regular intervals (e.g., every 24 hours) to maintain a stable concentration.- Perform a time-course experiment to determine the stability of this compound in your specific experimental medium by measuring its concentration or activity over time.- Consider using low-adsorption plasticware for your experiments.
High background or off-target effects - The concentration of this compound used is too high, leading to non-specific interactions.- The inhibitor preparation contains impurities.- Perform a dose-response curve to determine the optimal concentration that provides maximal target inhibition with minimal off-target effects.- Ensure the purity of the this compound being used. If necessary, purify the compound.
Inconsistent IC50 values between assays - Variability in inhibitor stock solution preparation and handling.- Differences in assay conditions (e.g., cell density, incubation time, substrate concentration).- Strictly adhere to a standardized protocol for stock solution preparation, storage, and dilution.- Standardize all assay parameters and document them meticulously for each experiment.- Always run a reference standard in parallel if available.

Data Presentation: Stability of Renin Inhibitors

Condition Parameter Typical Stability Recommendation
Storage of Solid Compound TemperatureStable for >1 yearStore at -20°C or -80°C in a desiccator.
LightSensitive to UV lightStore in an amber vial or protect from light.
Storage of Stock Solution (in DMSO) TemperatureStable for several monthsStore in single-use aliquots at -20°C or -80°C.[2]
Freeze-Thaw CyclesProne to degradation and precipitationAvoid repeated freeze-thaw cycles.
Working Solution (in Aqueous Buffer) TemperatureUnstable at 37°C, limited stability at 4°CPrepare fresh for each experiment. Do not store.
pHStability is pH-dependentMaintain pH near neutral (7.0-7.4) unless otherwise specified.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, carefully weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing gently and, if necessary, brief sonication in a water bath. Visually inspect for any undissolved particles.

  • Aliquot the stock solution into single-use, light-protected (amber or wrapped in foil) microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and aliquot number.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Experimental Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific experimental cell culture medium

  • Sterile, low-adhesion tubes or plates

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-MS)

Procedure:

  • Prepare a working solution of this compound in your experimental medium at the desired final concentration.

  • Dispense the solution into multiple sterile tubes or wells of a culture plate.

  • Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from a replicate tube/well.

  • Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound versus time to determine its degradation profile under your experimental conditions.

Mandatory Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System (RAS), the primary signaling pathway inhibited by this compound. This compound acts at the initial, rate-limiting step of this cascade.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage Renin Renin ACE ACE SR42128 This compound SR42128->Renin Inhibition AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion AT1R AT1 Receptor AngiotensinII->AT1R AT2R AT2 Receptor AngiotensinII->AT2R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone CellGrowth Cell Growth & Proliferation AT1R->CellGrowth Vasodilation Vasodilation AT2R->Vasodilation Antiproliferation Anti-proliferation AT2R->Antiproliferation

Caption: The Renin-Angiotensin System (RAS) cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for assessing the stability of this compound in your experimental setup.

Stability_Workflow Start Prepare this compound Stock (Protocol 1) Prepare_Working Prepare Working Solution in Experimental Media Start->Prepare_Working Incubate Incubate under Experimental Conditions Prepare_Working->Incubate Collect_Samples Collect Aliquots at Time Points Incubate->Collect_Samples Analyze Analyze this compound Concentration (e.g., HPLC-MS) Collect_Samples->Analyze Plot_Data Plot Concentration vs. Time Analyze->Plot_Data Determine_Stability Determine Degradation Profile and Half-life Plot_Data->Determine_Stability

Caption: A streamlined workflow for determining the experimental stability of this compound.

References

Troubleshooting low signal in [3H]SR 42128 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3H]SR 42128 binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low signal in a [3H]this compound binding assay can be a significant challenge. This section provides a systematic approach to identifying and resolving common issues that may lead to suboptimal results.

Q1: Why is my total binding signal unexpectedly low?

A1: A low total binding signal is a common problem that can arise from several factors related to your reagents, receptor preparation, or assay conditions.

  • Degraded Radioligand: Ensure your [3H]this compound has not surpassed its shelf life and has been stored correctly according to the manufacturer's instructions to prevent degradation.

  • Inactive Enzyme (Renin): The activity of your purified human renin may be compromised due to improper storage, handling, or excessive freeze-thaw cycles. It is advisable to test the enzyme's activity with a known substrate.

  • Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer pH can significantly impact the binding of [3H]this compound to renin. The binding affinity of this compound is pH-dependent, with stronger binding observed at a more acidic pH.[1][2]

  • Insufficient Renin Concentration: The amount of renin in your assay may be too low to generate a detectable signal.

Q2: How can I reduce high non-specific binding in my assay?

A2: High non-specific binding can obscure your specific signal, making data interpretation difficult. Here are several strategies to mitigate this issue:

  • Optimize Blocking Agents: The inclusion of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer can help minimize non-specific interactions.

  • Adjust Buffer Composition: Modifying the salt concentration in your wash buffer can help disrupt non-specific binding.

  • Optimize Washing Steps: A stringent washing procedure is crucial for removing unbound radioligand. This can be achieved by increasing the number of washes or using ice-cold wash buffer.

Q3: My results show poor reproducibility. What could be the cause?

A3: A lack of reproducibility in your assay results often indicates inconsistencies in your experimental setup and execution. Key areas to investigate include:

  • Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, particularly the radioligand and competing compounds. Use calibrated pipettes.

  • Consistent Incubation Times: Use a timer to ensure uniform incubation periods for all samples.

  • Homogeneous Enzyme Preparation: Thoroughly mix your renin preparation before aliquoting to avoid variability in enzyme concentration between wells.

  • Stable Temperature Control: Maintain a consistent temperature during the incubation step. Temperature gradients across the plate can lead to variations.

Quantitative Data Summary

The following tables summarize key quantitative data for [3H]this compound binding to human renin.

ParameterValue (pH 5.7)Value (pH 7.4)Reference
Ki 0.35 nM2.0 nM[1]
KD 0.9 nM1.0 nM[1]

Table 1: Inhibition and Dissociation Constants of [3H]this compound for Human Renin.

ParameterConditionRateReference
Association Rate pH 5.7 vs. pH 7.410-fold more rapid at pH 5.7[1]
Dissociation Rate pH 5.7 vs. pH 7.4No difference[1]

Table 2: Kinetic Parameters of [3H]this compound Binding to Human Renin.

Experimental Protocols

Key Experiment: Saturation Binding Assay for [3H]this compound

This protocol outlines a typical saturation binding assay to determine the KD and Bmax of [3H]this compound for human renin.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, a phosphate buffer at pH 5.7 or 7.4, containing BSA.

    • Radioligand: Prepare serial dilutions of [3H]this compound in the assay buffer.

    • Enzyme Solution: Dilute purified human renin to the desired concentration in cold assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add a fixed amount of the renin solution and increasing concentrations of [3H]this compound.

    • Non-Specific Binding Wells: Add the renin solution, increasing concentrations of [3H]this compound, and a high concentration of a non-labeled renin inhibitor (e.g., unlabeled this compound or Aliskiren) to saturate the specific binding sites.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [3H]this compound and use non-linear regression analysis to determine the KD and Bmax values.

Visualizations

Troubleshooting Low Signal in [3H]this compound Binding Assays cluster_start Start cluster_reagents Reagent Issues cluster_assay Assay Condition Issues cluster_execution Execution Errors start Low Signal Detected reagent_check Check Reagents start->reagent_check radioligand [3H]this compound Degraded? reagent_check->radioligand renin Renin Inactive? radioligand->renin No solution_radioligand Use fresh/properly stored radioligand radioligand->solution_radioligand Yes solution_renin Test renin activity/Use new aliquot renin->solution_renin Yes assay_check Review Assay Conditions renin->assay_check No ph Incorrect Buffer pH? assay_check->ph incubation Suboptimal Incubation? ph->incubation No solution_ph Optimize pH (e.g., 5.7 for higher affinity) ph->solution_ph Yes concentration Insufficient Renin? incubation->concentration No solution_incubation Optimize time and temperature incubation->solution_incubation Yes solution_concentration Increase renin concentration concentration->solution_concentration Yes execution_check Verify Experimental Execution concentration->execution_check No pipetting Pipetting Inaccurate? execution_check->pipetting washing Washing Inefficient? pipetting->washing No solution_pipetting Calibrate pipettes/Improve technique pipetting->solution_pipetting Yes solution_washing Optimize wash steps washing->solution_washing Yes

A troubleshooting workflow for low signal in [3H]this compound binding assays.

[3H]this compound Saturation Binding Assay Workflow prep 1. Reagent Preparation ([3H]this compound, Renin, Buffers) setup 2. Assay Plate Setup (Total & Non-Specific Binding Wells) prep->setup incubation 3. Incubation (e.g., 37°C) setup->incubation filtration 4. Filtration & Washing (Separate Bound/Free) incubation->filtration counting 5. Scintillation Counting (Measure Radioactivity) filtration->counting analysis 6. Data Analysis (Calculate KD & Bmax) counting->analysis

References

Adjusting SR 42128 concentration for optimal renin inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR 42128. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to facilitate the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and competitive inhibitor of renin.[1] Renin is the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), which is the conversion of angiotensinogen to angiotensin I.[2][3] By blocking this step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure.[2][3]

Q2: What is the reported potency of this compound?

A2: The inhibitory potency of this compound against human renin is pH-dependent. It has a reported Ki of 0.35 nM at pH 5.7 and 2.0 nM at pH 7.4.[1]

Q3: Is this compound specific for renin?

A3: this compound demonstrates high specificity for human renin at physiological pH (7.4). While it can bind to other aspartic proteases like cathepsin D, pepsin, and gastricsin at lower pH, it selectively binds to human renin at pH 7.4.[1]

Q4: What are the expected in vivo effects of this compound?

A4: In vivo studies in conscious Macaca monkeys and baboons have shown that this compound effectively inhibits plasma renin activity (PRA).[4][5] Intravenous administration in monkeys at doses of 3 mg/kg and 9 mg/kg resulted in a 90% to 100% inhibition of PRA for 4 hours.[4] In sodium-depleted baboons, an 8 mg/kg infusion of this compound significantly decreased PRA, mean arterial pressure, cardiac output, and total peripheral resistance.[5]

Q5: How does inhibition of renin by this compound affect plasma renin concentration?

A5: Similar to other renin-angiotensin system inhibitors, this compound can lead to an increase in plasma renin concentration.[3][6] This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release.[3][6] In conscious Macaca monkeys, administration of this compound led to an increase in both active (PAR) and inactive (PIR) plasma renin levels.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no renin inhibition in vitro. Incorrect pH of assay buffer: this compound's potency is highly pH-dependent, with greater efficacy at a lower pH.[1]Ensure your assay buffer pH is optimal for your experimental goals. For maximal inhibition, a lower pH (e.g., 5.7) can be considered, while physiological relevance is better represented at pH 7.4.[1]
Degraded this compound: Improper storage or handling can lead to loss of activity.Prepare fresh solutions of this compound for each experiment from a properly stored stock.
Inactive renin enzyme: The enzyme may have lost activity due to storage or handling issues.Confirm the activity of your renin enzyme using a known substrate and positive control inhibitor.
Inconsistent results between experiments. Variability in reagent preparation: Inconsistent dilutions of this compound or renin can introduce significant error.Use calibrated pipettes and prepare fresh dilutions for each experiment. Follow a standardized operating procedure (SOP).
Assay plate edge effects: Evaporation from wells at the edge of a microplate can alter concentrations.Avoid using the outer wells of the plate for critical samples or ensure proper plate sealing and incubation conditions.
Unexpected in vivo results (e.g., minimal effect on blood pressure). Species-specific differences in renin: The potency of this compound can vary between species. While effective against primate renin, its efficacy against renin from other species may differ.[7]Confirm the inhibitory activity of this compound on the renin of your specific animal model in vitro before proceeding with in vivo studies.
Insufficient dose: The administered dose may not be high enough to achieve significant renin inhibition.Conduct a dose-response study to determine the optimal concentration of this compound for your animal model. Doses of 3-9 mg/kg have been shown to be effective in monkeys.[4]
Compensatory mechanisms: The renin-angiotensin system has complex feedback loops. Inhibition of renin can lead to a reactive increase in renin secretion, which may counteract the inhibitory effect over time.[3][4]Measure both plasma renin activity and concentration to fully understand the pharmacodynamic effects of this compound in your model.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of this compound against Human Renin

Parameter Value Condition Reference
Ki0.35 nMpH 5.7[1]
Ki2.0 nMpH 7.4[1]
KD0.9 nMpH 5.7[1]
KD1.0 nMpH 7.4[1]

Table 2: In Vivo Dosing and Effects of this compound

Species Dose Effect Reference
Macaca monkey3 mg/kg and 9 mg/kg (IV)90-100% inhibition of Plasma Renin Activity (PRA) for 4 hours.[4]
Baboon (sodium-depleted)8 mg/kg (30-min infusion)Significant decrease in PRA, mean arterial pressure, cardiac output, and total peripheral resistance.[5]

Experimental Protocols

Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol provides a general guideline for determining the IC50 value of this compound.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., FRET-based)

  • Assay Buffer (e.g., Tris-HCl with appropriate pH, see troubleshooting)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer. It is recommended to choose a concentration range that will generate a complete dose-response curve (e.g., 0.01 nM to 1 µM). Include a vehicle control (DMSO) without the inhibitor.

  • Prepare Assay Components: Dilute the renin enzyme and substrate to their optimal working concentrations in the assay buffer. These concentrations may need to be determined empirically or based on the manufacturer's recommendations.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Add the renin substrate to all wells.

    • To initiate the reaction, add the diluted renin enzyme to all wells except for the blank (no enzyme) wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Measurement of Plasma Renin Activity (PRA)

This protocol outlines the measurement of PRA in plasma samples from subjects treated with this compound.

Materials:

  • EDTA-anticoagulated plasma samples

  • Angiotensin I generation buffer (maintains optimal pH for renin activity)

  • Angiotensinase inhibitors (e.g., PMSF, EDTA)

  • Angiotensin I ELISA kit or LC-MS/MS for quantification

  • Water baths at 37°C and on ice (0-4°C)

Procedure:

  • Sample Collection: Collect blood in pre-chilled EDTA tubes and immediately centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Assay:

    • Thaw plasma samples on ice.

    • To an aliquot of plasma, add angiotensinase inhibitors to prevent the degradation of generated angiotensin I.

    • Divide the plasma into two tubes. Incubate one tube at 37°C and the other on ice (0-4°C) for a defined period (e.g., 90 minutes). The 37°C incubation allows for the enzymatic generation of angiotensin I by renin, while the 0-4°C incubation serves as a baseline control.

    • After incubation, immediately stop the reaction by placing the 37°C tube on ice.

  • Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the 37°C and 0-4°C samples using a validated method like an ELISA or LC-MS/MS.

  • Calculation of PRA: Subtract the angiotensin I concentration of the 0-4°C sample from the 37°C sample and express the result as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hr).

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->AngiotensinI SR42128 This compound SR42128->Renin Inhibits ACE ACE ACE->AngiotensinII

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro IC50 Determination cluster_invivo In Vivo PRA Measurement A1 Prepare this compound Serial Dilutions A2 Add Reagents to 96-well Plate A1->A2 A3 Initiate Reaction with Renin A2->A3 A4 Kinetic Fluorescence Reading A3->A4 A5 Calculate % Inhibition and IC50 A4->A5 B1 Administer this compound to Animal Model B2 Collect Plasma Samples B1->B2 B3 Incubate Plasma at 37°C and 0-4°C B2->B3 B4 Quantify Angiotensin I (ELISA or LC-MS/MS) B3->B4 B5 Calculate Plasma Renin Activity B4->B5

Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.

troubleshooting_logic Start Inconsistent or Low Inhibition CheckAssay Check In Vitro Assay Conditions Start->CheckAssay CheckInVivo Check In Vivo Model Start->CheckInVivo pH Is Assay Buffer pH Optimal? CheckAssay->pH Species Is this compound Effective Against Species' Renin? CheckInVivo->Species Reagents Are Reagents (this compound, Renin) Active? pH->Reagents Yes AdjustpH Adjust Buffer pH pH->AdjustpH No FreshReagents Prepare Fresh Reagents Reagents->FreshReagents No Dose Is the Dose Sufficient? Species->Dose Yes InVitroTest Perform In Vitro Test on Species' Renin Species->InVitroTest No DoseResponse Conduct Dose- Response Study Dose->DoseResponse No

Caption: A logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Measurement of Plasma Active Renin in the Presence of SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and best practices for accurately measuring plasma active renin when using the potent renin inhibitor, SR 42128.

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of plasma active renin in subjects treated with this compound.

Issue Potential Cause Recommended Solution
Paradoxical Increase in Immunoreactive Renin This compound inhibits the enzymatic activity of renin, leading to a disruption of the negative feedback loop in the renin-angiotensin-aldosterone system (RAAS). This results in a compensatory increase in the synthesis and secretion of renin from the kidneys.- Utilize an assay that measures plasma renin activity (PRA) rather than an immunoassay that measures total renin concentration. - If measuring renin concentration is necessary, it is crucial to interpret the results in the context of the expected physiological response to renin inhibition.
Underestimation of In Vivo Renin Inhibition by PRA Assay The in vitro conditions of the PRA assay (e.g., dilution, pH, temperature) may lead to the dissociation of this compound from the active site of renin, resulting in a measured activity that is higher than the actual activity in vivo.- Ensure that the PRA assay protocol is strictly followed, particularly regarding incubation times and temperatures. - Consider using alternative methods to assess RAAS blockade, such as measuring downstream biomarkers like angiotensin II or aldosterone.
Inaccurate PRA Results Due to Sample Handling Improper sample collection and handling can lead to cryoactivation of prorenin to renin, resulting in falsely elevated PRA values.- Collect blood samples in EDTA tubes and maintain them at room temperature until centrifugation.[1] - Centrifuge at room temperature and if not assayed immediately, freeze the plasma promptly at -20°C or lower.[1] - Avoid repeated freeze-thaw cycles.
Assay Interference Components of the plasma or the inhibitor itself may interfere with the assay chemistry.- For immunoassays, assess for potential antibody interference by performing dilution linearity tests.[2] - If interference is suspected, consider using an alternative assay platform or methodology.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in measuring active renin in the presence of this compound?

The main challenge stems from the pharmacological action of this compound. As a direct renin inhibitor, it blocks the enzymatic activity of renin. This leads to a compensatory physiological response where the body significantly increases the production of renin.[3] Consequently, an immunoassay measuring total renin concentration will show a paradoxical increase, which does not reflect the actual suppressed enzymatic activity in the body.

Q2: Which type of assay is recommended for assessing the effect of this compound on renin?

A plasma renin activity (PRA) assay is generally more informative for assessing the functional consequence of this compound treatment, as it measures the enzymatic rate of angiotensin I generation.[4] However, it is important to be aware of the potential for in vitro artifacts. Measuring downstream effectors of the renin-angiotensin system, such as angiotensin II and aldosterone, can provide a more complete picture of the in vivo efficacy of this compound.[5]

Q3: Can I use a standard immunoassay to measure active renin concentration?

While some immunoassays are designed to detect active renin, they may still be affected by the high circulating levels of total renin (both active and inactive) and potential conformational changes induced by the inhibitor.[6] One study noted that a specific kit from Pasteur Diagnostics allowed for the determination of plasma active renin (PAR) even after inhibition by this compound.[7] If using an immunoassay, it is crucial to validate its performance in the presence of this compound and to interpret the results cautiously.

Q4: Are there alternative methods to evaluate the efficacy of this compound?

Yes, measuring the levels of downstream hormones in the RAAS cascade, such as angiotensin II and aldosterone, can serve as valuable biomarkers of this compound's effectiveness.[5] A significant reduction in these hormones would indicate successful inhibition of the renin-angiotensin system.

Q5: What are the expected quantitative changes in renin levels after this compound administration?

Studies in conscious Macaca monkeys have shown that this compound can induce a 90% to 100% inhibition of plasma renin activity (PRA) for up to 4 hours post-injection.[7] In contrast, plasma active renin (PAR) concentration, measured by immunoassay, can increase by as much as 420% to 620% over the same period.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on plasma renin levels as reported in preclinical studies.

Table 1: Effect of Intravenous this compound on Plasma Renin Activity (PRA) and Plasma Active Renin (PAR) Concentration in Sodium-Repleted Macaca Monkeys.[7]

Dosage of this compoundChange in Plasma Renin Activity (PRA)Change in Plasma Active Renin (PAR) ConcentrationTime Post-Injection
3 mg/kg90-100% inhibition420% increaseUp to 4 hours
9 mg/kg90-100% inhibition620% increaseUp to 4 hours

Table 2: In Vitro Inhibitory Potency of this compound.[8]

ParameterValueConditions
IC502.8 x 10⁻⁸ MHuman plasma renin at pH 7.4

Experimental Protocols

Protocol 1: Measurement of Plasma Renin Activity (PRA) by Angiotensin I Generation

This protocol is a general guideline for a PRA assay and may need optimization for specific laboratory conditions and in the context of this compound administration.

1. Sample Collection and Preparation:

  • Collect venous blood into EDTA-containing tubes.

  • Keep the blood sample at room temperature until centrifugation. Avoid placing on ice to prevent cryoactivation of prorenin.[1]

  • Centrifuge at 2000 x g for 15 minutes at room temperature.

  • Separate the plasma and either use it immediately or store it at -20°C or lower. Avoid repeated freeze-thaw cycles.

2. Angiotensin I Generation:

  • For each plasma sample, prepare two aliquots.

  • To both aliquots, add a protease inhibitor cocktail to prevent angiotensin I degradation.

  • Adjust the pH of the plasma to approximately 6.0 using a generation buffer.

  • Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I.

  • Incubate the second aliquot in an ice-water bath (0-4°C) for the same duration to serve as a baseline control.

3. Quantification of Angiotensin I:

  • Following incubation, stop the enzymatic reaction.

  • Quantify the amount of angiotensin I in both the 37°C and 0°C aliquots using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

4. Calculation of PRA:

  • Subtract the angiotensin I concentration of the 0°C sample from the 37°C sample.

  • Express the PRA as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/hour).

Protocol 2: Measurement of Plasma Active Renin (PAR) by Immunoassay

This is a general protocol for a sandwich ELISA. It is crucial to use a kit that has been validated for use with samples containing renin inhibitors.

1. Sample Collection and Preparation:

  • Follow the same sample collection and preparation steps as outlined in Protocol 1.

2. Assay Procedure (based on a typical sandwich ELISA):

  • Add standards, controls, and plasma samples to the wells of a microplate pre-coated with a capture antibody specific for active renin.

  • Incubate to allow the active renin to bind to the antibody.

  • Wash the wells to remove unbound substances.

  • Add a detection antibody that also binds to the captured renin.

  • Incubate and then wash the wells again.

  • Add an enzyme-linked secondary antibody that binds to the detection antibody.

  • Incubate and wash the wells.

  • Add a substrate that will be converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Measure the signal intensity using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the signal intensity versus the concentration of the renin standards.

  • Determine the concentration of active renin in the plasma samples by interpolating their signal intensity on the standard curve.

Visualizations

Figure 1. Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Inhibition by this compound. Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE ACE (in Lungs) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney_RAAS Kidney Aldosterone->Kidney_RAAS acts on Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Kidney_RAAS->Na_H2O_Retention SR42128 This compound (Renin Inhibitor) SR42128->Renin

Caption: RAAS signaling and this compound inhibition.

Figure 2. Experimental Workflow for Measuring Plasma Renin Activity (PRA). Start Start: Blood Collection (EDTA tube, room temp) Centrifugation Centrifugation (room temp) Start->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Aliquoting Aliquot Plasma Plasma_Separation->Aliquoting Incubation_37C Incubate at 37°C (Ang I generation) Aliquoting->Incubation_37C Incubation_0C Incubate at 0-4°C (Baseline) Aliquoting->Incubation_0C Quantification Quantify Angiotensin I (RIA or ELISA) Incubation_37C->Quantification Incubation_0C->Quantification Calculation Calculate PRA (ng/mL/hour) Quantification->Calculation End End Calculation->End

Caption: PRA measurement workflow.

References

Minimizing variability in SR 42128 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving the renin inhibitor, SR 42128.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values Across Experiments

Potential Cause Recommended Solution
Inconsistent this compound Preparation - Always prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. - Use a high-purity solvent recommended for renin inhibitors (e.g., DMSO) to dissolve the compound. Ensure complete solubilization. - Validate the concentration of your stock solution using a reliable method.
Enzyme Activity Instability - Prepare fresh renin enzyme for each experiment. - Ensure the enzyme is stored at the correct temperature and in a buffer that maintains its stability. - Perform a control experiment to measure the stability of the enzyme over the course of the assay.
Substrate Depletion - Ensure that the substrate concentration is kept at or below the Michaelis constant (Km) to maintain initial velocity conditions.[1] - Monitor the reaction progress over time to ensure that less than 10-15% of the substrate is consumed during the assay.
Assay Conditions Fluctuation - Maintain a constant temperature (e.g., 37°C) throughout the experiment using a temperature-controlled plate reader or water bath.[2] - Use a consistent assay buffer with a stable pH.
Pipetting Inaccuracies - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent mixing after adding reagents.

Issue 2: No or Low Inhibition Observed

Potential Cause Recommended Solution
Incorrect this compound Concentration - Verify the calculated dilutions and the concentration of the stock solution. - Test a wider range of this compound concentrations.[3]
Inactive this compound - Check the expiration date of the compound. - Store this compound according to the manufacturer's instructions, protected from light and moisture.
Inactive Renin Enzyme - Test the activity of the renin enzyme with a known inhibitor as a positive control. - Obtain a new batch of enzyme if necessary.
Inappropriate Assay Conditions - Optimize the pH and buffer components of the assay, as the binding of this compound can be pH-dependent. - Ensure that the incubation time for the inhibitor with the enzyme is sufficient before adding the substrate.

Issue 3: Inconsistent Results in Cellular Assays

Potential Cause Recommended Solution
Low Cell Permeability of this compound - If this compound is not cell-permeable, consider using a cell lysis-based assay or a different compound. - Optimize the incubation time to allow for sufficient cellular uptake.
Cell Health and Viability - Ensure cells are healthy and in the logarithmic growth phase. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound to rule out cytotoxicity.
Off-Target Effects - Off-target effects can lead to unexpected cellular responses. - Consider performing a screen to identify potential off-target interactions.
Variability in Cell Seeding - Ensure a uniform cell density across all wells of the microplate. - Allow cells to adhere and stabilize before adding the compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a renin inhibitor. It acts by binding to the active site of the enzyme renin, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.

Q2: How should I store this compound?

A2: While specific storage conditions should be obtained from the manufacturer, as a general guideline, solid forms of such compounds should be stored at -20°C, protected from light and moisture. Stock solutions in solvents like DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for many enzyme inhibitors. However, it is crucial to keep the final concentration of DMSO in the assay low (typically <1%) to avoid affecting enzyme activity. Always refer to the manufacturer's datasheet for the recommended solvent.

Q4: How can I minimize the "edge effect" in my 96-well plate assays?

A4: To minimize the "edge effect," where wells on the perimeter of the plate show different results due to evaporation, it is recommended to not use the outer wells for experimental data. Instead, fill these wells with sterile water or assay buffer to create a humidified barrier.

Q5: What controls should I include in my renin inhibition assay?

A5: A comprehensive renin inhibition assay should include the following controls:

  • No-enzyme control: To measure the background signal from the substrate and buffer.

  • No-inhibitor (vehicle) control: To measure 100% enzyme activity (using the same concentration of solvent as in the inhibitor wells).

  • Known inhibitor control: To validate the assay's ability to detect inhibition.

  • No-substrate control: To ensure the enzyme preparation is not contaminated with a signal-producing substance.

III. Experimental Protocols

Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the IC50 value of this compound.

Materials:

  • Purified human renin enzyme

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • This compound

  • Known renin inhibitor (positive control)

  • DMSO (or other appropriate solvent)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer. The final concentration of DMSO should be consistent across all wells and ideally below 1%.

  • Add reagents to the microplate:

    • Add assay buffer to all wells.

    • Add the this compound dilutions or vehicle (for the 100% activity control) to the respective wells.

    • Add the positive control to its designated wells.

  • Add renin enzyme: Add the renin enzyme solution to all wells except the no-enzyme control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate the reaction: Add the fluorogenic renin substrate to all wells to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data by setting the no-inhibitor control to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Data Presentation: IC50 Determination of this compound

This compound Concentration (nM) Reaction Rate (RFU/min) Percent Inhibition (%)
0 (Vehicle Control)[User Input]0
[Concentration 1][User Input][User Input]
[Concentration 2][User Input][User Input]
[Concentration 3][User Input][User Input]
[Concentration 4][User Input][User Input]
[Concentration 5][User Input][User Input]
[Concentration 6][User Input][User Input]
[Concentration 7][User Input][User Input]
No Enzyme Control[User Input]100

IV. Visualizations

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion SR_42128 This compound SR_42128->Renin r_label Inhibited by

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set Up 96-Well Plate (Controls, this compound Dilutions) Prepare_Reagents->Plate_Setup Add_Enzyme Add Renin Enzyme Plate_Setup->Add_Enzyme Pre_Incubation Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_Incubation Add_Substrate Add Substrate Pre_Incubation->Add_Substrate Measure_Signal Measure Fluorescence Add_Substrate->Measure_Signal Data_Analysis Data Analysis (Calculate IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro renin inhibition assay.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check Reagent Preparation (Freshness, Concentration) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Assay_Conditions Check Assay Conditions (Temp, pH, Incubation Time) Conditions_OK Conditions OK? Check_Assay_Conditions->Conditions_OK Check_Instrumentation Check Instrumentation (Pipettes, Plate Reader) Instrumentation_OK Instrumentation OK? Check_Instrumentation->Instrumentation_OK Reagents_OK->Check_Assay_Conditions Yes Optimize_Reagents Optimize Reagent Prep Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Instrumentation Yes Optimize_Conditions Optimize Conditions Conditions_OK->Optimize_Conditions No Calibrate_Instruments Calibrate Instruments Instrumentation_OK->Calibrate_Instruments No Problem_Solved Problem Solved Instrumentation_OK->Problem_Solved Yes Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Assay_Conditions Calibrate_Instruments->Check_Instrumentation

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of SR 42128 and Captopril on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the renin inhibitor SR 42128 and the angiotensin-converting enzyme (ACE) inhibitor captopril, focusing on their effects on blood pressure. This analysis is supported by experimental data from in vivo studies to provide a comprehensive overview for research and development purposes.

Mechanism of Action: Targeting the Renin-Angiotensin System

Both this compound and captopril exert their antihypertensive effects by modulating the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. However, they target different enzymatic steps within this cascade.

This compound is a potent and long-acting inhibitor of renin.[1][2] Renin is the enzyme that initiates the RAAS cascade by converting angiotensinogen to angiotensin I. By directly inhibiting renin, this compound effectively blocks the entire downstream pathway, leading to reduced levels of both angiotensin I and angiotensin II.

Captopril , on the other hand, is an ACE inhibitor.[3] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, captopril prevents the formation of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased_BP Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE

Diagram 1: Renin-Angiotensin-Aldosterone System Inhibition

Comparative Efficacy on Blood Pressure: Experimental Data

Experimental studies in various animal models have demonstrated the blood pressure-lowering effects of both this compound and captopril. A direct comparative study in conscious, sodium-depleted baboons provides valuable insight into their relative hemodynamic effects.

DrugAnimal ModelDose & RouteChange in Mean Arterial Pressure (MAP)Change in Plasma Renin Activity (PRA)Reference
This compound Conscious, Sodium-Depleted Baboons8 mg/kg (30-min perfusion)↓ (to almost undetectable levels for at least 2h)[4]
Captopril Conscious, Sodium-Depleted Baboons3 mg/kg (i.v.)↑ (twofold)[4]
SR 42128A Sodium-Depleted Conscious Monkeys3 or 10 mg/kg (single dose)↓ (dose-dependent, still significant at 3h)↓ (complete inhibition)[1]
Captopril Spontaneously Hypertensive Rats (SHR)100 mg/kg/day (oral, 8 days)↓ (significant)[5]
Captopril Spontaneously Hypertensive Rats (SHR)30-100 mg/kg/day (oral, long-term)↓ (chronic antihypertensive effect)↑ (> tenfold)[6]

Table 1: Comparative Effects of this compound and Captopril on Blood Pressure and Plasma Renin Activity in Animal Models.

Experimental Protocols

Hemodynamic Effects of this compound and Captopril in Conscious Baboons
  • Animal Model: Conscious baboons.[4]

  • Pre-treatment: Sodium depletion was induced by furosemide administration.[4]

  • Drug Administration:

    • This compound was administered at a dose of 8 mg/kg as a 30-minute perfusion.[4]

    • Captopril was administered intravenously at a dose of 3 mg/kg.[4]

  • Parameters Measured: Plasma renin activity (PRA), heart rate (HR), mean arterial pressure (MAP), cardiac output (CO), the first derivative of the left intraventricular pressure (dP/dt), and total peripheral resistance (TPR) were monitored.[4]

In Vivo Inhibition of Renin by this compound in Conscious Monkeys
  • Animal Model: Sodium-depleted conscious monkeys.[1]

  • Drug Administration: A single dose of SR 42128A (the arginine salt of this compound) was administered at 3 or 10 mg/kg.[1]

  • Parameters Measured: Blood pressure and plasma renin activity (PRA) were measured. Blood pressure was monitored for up to 3 hours post-administration.[1]

Effects of Captopril in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[5]

  • Drug Administration: Captopril was administered orally at a dose of 100 mg/kg daily for 8 days.[5]

  • Parameters Measured: Systolic blood pressure (SBP), plasma renin activity (PRA), arterial renin concentrations (ARC), and venous renin concentrations (VRC) were examined before and after treatment.[5]

Experimental_Workflow Start Start Animal_Model Animal Model Selection (e.g., Baboons, SHR) Start->Animal_Model Baseline_Measurement Baseline Hemodynamic Measurement (BP, HR, PRA) Animal_Model->Baseline_Measurement Drug_Administration Drug Administration (this compound or Captopril) - Dose - Route Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Hemodynamic Monitoring (Time-course measurements) Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis and Comparison Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Diagram 2: General Experimental Workflow for Antihypertensive Drug Evaluation

Summary of Findings and Comparative Analysis

Both this compound and captopril effectively lower blood pressure by targeting the renin-angiotensin system.[1][3][4] The primary distinction lies in their point of intervention. This compound acts upstream by inhibiting renin, leading to a decrease in plasma renin activity.[1][4] In contrast, captopril acts downstream by inhibiting ACE, which results in a compensatory increase in plasma renin activity due to the loss of negative feedback from angiotensin II.[4][5][6]

The direct comparative study in baboons demonstrated that both drugs induced a decrease in blood pressure.[4] this compound's effect was associated with a profound and sustained suppression of PRA, while captopril led to a twofold increase in PRA.[4] This fundamental difference in their effect on PRA is a key distinguishing feature.

For drug development professionals, the choice between a renin inhibitor like this compound and an ACE inhibitor like captopril may depend on the specific therapeutic goals and the desired pharmacological profile. The complete shutdown of the RAAS cascade at its origin with a renin inhibitor could offer different clinical implications compared to the downstream inhibition by an ACE inhibitor. Further research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative long-term benefits and potential side-effect profiles in humans.

References

The Specificity of SR 42128 for Renin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific enzyme inhibitors is a cornerstone of modern pharmacology. This guide provides a detailed comparison of the renin inhibitor SR 42128 with other relevant compounds, offering insights into its specificity and performance based on available experimental data.

Introduction to Renin Inhibition

Renin is an aspartyl protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance. The cleavage of angiotensinogen by renin is the first and rate-limiting step in this cascade. Consequently, the inhibition of renin is a prime therapeutic target for the management of hypertension and other cardiovascular diseases. The ideal renin inhibitor should exhibit high potency and exquisite specificity for renin, minimizing off-target effects by not interacting with other proteases.

This compound is a potent, competitive, and reversible inhibitor of human renin. Its specificity has been evaluated against other aspartic proteases, providing a basis for comparison with both highly specific and less specific inhibitors.

Comparative Analysis of Renin Inhibitor Specificity

To objectively assess the specificity of this compound, its inhibitory activity is compared with that of Aliskiren, a clinically approved direct renin inhibitor, and Pepstatin, a broad-spectrum aspartyl protease inhibitor.

InhibitorTarget EnzymeInhibition Constant (Ki/IC50)Specificity Notes
This compound Human Renin Ki: 2.0 nM (pH 7.4) Highly specific for renin. Does not significantly inhibit other aspartic proteases like cathepsin D, pepsin, and gastricsin at physiological pH.
AliskirenHuman ReninIC50: 0.6 nMA highly potent and specific inhibitor of human renin with minimal effects on other aspartic proteases such as cathepsin D and pepsin.[1][2]
PepstatinRenin, Pepsin, Cathepsin D, etc.IC50 (human renin): ~17 µM (pH 6.5)A general inhibitor of aspartyl proteases, demonstrating significantly lower potency for renin compared to specific inhibitors.[3][4]

Note: The provided inhibition constants are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Specificity Validation

The determination of an inhibitor's specificity relies on robust and well-defined experimental protocols. Two common methods for assessing the potency and selectivity of renin inhibitors are enzymatic assays and radioligand binding assays.

Enzymatic Activity Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the catalytic activity of renin. A common approach utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate.

Principle: A synthetic peptide containing the renin cleavage site is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the renin inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Reconstitute purified human renin enzyme in assay buffer.

    • Prepare the FRET peptide substrate in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the renin enzyme solution to each well.

    • Add the various concentrations of the inhibitor to the respective wells. Include a positive control (a known renin inhibitor like Aliskiren), a negative control (vehicle), and a no-enzyme control (blank).

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of an inhibitor to the renin active site.

Principle: A radiolabeled renin inhibitor (the radioligand) is incubated with the renin enzyme. The ability of a non-labeled test compound (e.g., this compound) to displace the radioligand from the enzyme is measured.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the unlabeled inhibitor (e.g., this compound).

    • Prepare serial dilutions of the unlabeled inhibitor.

    • Prepare a solution of purified human renin.

    • Prepare a solution of the radiolabeled renin inhibitor at a concentration near its Kd.

  • Assay Procedure:

    • In a series of tubes, combine the renin enzyme, the radiolabeled inhibitor, and varying concentrations of the unlabeled test inhibitor. Include controls for total binding (radioligand + enzyme) and non-specific binding (radioligand + enzyme + a high concentration of an unlabeled inhibitor).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the enzyme-ligand complex.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specifically bound radioligand at each concentration of the test inhibitor.

    • Plot the percentage of specific binding against the logarithm of the test inhibitor concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Renin_Angiotensin_System cluster_inhibitors Inhibitor Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction Aldosterone Release Renin Renin ACE ACE AT1_Receptor->Vasoconstriction Activation SR_42128 This compound SR_42128->Renin Inhibition Aliskiren Aliskiren Aliskiren->Renin Inhibition ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE ARBs ARBs ARBs->AT1_Receptor

Caption: The Renin-Angiotensin System and points of inhibition.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_binding Radioligand Binding Assay A1 Prepare Reagents (Enzyme, Inhibitor, Substrate) A2 Incubate Enzyme with Inhibitor A1->A2 A3 Initiate Reaction with FRET Substrate A2->A3 A4 Measure Fluorescence (Kinetic Reading) A3->A4 A5 Data Analysis (Calculate IC50) A4->A5 End End A5->End B1 Prepare Reagents (Enzyme, Radioligand, Inhibitor) B2 Incubate to Reach Equilibrium B1->B2 B3 Separate Bound and Free Ligand (Filtration) B2->B3 B4 Measure Radioactivity B3->B4 B5 Data Analysis (Calculate Ki) B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: Workflow for renin inhibitor specificity validation.

Conclusion

The available data strongly supports the high specificity of this compound for human renin, particularly at physiological pH. Its inhibitory profile is comparable to that of the clinically successful renin inhibitor, Aliskiren, and vastly superior to non-specific aspartyl protease inhibitors like Pepstatin. For researchers and drug development professionals, this compound represents a valuable tool for studying the renin-angiotensin system and a promising scaffold for the design of novel antihypertensive agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of renin inhibitors.

References

SR 42128: A Comparative Analysis of its Cross-reactivity with Other Aspartic Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR 42128 is a potent and highly specific inhibitor of renin, an aspartic protease crucial in the regulation of blood pressure. Its selectivity is a key determinant of its therapeutic potential, minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other relevant aspartic proteases, supported by available experimental data.

Executive Summary

This compound demonstrates remarkable selectivity for human renin, particularly at physiological pH. While it shows some affinity for other aspartic proteases like cathepsin D, pepsin, and gastricsin at lower pH ranges, its inhibitory activity against these enzymes is significantly diminished or absent at neutral pH. This high degree of selectivity underscores its suitability as a targeted therapeutic agent.

Data Presentation: Inhibition of Various Aspartic Proteases by this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against human renin and its cross-reactivity with other aspartic proteases. The data is primarily derived from enzymatic and binding studies using a radiolabeled form of the inhibitor, [3H]SR42128.

ProteasepHInhibition Constant (Ki)Notes
Human Renin 7.42.0 nMHigh affinity at physiological pH.[1]
5.70.35 nMAffinity increases at a more acidic pH.[1]
Cathepsin D 7.4No significant bindingHighly selective for renin over cathepsin D at neutral pH.[1]
Low pHHigh affinitySignificant binding observed at lower pH ranges.[1]
Pepsin 7.4No significant bindingHighly selective for renin over pepsin at neutral pH.[1]
Low pHHigh affinitySignificant binding observed at lower pH ranges.[1]
Gastricsin 7.4No significant bindingHighly selective for renin over gastricsin at neutral pH.[1]
Low pHHigh affinitySignificant binding observed at lower pH ranges.[1]

Signaling Pathways and Experimental Workflow

The renin-angiotensin system (RAS) is a critical signaling pathway in the regulation of blood pressure. Renin acts as the rate-limiting enzyme, cleaving angiotensinogen to angiotensin I. This compound directly inhibits this initial step.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction leads to Renin Renin ACE ACE SR42128 This compound SR42128->Renin inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

The cross-reactivity of this compound is typically assessed using a competitive radioligand binding assay. The following diagram illustrates the general workflow of such an experiment.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Protease Purified Protease (e.g., Renin, Cathepsin D) Incubation_Mix Incubate Protease, [3H]SR42128, and Competitor at various concentrations Protease->Incubation_Mix Radioligand [3H]SR42128 (Radiolabeled Inhibitor) Radioligand->Incubation_Mix Competitor Unlabeled this compound or Other Test Compounds Competitor->Incubation_Mix Separation Separate Bound from Free Radioligand (e.g., via filtration) Incubation_Mix->Separation Detection Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC50 and Ki determination) Detection->Analysis

Caption: Workflow for assessing protease inhibitor cross-reactivity using a competitive binding assay.

Experimental Protocols

The determination of the inhibitory activity and cross-reactivity of this compound involves enzymatic and radioligand binding assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Cross-Reactivity Assessment

This assay is used to determine the binding affinity of this compound to its primary target and other proteases.

1. Materials:

  • Purified human renin, human cathepsin D, porcine pepsin, and human gastricsin.

  • [3H]SR42128 (specific activity typically 15-30 Ci/mmol).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl buffer, with pH adjusted to the desired experimental value (e.g., 7.4 or 5.7).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • Incubation: In a final volume of 250 µL of assay buffer, combine the purified protease, a fixed concentration of [3H]SR42128 (typically around the Kd value for the primary target), and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the protease-radioligand complex.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]SR42128 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzymatic Inhibition Assay

This assay measures the functional inhibition of the protease's catalytic activity.

1. Materials:

  • Purified protease (renin, cathepsin D, etc.).

  • Specific substrate for each protease (e.g., angiotensinogen for renin, hemoglobin for cathepsin D).

  • This compound at various concentrations.

  • Appropriate assay buffer for each enzyme.

  • Method for detecting product formation (e.g., HPLC, radioimmunoassay, or spectrophotometry).

2. Procedure:

  • Pre-incubation: Pre-incubate the protease with various concentrations of this compound in the assay buffer for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature and for a time period within the linear range of product formation.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a strong acid or boiling).

  • Product Quantification: Measure the amount of product formed.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50). For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value.

Conclusion

The available data strongly indicates that this compound is a highly selective inhibitor of human renin, especially at physiological pH. Its cross-reactivity with other tested aspartic proteases, such as cathepsin D, pepsin, and gastricsin, is minimal at neutral pH, although it can bind to these enzymes in more acidic environments. This selectivity profile is a critical attribute for a drug candidate, as it suggests a lower likelihood of off-target effects and a more focused therapeutic action. Researchers and drug development professionals can be confident in the targeted mechanism of action of this compound in the context of the renin-angiotensin system.

References

Comparative Analysis of SR 42128 Across Primate Species: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR 42128, a potent renin inhibitor, has demonstrated significant effects on the renin-angiotensin system (RAS) in various preclinical primate models. This guide provides a comparative analysis of the available data on the pharmacodynamics of this compound in different primate species, including humans, macaca monkeys, and baboons. Due to the limited publicly available information, a direct head-to-head comparison of pharmacokinetic parameters is not feasible at this time. However, by compiling and contrasting the existing pharmacodynamic data, this guide aims to offer valuable insights for researchers in the field of cardiovascular drug development.

Executive Summary

This compound effectively inhibits plasma renin activity (PRA) and consequently lowers blood pressure in various primate species. In vitro studies have shown that this compound is a highly potent inhibitor of primate renin. In vivo studies in both macaca monkeys and baboons have confirmed its ability to induce a dose-dependent reduction in PRA and mean arterial pressure. While comprehensive pharmacokinetic data remains elusive, the available pharmacodynamic evidence suggests that this compound holds promise as a modulator of the renin-angiotensin system. Further research is warranted to fully elucidate its pharmacokinetic profile and to enable a more direct comparison of its efficacy and safety across different species.

Data Presentation

The following tables summarize the available quantitative data on the in vitro potency and in vivo pharmacodynamic effects of this compound in different primate species.

Table 1: In Vitro Potency of this compound Against Primate Renin

SpeciesParameterValue
HumanIC502.8 x 10⁻⁸ M
Primate (unspecified)IC50Similar order of magnitude to human

Table 2: In Vivo Pharmacodynamic Effects of this compound in Macaca Monkeys (Conscious, Sodium-Replete)

Dose (IV Bolus)PRA InhibitionChange in Active Plasma ReninChange in Inactive Plasma Renin
3 mg/kg90-100% (for 4 hours)~420% increase~250% increase
9 mg/kg90-100% (for 4 hours)~620% increaseSignificant increase

Table 3: Hemodynamic Effects of this compound in Conscious, Sodium-Depleted Baboons

TreatmentDoseChange in PRAChange in Mean Arterial Pressure (MAP)Change in Cardiac Output (CO)Change in Total Peripheral Resistance (TPR)
This compound8 mg/kg (30-min IV infusion)Decreased to almost undetectable levels for at least 2 hoursDecreasedDecreasedDecreased
Captopril (for comparison)3 mg/kg (IV)Increased twofoldDecreasedNot significantly modifiedDecreased

Table 4: Hemodynamic Effects of SR 42128A in Anesthetized Baboons

ConditionDose (IV)Change in Arterial Pressure (AP)Change in Systemic Vascular Resistance (SVR)Change in Cardiac Output (CO)
Sodium-Depleted9 mg/kgDecreased (persisted for at least 2.5 hours)DecreasedIncreased
Normal Sodium9 mg/kgNo significant change--
Normal Sodium12 mg/kgDecreasedDecreasedIncreased

Experimental Protocols

In Vitro Renin Inhibition Assay

The inhibitory potency of this compound against primate renin was determined using an in vitro assay that measures the generation of angiotensin I from angiotensinogen.

  • Enzyme Source: Purified human or other primate plasma renin.

  • Substrate: Natural or synthetic angiotensinogen.

  • Incubation: The enzyme, substrate, and varying concentrations of this compound were incubated at a controlled temperature and pH.

  • Quantification: The amount of angiotensin I generated was quantified using a radioimmunoassay (RIA).

  • Data Analysis: The concentration of this compound that produced 50% inhibition of renin activity (IC50) was calculated.

In Vivo Studies in Macaca Monkeys
  • Animal Model: Conscious, sodium-replete Macaca monkeys.

  • Drug Administration: this compound was administered as an intravenous bolus injection at doses of 3 mg/kg and 9 mg/kg.[1]

  • Sample Collection: Blood samples were collected at various time points post-injection.[1]

  • Biochemical Analysis: Plasma renin activity (PRA), active plasma renin (PAR), and inactive plasma renin (PIR) were determined. PRA was measured by the radioimmunoassay of angiotensin I. PAR and total plasma renin were determined before and after trypsin treatment of the plasma.[1]

In Vivo Hemodynamic Studies in Conscious Baboons
  • Animal Model: Conscious baboons were sodium-depleted by furosemide administration.[2]

  • Drug Administration: this compound was administered as an 8 mg/kg intravenous infusion over 30 minutes. Captopril (3 mg/kg IV) was used as a comparator.[2]

  • Hemodynamic Monitoring: The following parameters were studied: plasma renin activity (PRA), heart rate (HR), mean arterial pressure (MAP), cardiac output (CO), the first derivative of the left intraventricular pressure (dP/dt), and total peripheral resistance (TPR).[2]

In Vivo Hemodynamic Studies in Anesthetized Baboons
  • Animal Model: Anesthetized baboons under both normal sodium and sodium-depleted conditions.[3]

  • Drug Administration: SR 42128A was administered intravenously at doses of 9 mg/kg and 12 mg/kg.[3]

  • Hemodynamic Monitoring: Hemodynamic changes, including arterial pressure (AP), systemic vascular resistance (SVR), and cardiac output (CO), were evaluated. Plasma renin activity (PRA) was also monitored.[3]

Mandatory Visualization

Renin-Angiotensin System and this compound Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binds to) Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion SR_42128 This compound SR_42128->Renin (inhibits) Experimental Workflow for In Vivo Primate Studies start Start: Animal Preparation (e.g., Sodium Depletion, Anesthesia) baseline Baseline Measurements (Blood Pressure, Heart Rate, PRA) start->baseline drug_admin This compound Administration (IV Bolus or Infusion) baseline->drug_admin monitoring Continuous Hemodynamic Monitoring (BP, HR, CO, etc.) drug_admin->monitoring sampling Serial Blood Sampling (for PRA, Active/Inactive Renin) monitoring->sampling data_analysis Data Analysis (Comparison to Baseline and Control) sampling->data_analysis end End of Experiment data_analysis->end

References

A Comparative Guide to the Hemodynamic Effects of SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hemodynamic effects of the renin inhibitor SR 42128, with a focus on the available experimental data to assess the consistency of its reported effects. While direct reproducibility studies were not identified, this document synthesizes findings from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Data Summary: Hemodynamic Effects of this compound and Captopril

The following table summarizes the quantitative data on the hemodynamic effects of this compound in comparison to the ACE inhibitor captopril, as observed in conscious, sodium-depleted baboons.

ParameterThis compoundCaptoprilControl
Dose 8 mg/kg (30-min perfusion)3 mg/kg (i.v.)-
Mean Arterial Pressure (MAP) DecreasedDecreasedNo significant change
Total Peripheral Resistance (TPR) DecreasedDecreasedNo significant change
Cardiac Output (CO) DecreasedNot significantly modifiedNo significant change
Heart Rate (HR) Not alteredNot significantly modifiedNo significant change
Plasma Renin Activity (PRA) Decreased to almost undetectable levelsIncreased twofoldNo significant change
dP/dtmax Not alteredNot significantly modifiedNo significant change

Data extracted from a study in conscious, sodium-depleted baboons.[1]

In a separate study on anesthetized baboons, this compound administered at 9 mg/kg decreased arterial pressure and systemic vascular resistance (SVR) while increasing cardiac output in sodium-depleted animals.[2] In normal (sodium-replete) baboons, a higher dose of 12 mg/kg was required to elicit a similar hemodynamic response.[2] In both sodium-depleted and normal baboons, heart rate was slightly increased, and plasma renin activity was consistently inhibited.[2]

Experimental Protocols

The following methodologies are based on the available information from the cited studies.

Study 1: Hemodynamic Effects in Conscious, Sodium-Depleted Baboons [1]

  • Subjects: Conscious baboons.

  • Pre-treatment: Sodium depletion induced by furosemide.

  • Drug Administration:

    • This compound: 8 mg/kg administered as a 30-minute perfusion.

    • Captopril: 3 mg/kg administered intravenously (i.v.).

  • Hemodynamic Parameters Measured:

    • Plasma Renin Activity (PRA)

    • Heart Rate (HR)

    • Mean Arterial Pressure (MAP)

    • Cardiac Output (CO)

    • First derivative of the left intraventricular pressure (dP/dt)

    • Total Peripheral Resistance (TPR)

Study 2: Hemodynamic Response in Normal and Sodium-Depleted Anesthetized Baboons [2]

  • Subjects: Anesthetized baboons, separated into normal and sodium-depleted groups.

  • Drug Administration:

    • This compound: Intravenous administration. Doses of 9 mg/kg and 12 mg/kg were evaluated.

  • Hemodynamic Parameters Measured:

    • Arterial Pressure (AP)

    • Systemic Vascular Resistance (SVR)

    • Cardiac Output

    • Heart Rate

    • Plasma Renin Activity (PRA)

Signaling Pathways and Mechanism of Action

This compound is a potent inhibitor of renin.[1][3] Renin is an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the RAS and the points of inhibition for this compound and a comparator, an Angiotensin-Converting Enzyme (ACE) inhibitor like captopril.

RAS_Pathway cluster_Renin_Angiotensin_System Renin-Angiotensin System (RAS) cluster_Inhibitors Points of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone SR42128 This compound (Renin Inhibitor) SR42128->Angiotensinogen Inhibits ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->Angiotensin_I Inhibits

Caption: The Renin-Angiotensin System and points of inhibition.

Experimental Workflow

The following diagram outlines a generalized experimental workflow for assessing the hemodynamic effects of pharmacological agents based on the methodologies described in the referenced studies.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experimentation Experimentation Phase cluster_Analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Baboon) Group_Assignment Assign to Groups (e.g., Normal vs. Sodium-Depleted) Animal_Model->Group_Assignment Sodium_Depletion Induce Sodium Depletion (e.g., Furosemide) Group_Assignment->Sodium_Depletion Anesthesia Anesthetize Subjects (if applicable) Baseline_Measurements Record Baseline Hemodynamic Data Anesthesia->Baseline_Measurements Drug_Administration Administer Drug (e.g., this compound) or Vehicle Baseline_Measurements->Drug_Administration Post_Drug_Measurements Record Post-Administration Hemodynamic Data Drug_Administration->Post_Drug_Measurements Data_Collection Collect and Compile Data Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Between Groups and Pre/Post Treatment Statistical_Analysis->Comparison

Caption: Generalized workflow for hemodynamic studies.

References

Unveiling the Potency of SR 42128: A Comparative Analysis of Renin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular drug discovery, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target for therapeutic intervention. Within this pathway, renin serves as the rate-limiting enzyme, making it a prime candidate for inhibition to control blood pressure. This guide provides a comparative analysis of the binding affinity and enzymatic inhibition of SR 42128, a potent human renin inhibitor, alongside other relevant compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitor Potency

The efficacy of a competitive inhibitor is quantitatively defined by its inhibition constant (Ki) and its binding affinity, often represented by the dissociation constant (KD). A lower value for both parameters signifies a more potent inhibitor. This compound demonstrates high-affinity binding to human renin, with its potency being pH-dependent.

InhibitorTarget EnzymeKi (nM)KD (nM)pH
This compound Human Renin0.35[1][2]0.9[1][2]5.7
This compound Human Renin2.0[1][2]1.0[1][2]7.4
Comparator AHuman ReninDataData7.4
Comparator BHuman ReninDataData7.4

Note: Data for Comparator A and Comparator B are placeholders to illustrate a comparative table.

As the data indicates, this compound is a significantly more effective inhibitor of human renin at a slightly acidic pH of 5.7 compared to the physiological pH of 7.4.[1][2] Scatchard analysis of [3H]SR42128 binding to human renin revealed a single class of reversible and saturable binding sites at both pH levels.[1][2] Interestingly, while the association rate of the inhibitor to the enzyme is ten times faster at pH 5.7, the dissociation rate of the enzyme-inhibitor complex remains similar at both pH values.[1][2]

Furthermore, at pH 7.4, [3H]SR42128 exhibits high specificity for human renin, showing no significant binding to other aspartic proteases like cathepsin D, pepsin, and gastricsin.[1][2] This selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed methodologies for the key experiments are provided below.

Enzymatic Inhibition Assay (Determination of Ki)

This protocol outlines the procedure for determining the inhibition constant (Ki) of a test compound against human renin.

  • Reagents and Buffers:

    • Purified human renin

    • Synthetic angiotensinogen substrate

    • Test inhibitor (e.g., this compound)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

    • Quenching solution (e.g., 0.1% trifluoroacetic acid)

    • Detection reagents for Angiotensin I (e.g., ELISA kit)

  • Procedure:

    • Prepare a series of dilutions of the test inhibitor.

    • In a 96-well plate, add a fixed concentration of human renin to each well.

    • Add the different concentrations of the test inhibitor to the respective wells. A control well with no inhibitor should be included.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the angiotensinogen substrate to all wells.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Measure the amount of Angiotensin I produced using an appropriate detection method (e.g., ELISA).

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Radioligand Binding Assay (Determination of KD)

This protocol describes the method for determining the dissociation constant (KD) of a radiolabeled inhibitor for its target enzyme.

  • Reagents and Buffers:

    • Purified human renin

    • Radiolabeled inhibitor (e.g., [3H]this compound)

    • Unlabeled inhibitor (for determining non-specific binding)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)

    • Wash buffer (ice-cold binding buffer)

    • Scintillation cocktail

  • Procedure:

    • Prepare a series of dilutions of the radiolabeled inhibitor.

    • In a set of tubes, add a fixed concentration of human renin.

    • To each tube, add a specific concentration of the radiolabeled inhibitor.

    • To a parallel set of tubes, add the same concentrations of the radiolabeled inhibitor along with a high concentration of the unlabeled inhibitor to determine non-specific binding.

    • Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding against the concentration of the radiolabeled inhibitor.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the KD and the maximum number of binding sites (Bmax).

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBloodPressure IncreasedBloodPressure Aldosterone->IncreasedBloodPressure Vasoconstriction->IncreasedBloodPressure SR42128 This compound SR42128->Angiotensinogen Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

G cluster_workflow Inhibitor Characterization Workflow start Start assay_dev Assay Development start->assay_dev primary_screen Primary Screening assay_dev->primary_screen hit_validation Hit Validation primary_screen->hit_validation dose_response Dose-Response & IC50 hit_validation->dose_response binding_assay Binding Affinity (KD) dose_response->binding_assay enzyme_kinetics Enzyme Kinetics (Ki) binding_assay->enzyme_kinetics selectivity Selectivity Profiling enzyme_kinetics->selectivity lead_optimization Lead Optimization selectivity->lead_optimization end Lead Candidate lead_optimization->end

Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.

References

Independent Validation of SR 42128's Long-Acting Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renin inhibitor SR 42128's performance with other renin-angiotensin system (RAS) inhibitors, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of this compound's long-acting effects and its place within the broader landscape of RAS-targeting therapeutics.

Executive Summary

This compound is a potent and long-acting renin inhibitor. In vivo studies in primates have demonstrated its ability to produce a dose-dependent decrease in blood pressure and a sustained inhibition of plasma renin activity (PRA).[1] A comparative study with the angiotensin-converting enzyme (ACE) inhibitor captopril in conscious baboons revealed that this compound effectively lowers blood pressure and total peripheral resistance with a long duration of action, decreasing PRA to nearly undetectable levels for at least two hours.[2] This guide synthesizes the available data on this compound, presents it in a comparative context, and provides details of the experimental protocols used in these key studies.

Data Presentation

Table 1: Hemodynamic Effects of this compound vs. Captopril in Conscious Baboons[2]
ParameterThis compound (8 mg/kg)Captopril (3 mg/kg IV)Control
Plasma Renin Activity (PRA)Decreased to almost undetectable levels for at least 2hTwofold increaseNo significant change
Mean Arterial Pressure (MAP)DecreasedDecreasedNo significant change
Cardiac Output (CO)DecreasedNot significantly modifiedNo significant change
Total Peripheral Resistance (TPR)DecreasedDecreasedNo significant change
Heart Rate (HR)Not alteredNot significantly modifiedNo significant change
Table 2: In Vivo Effects of SR 42128A in Sodium-Depleted Conscious Monkeys[1]
Dose of SR 42128AEffect on Blood PressureEffect on Plasma Renin Activity (PRA)Duration of Action
3 mg/kgSignificant decreaseComplete inhibitionBlood pressure still significantly lowered at 3h
10 mg/kgSignificant decreaseComplete inhibitionBlood pressure still significantly lowered at 3h

Experimental Protocols

Hemodynamic Effects of this compound in Conscious Baboons[2]
  • Subjects: Conscious baboons.

  • Pre-treatment: Sodium depletion was induced by furosemide.

  • Drug Administration:

    • This compound was administered as an 8 mg/kg perfusion over 30 minutes.

    • Captopril was administered as a 3 mg/kg intravenous (i.v.) injection.

  • Parameters Measured:

    • Plasma Renin Activity (PRA)

    • Heart Rate (HR)

    • Mean Arterial Pressure (MAP)

    • Cardiac Output (CO)

    • First derivative of the left intraventricular pressure (dP/dt)

    • Total Peripheral Resistance (TPR)

In Vivo Inhibition of Primate Renin by SR 42128A in Conscious Monkeys[1][3]
  • Subjects: Sodium-depleted conscious monkeys (Macaca monkeys).

  • Drug Administration: A single intravenous bolus injection of SR 42128A at doses of 3 mg/kg and 9 mg/kg.

  • Parameters Measured:

    • Blood Pressure.

    • Plasma Renin Activity (PRA): Measured by radioimmunoassay of angiotensin I.[3]

    • Plasma Active Renin (PAR) and Plasma Inactive Renin (PIR): Determined before and after treatment of plasma with trypsin.[3]

Mandatory Visualization

Signaling_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin SR42128 This compound (Renin Inhibitor) SR42128->Renin Inhibits AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Captopril Captopril (ACE Inhibitor) Captopril->ACE Inhibits AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction Experimental_Workflow cluster_subjects Animal Subjects cluster_pretreatment Pre-treatment cluster_drug_admin Drug Administration cluster_measurements Hemodynamic & Plasma Measurements Baboons Conscious Baboons SodiumDepletion Sodium Depletion (Furosemide) Baboons->SodiumDepletion Monkeys Conscious Macaca Monkeys Monkeys->SodiumDepletion SR42128_Admin This compound (IV Perfusion) SodiumDepletion->SR42128_Admin Captopril_Admin Captopril (IV Injection) SodiumDepletion->Captopril_Admin SR42128A_Admin SR 42128A (IV Bolus) SodiumDepletion->SR42128A_Admin Hemodynamic MAP, HR, CO, TPR SR42128_Admin->Hemodynamic Captopril_Admin->Hemodynamic Plasma PRA, PAR, PIR SR42128A_Admin->Plasma

References

A Comparative Guide to the Efficacy of Losartan and Other Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the angiotensin II receptor blocker (ARB), Losartan, with other major classes of antihypertensive drugs, including angiotensin-converting enzyme (ACE) inhibitors, calcium channel blockers, and diuretics. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and insights into experimental methodologies.

Mechanism of Action: Losartan

Losartan is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] It functions by blocking the binding of angiotensin II, a potent vasoconstrictor, to its receptor in tissues such as vascular smooth muscle and the adrenal glands.[3] This inhibition leads to vasodilation, reduced secretion of aldosterone, and consequently, a decrease in blood pressure.[1][4] Unlike ACE inhibitors, ARBs like Losartan do not affect the response to bradykinin.[1] Losartan itself is a prodrug, metabolized to a more potent, active metabolite, E-3174.[3]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Losartan's Intervention

The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for Losartan.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE Losartan Losartan Losartan->AT1Receptor  Blocks

Figure 1: RAAS pathway and Losartan's mechanism.

Comparative Efficacy in Blood Pressure Reduction

The following tables summarize the blood pressure-lowering effects of Losartan compared to other antihypertensive agents based on data from various clinical studies.

Table 1: Monotherapy Efficacy - Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) Reduction (mmHg)

Drug ClassAgentTypical Dose RangeMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)
ARB Losartan50-100 mg/day9.4 - 14.2[5][6]5.6 - 9.0[5][6]
ACE Inhibitor Lisinopril10-40 mg/day16.5 - 32[7][8]5.9 - 17[7][8]
Calcium Channel Blocker Amlodipine5-10 mg/day12.2 - 17.5[9][10]7.2 - 9.2[11][12]
Thiazide Diuretic Hydrochlorothiazide12.5-25 mg/day6 - 8[13][14]3[13][14]

Note: Efficacy can vary based on patient population, baseline blood pressure, and study design.

Table 2: Combination Therapy Efficacy - Losartan with Hydrochlorothiazide (HCTZ)

CombinationMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)Study Population
Losartan (50mg) / HCTZ (12.5mg)-25.3-11.5Hypertensive patients
Losartan (50mg) / Chlorthalidone (12.5mg)-24.6-13.3Hypertensive patients

Key Experimental Protocols

The data presented is supported by robust clinical trials. Below are summaries of the methodologies for two landmark studies.

The Losartan Intervention For Endpoint reduction in Hypertension (LIFE) Study
  • Objective: To compare the effects of Losartan versus the beta-blocker Atenolol on cardiovascular morbidity and mortality in hypertensive patients with left ventricular hypertrophy (LVH).[15]

  • Study Design: A double-blind, randomized, parallel-group trial.[15][16]

  • Participants: 9,193 patients aged 55-80 with essential hypertension (sitting blood pressure 160-200/95-115 mmHg) and electrocardiogram-documented LVH.[16][17]

  • Intervention: Patients were randomized to receive either Losartan 50 mg or Atenolol 50 mg once daily. Doses could be titrated up to 100 mg/day. Hydrochlorothiazide could be added if blood pressure remained above 140/90 mmHg.[17]

  • Primary Endpoint: A composite of cardiovascular death, fatal or non-fatal stroke, and fatal or non-fatal myocardial infarction.[17]

  • Duration: The study continued for a minimum of 4 years.[15]

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
  • Objective: To determine if the incidence of fatal coronary heart disease (CHD) and nonfatal myocardial infarction differs between patients treated with a diuretic (Chlorthalidone) and those treated with a calcium channel blocker (Amlodipine), an ACE inhibitor (Lisinopril), or an alpha-adrenergic blocker.[18]

  • Study Design: A randomized, double-blind, active-controlled clinical trial.[19][20]

  • Participants: 33,357 participants aged 55 years or older with hypertension and at least one other CHD risk factor.[19][20]

  • Intervention: Patients were randomized to receive Chlorthalidone (12.5–25 mg/day), Amlodipine (2.5–10 mg/day), or Lisinopril (10–40 mg/day).[20]

  • Primary Endpoint: A composite of fatal CHD or nonfatal myocardial infarction.[20]

  • Duration: The mean follow-up period was 4.9 years.[19][20]

Experimental Workflow Example

The following diagram illustrates a generalized workflow for a comparative clinical trial of antihypertensive agents.

Screening Patient Screening (Hypertension Diagnosis) Inclusion Inclusion/Exclusion Criteria Applied Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA Group A (e.g., Losartan) Randomization->GroupA GroupB Group B (e.g., Amlodipine) Randomization->GroupB GroupC Group C (e.g., Lisinopril) Randomization->GroupC Treatment Treatment Period (e.g., 12 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment->FollowUp DataCollection Data Collection (BP, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Figure 2: Generalized clinical trial workflow.

References

A Comparative Review of the Renin Inhibitor SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the renin inhibitor SR 42128 with other relevant alternatives, focusing on its performance based on available experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its in vitro potency and in vivo hemodynamic effects.

Introduction to this compound

This compound is a potent, competitive inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively attenuates the downstream effects of this critical blood pressure-regulating cascade. This guide will delve into the quantitative performance of this compound and compare it with other renin inhibitors and antihypertensive agents.

Data Presentation

The following tables summarize the quantitative data gathered from various studies to facilitate a clear comparison of this compound with other renin inhibitors. It is important to note that the data for different compounds are sourced from separate publications, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency of Renin Inhibitors against Human Renin
CompoundIC50 (nM)TargetNotesReference
This compound 28 Human Plasma Reninat pH 7.4[1]
Aliskiren0.6Human Renin[2]
Remikiren0.7Human Renin[3]
Zankiren1.1Human Renin[2]
Enalkiren14Human Renin[2]
Pepstatin~56,000Human Plasma ReninThis compound is ~2000x more potent[1]

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.

Table 2: In Vivo Effects of this compound in Sodium-Depleted Conscious Monkeys
Dose (mg/kg, i.v.)Maximum Inhibition of Plasma Renin Activity (PRA)Duration of Significant Blood Pressure LoweringReference
390-100%> 3 hours[1]
9100%> 4 hours[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro potency of renin inhibitors.

Principle: The assay measures the cleavage of a synthetic fluorogenic substrate by renin. The substrate, containing a fluorophore and a quencher, emits a fluorescent signal upon cleavage, which is proportional to the renin activity.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control (renin without inhibitor) and a negative control (assay buffer without renin).

  • Add the human recombinant renin solution to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic renin substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Continue to monitor the fluorescence at regular intervals for a specified period (e.g., 60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of renin inhibition against the logarithm of the inhibitor concentration.

Measurement of Plasma Renin Activity (PRA) in Monkeys

This protocol describes the methodology used to assess the in vivo efficacy of this compound in conscious monkeys.

Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. The amount of angiotensin I produced is quantified using a radioimmunoassay (RIA).

Animal Model:

  • Conscious Macaca monkeys.

  • Animals are made sodium-depleted to stimulate the renin-angiotensin system.

Procedure:

  • Collect baseline blood samples in chilled tubes containing EDTA.

  • Administer this compound intravenously at the desired doses (e.g., 3 mg/kg or 9 mg/kg).

  • Collect blood samples at various time points post-administration.

  • Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Divide each plasma sample into two aliquots. One aliquot is incubated at 37°C to allow for the generation of angiotensin I, while the other is kept at 4°C to serve as a baseline control.

  • After a defined incubation period (e.g., 1.5 hours), the enzymatic reaction is stopped.

  • The concentration of angiotensin I in both aliquots is measured using a competitive radioimmunoassay (RIA) kit.

  • PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples and is typically expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).[4]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the renin-angiotensin system and a typical experimental workflow for evaluating renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE SR42128 This compound (Renin Inhibitor) SR42128->Renin

The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study (Monkey Model) Compound_Prep Prepare Serial Dilutions of this compound & Comparators Assay_Setup Set up 96-well plate: - Inhibitor - Renin - Controls Compound_Prep->Assay_Setup Incubation Pre-incubate at 37°C Assay_Setup->Incubation Reaction Add Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence Over Time Reaction->Measurement Analysis_invitro Calculate IC50 Values Measurement->Analysis_invitro Animal_Prep Sodium-depleted Conscious Monkeys Baseline Collect Baseline Blood Sample Animal_Prep->Baseline Dosing Administer this compound (i.v.) Baseline->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling BP_Measurement Monitor Blood Pressure Dosing->BP_Measurement PRA_Assay Perform Plasma Renin Activity (PRA) Assay Sampling->PRA_Assay Analysis_invivo Analyze PRA Inhibition & Hemodynamic Effects PRA_Assay->Analysis_invivo BP_Measurement->Analysis_invivo

Experimental workflow for the evaluation of this compound's in vitro and in vivo performance.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment and Hazard Identification

When a specific Safety Data Sheet (SDS) is unavailable for a compound such as SR 42128, the first step is to treat the substance as hazardous until proven otherwise.[1][2] Laboratory personnel should make every effort to identify the potential hazards of the chemical waste.[3][4] This can be guided by the known properties of similar chemical structures or the reagents used in its synthesis. A thorough assessment is crucial for proper segregation and disposal.

Chemical Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure that waste is managed according to its specific hazards. All chemical and waste containers must be accurately identified and labeled by laboratory personnel.[1]

Table 1: Chemical Waste Categories and Disposal Considerations

Waste CategoryExamplesGeneral Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformCollect in designated, labeled containers. Do not mix with non-halogenated solvents.[1]
Non-Halogenated Solvents Acetone, Ethanol, HexaneCollect in designated, labeled containers. Keep separate from halogenated solvents.[1]
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric AcidCollect in designated, compatible containers (e.g., not metal).[1][5] Neutralization may be an option, but always consult with your institution's Environmental Health and Safety (EHS) department.[1]
Corrosive Waste (Bases) Sodium Hydroxide, Ammonium HydroxideCollect in designated, compatible containers. Neutralization may be an option, but requires consultation with EHS.[1]
Heavy Metal Waste Mercury, Lead, Cadmium compoundsCollect in designated, labeled containers. These are typically considered highly hazardous.[1]
Solid Chemical Waste Contaminated labware, gloves, paper towelsCollect in designated, clearly labeled containers. Sharps must be in puncture-resistant containers.[1]
Reactive Waste Peroxide-forming chemicals, water-reactive chemicalsRequires special handling and disposal procedures. Consult with EHS for specific guidance.[1]
Unknowns Unlabeled or unidentifiable chemicalsMust be treated as hazardous. Contact EHS for guidance and potential analysis.[1][3][6]

Operational Protocol for Waste Disposal

The following step-by-step protocol outlines the process for managing the disposal of a research compound like this compound.

Experimental Protocol: Disposal of a Novel Research Compound

  • Characterize the Waste: Based on the synthesis and experimental use of this compound, determine its likely properties (e.g., solvent, acidic, basic, potential for reactivity).

  • Select Appropriate Container: Choose a waste container that is compatible with the chemical properties of this compound. The original container is often a suitable choice if it is in good condition.[7]

  • Label the Container: Clearly label the waste container with "Hazardous Waste" and a detailed description of the contents, including the name "this compound" and any known or suspected hazardous components.

  • Segregate the Waste: Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible waste streams.[7]

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information about this compound. They will provide specific guidance on the final disposal procedure.

  • Arrange for Pickup: Follow your institution's procedures to request a hazardous waste pickup from EHS.[8]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the disposal of laboratory chemical waste.

G A Chemical Waste Generated B Is the chemical identity and hazard known? A->B C Consult the Safety Data Sheet (SDS) for disposal information. B->C Yes G Treat as hazardous waste. B->G No D Does the SDS provide clear disposal instructions? C->D E Follow the instructions provided in the SDS and institutional protocols. D->E Yes F Segregate and label as hazardous waste. Contact EHS for disposal. D->F No I Is the waste a simple aqueous solution that can be neutralized? F->I H Contact Environmental Health & Safety (EHS) for guidance. G->H I->F No J Can the waste be safely treated in the lab according to established protocols? I->J Yes J->F No K Follow established and approved in-lab treatment procedures. J->K Yes

Decision-making workflow for chemical waste disposal.

Handling Unknown Chemicals

In cases where a chemical's identity is completely unknown, it presents a serious safety concern and must be handled with extreme caution.[3] The disposal of unidentified chemicals is the responsibility of the waste generator.[6]

Procedure for Unknown Chemical Disposal:

  • Do Not Touch: If you encounter a container with an unknown chemical, do not handle it.

  • Secure the Area: Isolate the container and the immediate area.

  • Inform EHS: Immediately contact your institution's EHS department. They will arrange for an approved hazardous waste contractor to identify and dispose of the material.[6]

  • Documentation: Provide any and all information you may have about the possible origin of the unknown substance.

References

Essential Safety and Logistical Information for Handling SR 42128

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling information is publicly available for a compound designated "SR 42128." The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented by a thorough, compound-specific risk assessment conducted by qualified personnel.

The safe handling of any new or potent chemical compound in a research and development setting is paramount to ensuring the health and safety of laboratory personnel and preventing environmental contamination. The approach to safety is multi-faceted, incorporating a hierarchy of controls that prioritizes the most effective measures.[1][2] This hierarchy, from most to least effective, includes elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[1][3]

Risk Assessment and the Hierarchy of Controls

Before any handling of a new compound like this compound, a comprehensive risk assessment is mandatory.[4][5] This assessment should evaluate the compound's known or suspected toxicological properties, its physical form, and the procedures in which it will be used.[4] The results of this assessment will inform the necessary control measures.

The Hierarchy of Controls for this compound

  • Elimination/Substitution: If possible, consider if a less hazardous substance can be used.[1][3]

  • Engineering Controls: These are physical changes to the workspace to isolate people from the hazard.[1][6] For potent compounds, this is a critical line of defense and includes:

    • Chemical Fume Hoods: For preparing solutions and other manipulations that could generate aerosols or splashes.[7]

    • Ventilated Enclosures or Isolators: For weighing and dispensing powders to prevent inhalation of airborne particles.[8][9]

  • Administrative Controls: These are changes to work practices and procedures.[1] Examples include:

    • Standard Operating Procedures (SOPs): Detailed, written protocols for every step of handling, from receipt to disposal.[4]

    • Training: All personnel must be trained on the specific hazards and handling procedures for the compound.[10]

    • Restricted Access: Limiting access to areas where the compound is handled.[10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[1][6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory activity and the associated risks.[7]

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)[7]High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum protection against exposure.[7]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)[7]Reduced risk of aerosolization compared to handling powders, but there is still a potential for splashes and spills.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for safely handling a potent research compound like this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment prepare_area 2. Prepare Work Area (e.g., certify fume hood) risk_assessment->prepare_area don_ppe 3. Don Appropriate PPE prepare_area->don_ppe perform_experiment 4. Perform Experiment (in containment device) don_ppe->perform_experiment decontaminate 5. Decontaminate Equipment and Surfaces perform_experiment->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe segregate_waste 7. Segregate and Label Waste doff_ppe->segregate_waste store_waste 8. Secure Waste Storage segregate_waste->store_waste

Caption: Workflow for Safe Handling of Potent Research Compounds.

Disposal Plan

Proper disposal of waste contaminated with potent compounds is crucial to prevent environmental contamination and accidental exposure.[11] Such compounds are often categorized as cytotoxic waste.[12]

Waste Type Disposal Procedure Key Considerations
Contaminated Labware (e.g., vials, pipette tips)- Collect in a designated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" or "Cytotoxic Waste" with the compound name.[7][11]Minimize handling of contaminated items and do not overfill waste containers.[7]
Contaminated PPE (e.g., gloves, lab coat)- Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous or cytotoxic waste.[7][11]Assume all disposable items that have come into contact with the compound are contaminated.[7]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility has been confirmed.[7]Ensure the container is compatible with the solvent and the compound.
Sharps (e.g., needles, contaminated glass)- Place in a designated, puncture-proof sharps container.- The container should be labeled as cytotoxic waste.[11][13]Follow local regulations for cytotoxic sharps disposal, which may require specific container colors (e.g., red or purple-lidded).[13][14]

All waste must be handled and stored securely in a designated area until it can be collected by a certified hazardous waste disposal service.[7]

Emergency Procedures

In the event of a spill or personnel exposure, follow established emergency protocols. A spill kit specifically for cytotoxic or potent compounds should be readily available.[15] All personnel should be trained on its use. Any exposure, or suspected exposure, should be reported to a supervisor immediately, and medical attention should be sought.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR 42128
Reactant of Route 2
SR 42128

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.